molecular formula C23H31NO3 B15545374 Norgestimate (Standard)

Norgestimate (Standard)

Cat. No.: B15545374
M. Wt: 369.5 g/mol
InChI Key: KIQQMECNKUGGKA-YLONDYRMSA-N
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Description

Norgestimate (Standard) is a useful research compound. Its molecular formula is C23H31NO3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Norgestimate (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norgestimate (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

[(3E,8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23+/m0/s1

InChI Key

KIQQMECNKUGGKA-YLONDYRMSA-N

Origin of Product

United States

Foundational & Exploratory

Norgestimate reference standard physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the Norgestimate (B1679921) reference standard. Norgestimate is a synthetic progestin, a derivative of testosterone, widely used in combination with an estrogen as an oral contraceptive.[1][2] As a prodrug, it is rapidly and extensively metabolized into its active forms, primarily norelgestromin (B1679859) (17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel.[1][3][4] A thorough understanding of its physicochemical characteristics is fundamental for formulation development, analytical method validation, and quality control.

Core Physicochemical Properties

The fundamental physicochemical properties of the norgestimate reference standard are summarized below. This data is essential for its handling, characterization, and formulation.

Table 1: General Physicochemical Properties of Norgestimate

PropertyValueSource
Chemical Formula C₂₃H₃₁NO₃[5][6][7]
Molecular Weight 369.5 g/mol [3][5][7]
CAS Number 35189-28-7[5][6][7]
Appearance White to off-white or yellowish crystalline powder[8]
Melting Point 214 - 218 °C[1][3]
pKa (Strongest Acidic) 11.47 (Predicted)[9]
pKa (Strongest Basic) 3.11 (Predicted)[9]
logP 3.8 - 4.8[3][9]
Optical Rotation +110° at 25°C/D[3]
Isomerism Exists as a racemic mixture of E and Z isomers.[1][8]
Polymorphism Does not exhibit polymorphism.[8]

Solubility Profile

Norgestimate is a lipophilic molecule, which is reflected in its solubility profile. It is practically insoluble in water but shows good solubility in various organic solvents. This information is critical for selecting appropriate solvent systems for analytical testing and formulation processes.

Table 2: Solubility of Norgestimate

SolventSolubilitySource
Water Practically insoluble (0.00531 mg/mL)[8][9]
Methylene Chloride Freely soluble[8]
Acetone Soluble[8]
Dimethylformamide (DMF) ~16 mg/mL[10]
Dimethyl Sulfoxide (DMSO) ~14 mg/mL; 74 mg/mL[10][11]
Ethanol ~2 mg/mL; 4 mg/mL[10][11]
DMF:PBS (pH 7.2) (1:2) ~0.3 mg/mL[10]

Note: For aqueous buffers, it is recommended to first dissolve norgestimate in an organic solvent like DMF before dilution.[10]

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic methods are the primary tools for the identification and quantification of the norgestimate reference standard.

Table 3: Spectroscopic and Chromatographic Data for Norgestimate

TechniqueDataSource
UV-Vis Spectroscopy λmax: 242 nm (for metabolite Norelgestromin)[12]
¹H NMR, ¹³C NMR Data available with reference standards for structure elucidation.[5]
Mass Spectrometry (MS) Data available with reference standards for structure confirmation.[5]
FT-IR Spectroscopy Data available with reference standards for functional group identification.[5]
HPLC Retention time corresponds to the standard in the specified system.[13]

Metabolic Pathway of Norgestimate

Norgestimate functions as a prodrug, undergoing rapid metabolism in the body to form its biologically active metabolites. The primary pathway involves deacetylation to norelgestromin, which is then deoximated to form norgestrel. This metabolic activation is crucial to its pharmacological effect.

Norgestimate Metabolism NGM Norgestimate NGMN Norelgestromin (17-deacetylnorgestimate) (Primary Active Metabolite) NGM->NGMN First-pass metabolism (Deacetylation) NG Norgestrel (Levonorgestrel) (Active Metabolite) NGMN->NG Deoximation Metabolites Hydroxylated & Conjugated Metabolites (Inactive) NGMN->Metabolites Metabolism (e.g., CYP3A4) NG->Metabolites Metabolism (e.g., UGT1A1, CYP3A4)

Caption: Metabolic conversion of Norgestimate to its active metabolites.

Experimental Protocols

Detailed and validated analytical methods are required for the quality control and characterization of norgestimate. Below are outlines of common experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Tablet Assay

This method is used for the simultaneous determination of norgestimate and ethinyl estradiol (B170435) in tablet formulations.[14][15] It is a stability-indicating assay capable of separating the syn- and anti-isomers of norgestimate.[14][15]

Methodology:

  • Sample Preparation: Extract norgestimate from the tablet matrix using methanol (B129727) containing an internal standard.[14][15]

  • Chromatographic System:

    • Column: 5-µm, reversed-phase C18 column.[14][15]

    • Mobile Phase: A degassed mixture of Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v).[14]

    • Detection: UV detector.

  • Analysis: Inject an aliquot of the prepared sample and quantify based on the peak area relative to a certified reference standard.

HPLC Workflow for Norgestimate Tablets start Start: Tablet Sample extraction Extract with Methanol (+ Internal Standard) start->extraction filtration Filter or Centrifuge extraction->filtration injection Inject Aliquot into HPLC filtration->injection separation Separation on C18 Column (Mobile Phase: H2O:THF:MeOH) injection->separation detection UV Detection separation->detection quantification Quantify using Reference Standard detection->quantification end End: Report Results quantification->end

Caption: HPLC workflow for the assay of Norgestimate in tablets.

LC-MS/MS for Quantification in Human Serum

This protocol describes a sensitive method for the simultaneous determination of norgestimate and its key metabolites in a biological matrix like human serum.[16]

Methodology:

  • Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction of the analytes from the human serum sample. Use a deuterated internal standard (e.g., 17-desacetyl norgestimate-d6) for accurate quantification.[17]

  • Chromatographic System (UPLC/HPLC):

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Employ a gradient elution with solvents such as acetonitrile (B52724) and water with a modifier (e.g., formic acid).

  • Mass Spectrometry Detection (MS/MS):

    • Ionization: Use Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Analysis: Construct a calibration curve using standards of known concentrations to quantify the analytes in the samples. The assay can achieve linearity in the low ng/mL to pg/mL range.[16][17]

LCMSMS_Workflow start Start: Human Serum Sample spike Spike with Deuterated Internal Standard start->spike extract Solid-Phase Extraction (SPE) spike->extract reconstitute Evaporate & Reconstitute in Mobile Phase extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (Reversed-Phase) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem MS Detection (MRM) ionize->detect quantify Quantify vs. Calibration Curve detect->quantify end End: Report Concentration quantify->end

Caption: Workflow for Norgestimate metabolite quantification by LC-MS/MS.

General Spectroscopic Characterization

For the definitive identification of a norgestimate reference standard, a combination of spectroscopic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the complete chemical structure. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon chemical shifts, provide a unique fingerprint of the molecule, confirming its identity and stereochemistry.

  • Infrared (IR) Spectroscopy: This technique is used to identify the characteristic functional groups present in norgestimate, such as C=O (ester), C≡C (alkyne), C=N-OH (oxime), and C-H bonds. The vibrational frequencies serve as a confirmatory identification tool.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of norgestimate.[3] Fragmentation patterns observed in MS/MS experiments can further confirm the structure by identifying characteristic pieces of the molecule.

References

Norgestimate: A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the typical specifications and analytical methodologies associated with the Certificate of Analysis (CoA) for Norgestimate (B1679921). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of pharmaceutical products containing Norgestimate.

Physicochemical Properties and Identification

Norgestimate is a synthetic progestin used in oral contraceptives. Its chemical and physical properties are critical for its identification and characterization.

ParameterSpecification
Chemical Name (+)-13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one oxime acetate
Molecular Formula C₂₃H₃₁NO₃
Molecular Weight 369.50 g/mol
CAS Number 35189-28-7
Appearance White or almost white crystalline powder
Solubility Practically insoluble in water, freely soluble in methylene (B1212753) chloride, and soluble in acetone.

Quantitative Analysis and Specifications

The following table summarizes the typical quantitative tests and their acceptance criteria for Norgestimate as specified in the United States Pharmacopeia (USP).[1]

TestSpecification
Assay 98.0% - 102.0% of C₂₃H₃₁NO₃ (on dried basis)
Specific Rotation +40° to +46° (10 mg/mL in chloroform)
Loss on Drying Not more than 0.5%
Residue on Ignition Not more than 0.3%
Heavy Metals Not more than 0.002%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Identification by Infrared Spectroscopy

Objective: To confirm the identity of the substance by comparing its infrared absorption spectrum with that of a reference standard.

Methodology:

  • Prepare a dispersion of the Norgestimate sample in potassium bromide.

  • Record the infrared spectrum of the dispersion over the range of 4000 to 400 cm⁻¹.

  • Compare the obtained spectrum with the spectrum of a Norgestimate Reference Standard. The spectra should be concordant.

Assay by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of Norgestimate.

Methodology:

  • Chromatographic System:

    • Column: C18, 4.6 mm x 25 cm; 5-µm packing.

    • Mobile Phase: A suitable mixture of water, acetonitrile, and methanol (B129727). A common mobile phase is a mixture of water, tetrahydrofuran, and methanol (65:25:10, v/v/v).[2]

    • Flow Rate: Approximately 1.2 mL/min.

    • Detector: UV, 244 nm.

  • Standard Preparation: Prepare a solution of USP Norgestimate Reference Standard of known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of the Norgestimate sample of approximately the same concentration as the Standard Preparation in the mobile phase.

  • Procedure:

    • Inject equal volumes of the Standard Preparation and the Sample Preparation into the chromatograph.

    • Record the chromatograms and measure the peak areas for the major peaks.

    • Calculate the percentage of C₂₃H₃₁NO₃ in the portion of Norgestimate taken.

Loss on Drying

Objective: To determine the percentage of volatile matter (primarily water) in the sample.

Methodology:

  • Accurately weigh a sample of Norgestimate in a suitable container.

  • Dry the sample at 105°C for 3 hours.[1]

  • Cool the sample in a desiccator and reweigh.

  • Calculate the percentage loss in weight. The USP specifies a limit of not more than 0.5%.[1]

Pharmacopeial Status

Norgestimate is an official monograph in the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) . While a Drug Master File (DMF) for Norgestimate can be registered with the Japanese Pharmaceuticals and Medical Devices Agency (PMDA), a specific monograph in the Japanese Pharmacopoeia (JP) was not identified during the literature search.[3]

Signaling and Metabolic Pathways

Mechanism of Action: Hypothalamic-Pituitary-Ovarian Axis Regulation

Norgestimate, as a progestin, primarily acts by suppressing the hypothalamic-pituitary-ovarian (HPO) axis, which is the key regulatory pathway for the menstrual cycle. This suppression prevents ovulation.

Norgestimate Mechanism of Action Norgestimate Norgestimate Hypothalamus Hypothalamus Norgestimate->Hypothalamus Negative Feedback Pituitary Anterior Pituitary Norgestimate->Pituitary Negative Feedback GnRH GnRH Hypothalamus->GnRH releases LH LH Pituitary->LH releases FSH FSH Pituitary->FSH releases Ovary Ovary Follicular Follicular Development & Ovulation Ovary->Follicular leads to GnRH->Pituitary stimulates LH->Ovary acts on FSH->Ovary acts on

Norgestimate's inhibitory effect on the HPO axis.
Metabolic Pathway of Norgestimate

Norgestimate is a prodrug that is rapidly and extensively metabolized in the liver. The primary metabolic pathway involves deacetylation and subsequent enzymatic reactions.

Norgestimate Metabolism Norgestimate Norgestimate Norelgestromin Norelgestromin (17-deacetylnorgestimate) Norgestimate->Norelgestromin Deacetylation Levonorgestrel Levonorgestrel Norelgestromin->Levonorgestrel Metabolism Hydroxylated Hydroxylated Metabolites Norelgestromin->Hydroxylated Hydroxylation Levonorgestrel->Hydroxylated Hydroxylation Conjugated Glucuronide and Sulfate Conjugates Hydroxylated->Conjugated Conjugation CYP3A4 CYP3A4 CYP3A4->Norelgestromin CYP3A4->Levonorgestrel UGT UGT Enzymes UGT->Hydroxylated

Simplified metabolic pathway of Norgestimate.

Experimental Workflow: HPLC Assay

The following diagram illustrates a typical workflow for the assay of Norgestimate using HPLC.

HPLC Assay Workflow Start Start Prep_Standard Prepare Standard Solution (USP Norgestimate RS) Start->Prep_Standard Prep_Sample Prepare Sample Solution Start->Prep_Sample Inject Inject Standard and Sample Solutions Prep_Standard->Inject Prep_Sample->Inject HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) HPLC_System->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection UV Detection at 244 nm Chromatography->Detection Data_Analysis Data Acquisition and Peak Area Integration Detection->Data_Analysis Calculation Calculate Assay (%) Data_Analysis->Calculation End End Calculation->End

Workflow for Norgestimate assay by HPLC.

References

Norgestimate's Mechanism of Action as a Progestin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgestimate (B1679921) is a third-generation synthetic progestin widely utilized in hormonal contraceptives. Its efficacy stems from a multi-faceted mechanism of action, primarily centered on the modulation of the hypothalamic-pituitary-ovarian (HPO) axis, resulting in the inhibition of ovulation. Furthermore, norgestimate induces significant changes in the cervical mucus and endometrium, creating an environment unfavorable for conception. A key characteristic of norgestimate is its high progestational selectivity and minimal androgenicity, which is attributed to its unique metabolic profile and receptor binding affinities. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental validation of norgestimate's progestogenic activity.

Introduction

Norgestimate (17α-acetoxy-13-ethyl-17α-ethynylgon-4-en-3-one oxime) is a potent synthetic progestin developed to optimize contraceptive efficacy while minimizing the androgenic side effects associated with earlier generation progestins.[1][2] It is a prodrug that is rapidly and extensively metabolized upon oral administration to its active metabolites, which are responsible for its biological effects.[3][4] This document will elucidate the core mechanisms of action of norgestimate, presenting quantitative data on its receptor binding and functional activity, detailing the experimental protocols used for its characterization, and visualizing the key pathways and workflows.

Molecular Mechanism of Action

Norgestimate exerts its progestational effects through its active metabolites, primarily norelgestromin (B1679859) (17-deacetylnorgestimate) and, to a lesser extent, levonorgestrel.[5][6][7] These metabolites are agonists of the progesterone (B1679170) receptor (PR), a nuclear receptor that acts as a ligand-activated transcription factor.[4]

Progesterone Receptor (PR) Signaling Pathway

The binding of norgestimate's active metabolites to the PR initiates a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[4] This interaction modulates the transcription of these genes, leading to the physiological effects of norgestimate.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norgestimate Norgestimate Metabolites (Norelgestromin, Levonorgestrel) PR Progesterone Receptor (PR) Norgestimate->PR Binding PR_dimer PR Dimer PR->PR_dimer Dimerization & Translocation HSP Heat Shock Proteins PR_HSP PR-HSP Complex HSP->PR_HSP PR_HSP->PR PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binding Transcription Modulation of Gene Transcription PRE->Transcription Initiation

Caption: Progesterone Receptor Signaling Pathway. (Within 100 characters)

Pharmacological Effects

The progestational activity of norgestimate manifests through three primary mechanisms that collectively contribute to its high contraceptive efficacy.

Inhibition of Ovulation

Norgestimate's principal contraceptive effect is the inhibition of ovulation.[8] Its active metabolites suppress the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[4][9] The suppression of the mid-cycle LH surge is critical for preventing follicular rupture and the release of an ovum.

Norgestimate Norgestimate (via active metabolites) Hypothalamus Hypothalamus Norgestimate->Hypothalamus Suppresses GnRH pulse frequency Pituitary Anterior Pituitary Norgestimate->Pituitary Suppresses LH & FSH release Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH & FSH Ovulation Ovulation Ovary->Ovulation

Caption: Inhibition of the Hypothalamic-Pituitary-Ovarian Axis. (Within 100 characters)
Alteration of Cervical Mucus

Norgestimate increases the viscosity and decreases the quantity of cervical mucus.[5][10] This thickened mucus acts as a physical barrier, impeding sperm penetration into the uterine cavity. The assessment of cervical mucus properties can be standardized using the Insler scoring system, which evaluates parameters such as mucus amount, spinnbarkeit (stretchability), and ferning pattern.[1][11]

Endometrial Effects

Norgestimate induces changes in the endometrium, leading to a state that is not receptive to implantation.[8] It promotes the development of a secretory endometrium that is out of phase with the normal menstrual cycle, making it unsuitable for a fertilized egg to attach and develop.

Quantitative Data

The high progestational selectivity of norgestimate is a result of its strong affinity for the progesterone receptor and weak affinity for the androgen receptor.

Table 1: Comparative Receptor Binding Affinities (RBA) of Norgestimate and its Metabolites
CompoundProgesterone Receptor (RBA %)Androgen Receptor (RBA %)Reference Ligand (PR)Reference Ligand (AR)
Norgestimate0.80.3R5020Dihydrotestosterone
Norelgestromin (17-deacetylnorgestimate)8.01.3R5020Dihydrotestosterone
Levonorgestrel-17-acetate110-R5020-
Levonorgestrel11022.0R5020Dihydrotestosterone
Progesterone100-Progesterone-

Data compiled from references[3][8][12]. RBA values are relative to the reference ligand set as 100%.

Table 2: Comparative Binding of Progestins to Sex Hormone-Binding Globulin (SHBG)
CompoundIC50 (nM) for displacing [³H]Testosterone from SHBG
Norgestimate> 10,000
Norelgestromin> 10,000
Levonorgestrel53.4
Gestodene23.1

Data from reference[8]. A higher IC50 value indicates weaker binding to SHBG.

Experimental Protocols

The characterization of norgestimate's progestogenic activity involves a range of in vitro and in vivo assays.

Radioligand Binding Assay

This assay quantifies the affinity of norgestimate and its metabolites for the progesterone and androgen receptors.

  • Objective: To determine the relative binding affinity (RBA) or the inhibition constant (Ki) of test compounds for a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a receptor preparation (e.g., cytosol from target tissues or cell lysates) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand is measured.

  • Generalized Protocol:

    • Receptor Preparation: Prepare cytosol from a progesterone receptor-rich source, such as human myometrial tissue or T47D breast cancer cells.[3][13]

    • Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., [³H]R5020) and a range of concentrations of norgestimate or its metabolites.

    • Separation: Separate receptor-bound from free radioligand, typically by filtration or dextran-coated charcoal adsorption.

    • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Plot the percentage of displaced radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand). The RBA is then calculated relative to a reference compound (e.g., progesterone).

cluster_workflow Radioligand Binding Assay Workflow start Start prep Receptor Preparation start->prep incubate Incubation with Radioligand & Test Compound prep->incubate separate Separation of Bound & Free Ligand incubate->separate quantify Quantification of Bound Radioactivity separate->quantify analyze Data Analysis (IC50, RBA) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow. (Within 100 characters)
Reporter Gene Assay

This in vitro assay measures the functional ability of norgestimate's metabolites to activate the progesterone receptor and initiate gene transcription.

  • Objective: To determine the potency (EC50) and efficacy of a compound as a progesterone receptor agonist.

  • Principle: Cells (e.g., T47D or MCF-7) are transiently or stably transfected with two plasmids: one expressing the human progesterone receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with progesterone response elements (PREs).[14][15][16] Activation of the PR by an agonist leads to the expression of the reporter gene, which can be quantified.

  • Generalized Protocol:

    • Cell Culture and Transfection: Culture a suitable cell line (e.g., T47D) and transfect with the PR expression vector and the PRE-reporter vector.[14][16]

    • Treatment: Treat the transfected cells with varying concentrations of norgestimate's metabolites.

    • Cell Lysis: After an incubation period, lyse the cells to release the reporter protein.

    • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.[17][18]

    • Data Analysis: Normalize the reporter signal to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the dose-response curve to determine the EC50 value.

McPhail Test (Endometrial Transformation Assay)

This is a classic in vivo assay to assess the progestational activity of a compound by observing its effect on the uterine endometrium of immature rabbits.

  • Objective: To evaluate the ability of a compound to induce a secretory endometrium.

  • Principle: Immature female rabbits are primed with estrogen to induce endometrial proliferation. The test compound is then administered, and the degree of endometrial transformation (glandular development and secretion) is histologically assessed and scored.

  • Generalized Protocol:

    • Animal Preparation: Use immature female rabbits.

    • Estrogen Priming: Administer a daily dose of estrogen for a set period to stimulate endometrial growth.

    • Progestin Treatment: Administer the test compound (norgestimate or its metabolites) for several consecutive days.

    • Tissue Collection and Processing: Euthanize the animals, collect the uteri, and prepare histological sections of the endometrium.

    • Histological Evaluation: Score the degree of endometrial transformation based on the McPhail scale (or a similar scoring system) which assesses glandular proliferation and arborization.[19]

Conclusion

Norgestimate's mechanism of action as a progestin is well-characterized and multifaceted, ensuring its high contraceptive efficacy. As a prodrug, its biological activity is mediated by its active metabolites, norelgestromin and levonorgestrel. These metabolites potently activate the progesterone receptor, leading to the inhibition of ovulation via suppression of the HPO axis, the production of viscous cervical mucus that inhibits sperm transport, and the creation of an endometrium that is unreceptive to implantation. A distinguishing feature of norgestimate is its highly selective progestational profile with minimal androgenicity, as demonstrated by quantitative receptor binding and functional assays. This favorable profile contributes to its good tolerability. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of novel progestins with optimized therapeutic profiles.

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of Norgestimate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the synthesis and structural characterization of norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives. The document details the synthetic pathway from levonorgestrel (B1675169), including key reaction steps and experimental considerations. Furthermore, it presents a thorough analysis of the structural elucidation of norgestimate through various spectroscopic and crystallographic techniques. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of steroid-based pharmaceuticals.

Introduction

Norgestimate ((17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one oxime) is a third-generation progestin known for its high progestational activity and low androgenicity. It is a key active pharmaceutical ingredient (API) in numerous oral contraceptive formulations. A thorough understanding of its synthesis and structural properties is crucial for quality control, new drug development, and regulatory compliance. This document outlines the core methodologies for its preparation and the analytical techniques employed for its comprehensive characterization.

Synthesis of Norgestimate

The most common synthetic route to norgestimate begins with the steroid precursor, levonorgestrel. The synthesis involves two primary chemical transformations: acetylation of the 17-hydroxyl group and subsequent oximation of the 3-keto group.

Synthesis Pathway

The synthesis pathway can be summarized as follows:

Norgestimate Synthesis Levonorgestrel Levonorgestrel Levonorgestrel_Acetate Levonorgestrel Acetate (B1210297) Levonorgestrel->Levonorgestrel_Acetate Acetylation Norgestimate Norgestimate (syn and anti isomers) Levonorgestrel_Acetate->Norgestimate Oximation

Figure 1: Synthesis of Norgestimate from Levonorgestrel.
Experimental Protocols

This step involves the esterification of the hydroxyl group at the C17 position of levonorgestrel.

  • Materials: Levonorgestrel, acetic anhydride (B1165640), pyridine (B92270) (or another suitable base).

  • Procedure:

    • Dissolve levonorgestrel in a suitable solvent such as pyridine.

    • Add acetic anhydride to the solution. The molar ratio of acetic anhydride to levonorgestrel should be in excess to ensure complete reaction.

    • Stir the reaction mixture at room temperature for a specified period, typically several hours, until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with water until neutral, and dry under vacuum.

    • The crude levonorgestrel acetate can be purified by recrystallization from a suitable solvent, such as methanol (B129727) or ethanol (B145695).

The 3-keto group of levonorgestrel acetate is converted to an oxime, resulting in the formation of norgestimate as a mixture of (E)- and (Z)-isomers (syn and anti isomers).

  • Materials: Levonorgestrel acetate, hydroxylamine (B1172632) hydrochloride, a base (e.g., sodium acetate, pyridine).

  • Procedure:

    • Dissolve levonorgestrel acetate in a suitable solvent, such as ethanol or methanol.

    • Add a solution of hydroxylamine hydrochloride and a base. The base is used to neutralize the HCl released from hydroxylamine hydrochloride.

    • Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture and pour it into water to precipitate the norgestimate.

    • Filter the precipitate, wash with water, and dry.

    • The resulting product is a mixture of the syn- and anti-isomers of norgestimate, which can be separated by chromatographic techniques if desired. The oxime formation reaction is reported to be complete within 2 hours under certain experimental conditions.[1]

Structural Characterization

A comprehensive structural characterization of norgestimate is essential to confirm its identity, purity, and isomeric ratio. This is achieved through a combination of spectroscopic and crystallographic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the analysis of norgestimate, particularly for separating and quantifying the syn- and anti-isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a C18 column (e.g., 5 µm particle size), is commonly used.[2][3]

  • Mobile Phase: A mixture of water, tetrahydrofuran, and methanol in a ratio of 65:25:10 (v/v/v) has been successfully used.[2][3]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength of 255 nm is suitable.

  • Sample Preparation: Dissolve the norgestimate sample in a suitable solvent, such as methanol.

  • Procedure: Inject the sample onto the column and record the chromatogram. The syn- and anti-isomers of norgestimate will be resolved into two distinct peaks.[2][3]

Spectroscopic Characterization

NMR spectroscopy provides detailed information about the molecular structure of norgestimate. 1H NMR is particularly useful for distinguishing between the syn- and anti-isomers based on the chemical shift of the proton at the C4 position.[1]

Table 1: 1H NMR Spectral Data of Norgestimate

Chemical Shift (ppm)MultiplicityAssignment (Provisional)
Data not available in search results

Table 2: 13C NMR Spectral Data of Norgestimate

Chemical Shift (ppm)Assignment (Provisional)
Data not available in search results

FT-IR spectroscopy is used to identify the functional groups present in the norgestimate molecule.

Table 3: FT-IR Spectral Data of Norgestimate

Wavenumber (cm-1)Functional Group
~3400 (broad)O-H stretch (oxime)
~2930C-H stretch (aliphatic)
~2100C≡C stretch (alkyne)
~1735C=O stretch (ester)
~1650C=N stretch (oxime)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of norgestimate, aiding in its identification and structural elucidation. Electrospray ionization (ESI) is a common technique used.

Table 4: Mass Spectrometry Data of Norgestimate

m/zIon
370.2369[M+H]+
Further fragmentation data not fully detailed in search results
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of norgestimate.

  • Crystal Growth: Single crystals of norgestimate suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent system.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a suitable detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software.

Table 5: Crystallographic Data for Norgestimate

ParameterValue
Crystal SystemData not available in search results
Space GroupData not available in search results
a (Å)Data not available in search results
b (Å)Data not available in search results
c (Å)Data not available in search results
α (°)Data not available in search results
β (°)Data not available in search results
γ (°)Data not available in search results

Signaling Pathway and Mechanism of Action

As a progestin, norgestimate's primary mechanism of action in contraception involves the suppression of the hypothalamic-pituitary-ovarian (HPO) axis.

Norgestimate Signaling Pathway cluster_key Key Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary + Ovary Ovary Pituitary->Ovary + Ovulation Ovulation Ovary->Ovulation Norgestimate Norgestimate Norgestimate->Hypothalamus Norgestimate->Pituitary GnRH GnRH LH_FSH LH & FSH Stimulation Stimulation Stimulation->s_edge Inhibition Inhibition Inhibition->i_edge

Figure 2: Norgestimate's inhibitory effect on the HPO axis.

Norgestimate and its active metabolites suppress the secretion of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This, in turn, prevents follicular development and ovulation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of norgestimate. The synthetic route from levonorgestrel is well-established, and a suite of analytical techniques is available for its comprehensive characterization. The presented protocols and data serve as a valuable resource for professionals in the pharmaceutical industry, ensuring the quality and consistency of this important active pharmaceutical ingredient. Further research into detailed spectroscopic assignments and crystallographic studies will continue to enhance our understanding of this vital medication.

References

Characterization of Norgestimate E and Z Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization, separation, and quantification of Norgestimate's E and Z geometric isomers. Norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives, exists as two isomers around the oxime functional group, designated as E and Z (historically referred to as anti and syn, respectively). The spatial arrangement of these isomers can influence their physicochemical properties and biological activity, making their accurate characterization a critical aspect of drug development and quality control.

Separation and Quantification of Norgestimate Isomers

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Norgestimate E and Z isomers. Both normal-phase and reversed-phase methods have been successfully employed.

Data Summary: HPLC Separation Parameters
ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase 5-µm, C18 or C8 reversed-phase columnSilica-based normal-phase column
Mobile Phase Water:Tetrahydrofuran:Methanol (B129727) (65:25:10 v/v/v)[1][2][3]Not explicitly detailed in the search results
Detection UV SpectroscopyOn-line Circular Dichroism (CD) and UV Spectroscopy[4]
Elution Order Not explicitly detailed in the search resultsNot explicitly detailed in the search results
Experimental Protocol: Reversed-Phase HPLC Method

This protocol is based on a widely cited method for the analysis of Norgestimate in pharmaceutical formulations.[1][2][3]

1.2.1. Materials and Reagents

  • Norgestimate reference standard (containing both E and Z isomers)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Water (HPLC grade, deionized)

  • Internal standard (if required for quantitative analysis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

1.2.2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • A 5-µm reversed-phase column (e.g., C18 or C8).

1.2.3. Chromatographic Conditions

  • Mobile Phase: Prepare a mixture of water, tetrahydrofuran, and methanol in a 65:25:10 (v/v/v) ratio.[1][3] Degas the mobile phase before use.

  • Flow Rate: Typically 1.0 to 1.5 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Detection Wavelength: Monitor the elution profile at a suitable UV wavelength, which may require optimization based on the UV spectra of the isomers.

  • Injection Volume: Typically 10 to 20 µL.

1.2.4. Sample Preparation

  • Standard Solution: Accurately weigh a known amount of Norgestimate reference standard and dissolve it in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve a suitable concentration for HPLC analysis.

  • Sample Solution (from tablets): Grind a tablet to a fine powder. Extract the Norgestimate with methanol, using an internal standard if necessary.[1][2][3] Filter the extract through a 0.45 µm syringe filter before injection.

1.2.5. Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks corresponding to the E and Z isomers based on their retention times. The relative elution order may need to be confirmed using a reference standard with a known E/Z ratio.

  • Quantify the amount of each isomer using the peak areas.

Structural Identification of Norgestimate Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of the E and Z isomers of Norgestimate.

Principle of Isomer Differentiation by ¹H NMR

The key to differentiating the E and Z isomers of Norgestimate lies in the chemical shift of the proton at the C4 position of the steroid nucleus.[4] The spatial orientation of the oxime group relative to this proton results in a distinct difference in their respective chemical shifts, allowing for clear identification.

While the precise chemical shift values for the E and Z isomers of Norgestimate were not found in the reviewed literature, the general principle of using the C4-H signal is well-established for the structural elucidation of Δ⁴-3-ketosteroid oximes.[4]

Experimental Protocol: ¹H NMR Analysis

2.2.1. Materials and Reagents

  • Isolated E and Z isomers of Norgestimate (obtained from preparative HPLC or synthesis)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

2.2.2. Instrumentation

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

2.2.3. Sample Preparation

  • Dissolve a small amount (typically 1-5 mg) of the isolated isomer in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved.

2.2.4. NMR Data Acquisition

  • Acquire a one-dimensional ¹H NMR spectrum for each isomer.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2.2.5. Data Analysis

  • Identify the signal corresponding to the C4-H proton for each isomer.

  • Compare the chemical shifts of the C4-H proton in the two spectra to assign the E and Z configurations. The assignment can be confirmed through two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which can provide through-space correlation information.

Biological Activity and Receptor Binding

Norgestimate is considered a prodrug, with its biological activity primarily attributed to its metabolites. The isomeric form of Norgestimate and its metabolites can influence their binding affinity to steroid hormone receptors, such as the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).

Data Summary: Receptor Binding Affinity
CompoundReceptorRelative Binding Affinity (RBA) / IC₅₀
L-isomer of NorgestimateProgesterone ReceptorRBA of 0.8% (compared to R5020)[5]
D-isomer of NorgestimateProgesterone ReceptorNo binding activity observed[5]
Levonorgestrel-3-oxime (metabolite)Progesterone ReceptorRBA of 8% (compared to R5020)[5]
Levonorgestrel-17-acetate (metabolite)Progesterone ReceptorRBA of 110% (compared to R5020)[5]
NorgestimateAndrogen ReceptorVery poor affinity (0.003 x dihydrotestosterone)[6]
Norgestimate and its metabolitesSex Hormone-Binding GlobulinDid not significantly displace [³H]testosterone[7]
GestodeneSex Hormone-Binding GlobulinIC₅₀ of 23.1 nM[7]
LevonorgestrelSex Hormone-Binding GlobulinIC₅₀ of 53.4 nM[7]
3-keto desogestrelSex Hormone-Binding GlobulinIC₅₀ of 91.0 nM[7]
Experimental Protocol: Competitive Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of Norgestimate isomers for the progesterone or androgen receptor.

3.2.1. Materials and Reagents

  • Source of receptor (e.g., cytosol from target tissue like human myometrium for PR, or recombinant receptor protein).

  • Radiolabeled ligand (e.g., [³H]R5020 for PR, [³H]dihydrotestosterone for AR).

  • Unlabeled reference compound (e.g., R5020 for PR, dihydrotestosterone (B1667394) for AR).

  • Norgestimate E and Z isomers.

  • Assay buffer.

  • Scintillation cocktail.

3.2.2. Instrumentation

  • Scintillation counter.

  • Centrifuge.

  • Incubator.

3.2.3. Assay Procedure

  • Incubation: In a series of tubes, incubate a fixed concentration of the receptor preparation and the radiolabeled ligand with increasing concentrations of the unlabeled reference compound or the test compounds (Norgestimate E and Z isomers).

  • Separation: After incubation to reach equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the receptor-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of the test compound to that of the reference compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Norgestimate Isomer Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of Norgestimate E and Z isomers in a pharmaceutical setting.

G cluster_0 Synthesis / Formulation cluster_1 Separation & Isolation cluster_2 Identification & Quantification cluster_3 Biological Activity Assessment A Norgestimate Synthesis or Formulation B Analytical HPLC Separation (E/Z Isomers) A->B Analytical Scale C Preparative HPLC (Isomer Isolation) A->C Preparative Scale F Quantitative HPLC (Purity & Ratio Determination) B->F D ¹H NMR Spectroscopy (Structural Elucidation) C->D E Mass Spectrometry (Molecular Weight Confirmation) C->E G Progesterone Receptor Binding Assay C->G H Androgen Receptor Binding Assay C->H I In vitro/In vivo Functional Assays G->I H->I

A logical workflow for the characterization of Norgestimate isomers.
Progesterone Receptor Signaling Pathway

Norgestimate's primary progestogenic effects are mediated through the progesterone receptor. The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Progesterone Progesterone (or active metabolite) PR Progesterone Receptor (PR) - Heat Shock Protein (HSP) Complex Progesterone->PR Binding & HSP Dissociation PR_active Activated PR Dimer PR->PR_active Dimerization PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Nuclear Translocation & DNA Binding Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Translation in Cytoplasm Proteins Proteins Translation->Proteins New Protein Synthesis Cellular_Response Cellular_Response Proteins->Cellular_Response Biological Effects

Classical progesterone receptor signaling pathway.
Androgen Receptor Signaling Pathway

While Norgestimate exhibits minimal androgenic activity, understanding its interaction with the androgen receptor is crucial for a complete pharmacological profile. The following diagram outlines the androgen receptor signaling pathway.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) - Heat Shock Protein (HSP) Complex Androgen->AR Binding & HSP Dissociation AR_active Activated AR Dimer AR->AR_active Dimerization ARE Androgen Response Element (ARE) on DNA AR_active->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Translation in Cytoplasm Proteins Proteins Translation->Proteins New Protein Synthesis Cellular_Response Cellular_Response Proteins->Cellular_Response Androgenic Effects

Classical androgen receptor signaling pathway.

Conclusion

The comprehensive characterization of Norgestimate's E and Z isomers is a multi-faceted process that relies on a combination of robust analytical techniques. HPLC provides the means for separation and quantification, while NMR spectroscopy offers definitive structural identification. Furthermore, receptor binding assays are essential for elucidating the biological relevance of each isomer and their metabolites. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Norgestimate and other steroidal compounds with isomeric complexity. A thorough understanding and application of these techniques are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing Norgestimate.

References

The Biological Activity of Norgestimate and Its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgestimate (B1679921) (NGM) is a third-generation progestin widely used in hormonal contraceptives. Its biological activity is complex, primarily mediated through its active metabolites, which exhibit varying affinities for progestin, androgen, and other steroid receptors. This technical guide provides an in-depth analysis of the biological activities of norgestimate and its principal metabolites: norelgestromin (B1679859) (17-deacetylnorgestimate), norgestrel (B7790687), and levonorgestrel (B1675169). We present a comprehensive summary of quantitative data on receptor binding affinities and pharmacokinetic parameters. Detailed methodologies for key experimental assays are provided to facilitate reproducibility and further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear graphical representation of the underlying biological processes.

Introduction

Norgestimate is a synthetic progestogen developed to optimize progestational efficacy while minimizing androgenic side effects commonly associated with older progestins.[1] It is a prodrug that undergoes rapid and extensive first-pass metabolism in the intestines and liver to form its biologically active metabolites.[2][3] The primary contraceptive and therapeutic effects of norgestimate are attributable to these metabolites, which interact with various steroid hormone receptors to modulate downstream signaling pathways. Understanding the distinct pharmacological profiles of norgestimate and its metabolites is crucial for the development of new hormonal therapies with improved selectivity and safety profiles.

Metabolic Pathway of Norgestimate

Upon oral administration, norgestimate is rapidly and completely metabolized. The initial and primary metabolic step is the deacetylation of norgestimate to its major active metabolite, 17-deacetylnorgestimate, also known as norelgestromin (NGMN).[2][4] A smaller fraction of norgestimate is converted to norgestrel (NG), which is a racemic mixture of dextro-norgestrel and the biologically active enantiomer, levonorgestrel (LNG).[3][5] Norelgestromin can also be further metabolized to levonorgestrel.[2] The metabolism of these active compounds is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, with minor contributions from CYP2B6 and CYP2C9.[1][2]

Metabolic Pathway of Norgestimate Norgestimate Norgestimate Norelgestromin Norelgestromin (17-deacetylnorgestimate) Norgestimate->Norelgestromin Deacetylation (Intestine, Liver) Norgestrel Norgestrel Norgestimate->Norgestrel Metabolism Levonorgestrel Levonorgestrel (active enantiomer) Norelgestromin->Levonorgestrel Deoximation Hydroxylated_Metabolites Hydroxylated Metabolites Norelgestromin->Hydroxylated_Metabolites CYP3A4, CYP2B6, CYP2C9 Levonorgestrel->Hydroxylated_Metabolites CYP3A4 Glucuronidated_Metabolites Glucuronidated Metabolites Levonorgestrel->Glucuronidated_Metabolites UGT1A1

Metabolic pathway of norgestimate.

Biological Activity and Receptor Binding

The biological effects of norgestimate are determined by the binding affinities of its metabolites to various steroid receptors, primarily the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).

Progestational Activity

The progestational activity of norgestimate is essential for its contraceptive efficacy, which includes ovulation inhibition, changes in cervical mucus, and endometrial alterations.[6][7] This activity is mediated through the binding of its metabolites to the progesterone receptor. Levonorgestrel is the most potent progestational metabolite, exhibiting a high affinity for the PR.[4] Norelgestromin also demonstrates significant progestational activity.[3]

Androgenic Activity

A key feature of norgestimate is its minimal androgenicity compared to older progestins.[1][8] This is attributed to the low affinity of norgestimate and its primary metabolite, norelgestromin, for the androgen receptor.[3][9] In contrast, levonorgestrel possesses a higher affinity for the AR, contributing to some residual androgenic effects.[3] The low androgenic profile of norgestimate is associated with a more favorable impact on lipid profiles and a lower incidence of androgen-related side effects such as acne and hirsutism.[10]

Binding to Sex Hormone-Binding Globulin (SHBG)

Norgestimate and its metabolite norelgestromin have a negligible affinity for sex hormone-binding globulin (SHBG).[1][11][12] This is clinically significant because progestins that bind to SHBG can displace testosterone (B1683101), thereby increasing free testosterone levels and potentially leading to androgenic side effects. The lack of SHBG binding by norgestimate and norelgestromin contributes to their minimal androgenic activity.[11] In contrast, levonorgestrel binds with high affinity to SHBG.[1][13]

Quantitative Data

Receptor Binding Affinity

The following tables summarize the relative binding affinities (RBA), half-maximal inhibitory concentrations (IC50), and inhibitory constants (Ki) of norgestimate and its metabolites for the progesterone and androgen receptors.

Table 1: Progesterone Receptor Binding Affinity

CompoundReceptor SourceRelative Binding Affinity (RBA, %)aIC50 / KiReference
NorgestimateHuman Uterine Cytosol0.8-[7]
NorgestimateRabbit Uterine Receptor1.2-[4]
NorelgestrominRabbit Uterine Receptor30-[4]
LevonorgestrelHuman Uterine Receptor143-[4]
Levonorgestrel-17-acetateHuman Uterine Cytosol110-[7]
Levonorgestrel-3-oximeHuman Uterine Cytosol8-[7]

aRelative to a standard (e.g., R5020 or Progesterone).

Table 2: Androgen Receptor Binding Affinity

CompoundReceptor SourceRelative Binding Affinity (RBA, %)bIC50 / KiReference
NorgestimateRat Prostatic Receptor0.3Ki: 4.2 x 10-8 M[8][14]
NorelgestrominRat Prostatic Receptor1.3Ki: 3.4 x 10-8 M[8][14]
LevonorgestrelRat Prostatic Receptor22.0-[8]

bRelative to Dihydrotestosterone (DHT).

Table 3: Sex Hormone-Binding Globulin (SHBG) Binding Affinity

CompoundIC50 (nM)cReference
Norgestimate> 10,000[11]
Norelgestromin> 10,000[11]
3-keto norgestimate> 10,000[11]
Levonorgestrel53.4[11]
Gestodene23.1[11]
3-keto desogestrel91.0[11]

cConcentration required to displace 50% of [3H]testosterone from SHBG.

Pharmacokinetic Parameters

The pharmacokinetic properties of norgestimate's active metabolites are crucial for understanding its clinical efficacy and duration of action.

Table 4: Pharmacokinetic Parameters of Norgestimate Metabolites

MetaboliteCmax (ng/mL)Tmax (h)AUC (h*ng/mL)Half-life (h)Reference
Norelgestromin1.821.516.112-30[1][15]
Norgestrel2.791.749.936.4 ± 10.2[1][15]

Experimental Protocols

Progesterone and Androgen Receptor Binding Assays

Objective: To determine the binding affinity of test compounds for the progesterone or androgen receptor.

Principle: These are competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound for the receptor.

Materials:

  • Receptor source: Cytosol from target tissues (e.g., human myometrium for PR, rat prostate for AR) or recombinant receptors.[5][7]

  • Radiolabeled ligand: e.g., [3H]R5020 for PR, [3H]R1881 for AR.

  • Test compounds and reference standards.

  • Assay buffer.

  • Scintillation counter.

Procedure:

  • Preparation of Receptor: Homogenize the target tissue in buffer and centrifuge to obtain the cytosol fraction containing the receptors.

  • Competition Assay: Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the free ligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled ligand against the concentration of the test compound to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Competitive Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Receptor_Prep Prepare Receptor (e.g., Cytosol) Incubation Incubate Receptor, Radiolabeled Ligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radiolabeled Ligand Ligand_Prep->Incubation Compound_Prep Prepare Test Compound Dilutions Compound_Prep->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis

Workflow for a competitive receptor binding assay.
In Vivo Androgenic Activity (Hershberger Assay)

Objective: To assess the androgenic or anti-androgenic potential of a test substance in a living organism.

Principle: The Hershberger bioassay is based on the weight changes of androgen-dependent tissues in castrated male rats following administration of a test substance.[16][17]

Animals: Immature, castrated male rats.

Procedure:

  • Animal Preparation: Castrate immature male rats and allow for a post-operative recovery period.

  • Dosing: Administer the test compound daily for a specified period (e.g., 10 consecutive days) via oral gavage or subcutaneous injection. For anti-androgenic assessment, co-administer with a reference androgen like testosterone propionate.

  • Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the androgen-dependent tissues, which include the ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

  • Data Analysis: Compare the tissue weights of the treated groups to a vehicle control group. A statistically significant increase in the weight of at least two of the five tissues indicates androgenic activity. A significant decrease in the tissue weights in the presence of a reference androgen indicates anti-androgenic activity.

Mechanism of Action: Hormonal Regulation

Norgestimate, through its active metabolites, exerts its primary contraceptive effect by acting on the hypothalamic-pituitary-ovarian (HPO) axis.

Mechanism of Action of Norgestimate on the HPO Axis cluster_effects Physiological Effects Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH & FSH Ovary->Hypothalamus Estrogen & Progesterone Ovary->Pituitary Estrogen & Progesterone Norgestimate Norgestimate (via active metabolites) Norgestimate->Hypothalamus Negative Feedback Norgestimate->Pituitary Negative Feedback Ovulation_Inhibition Inhibition of Ovulation Cervical_Mucus Thickening of Cervical Mucus Endometrium_Changes Endometrial Alterations

Mechanism of action of norgestimate.

By providing negative feedback to the hypothalamus and pituitary gland, the progestational metabolites of norgestimate suppress the release of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[6] This suppression of the mid-cycle LH surge is the primary mechanism for inhibiting ovulation.[7] Additionally, the progestational effects lead to a thickening of the cervical mucus, which impedes sperm penetration, and alterations in the endometrium that make it less receptive to implantation.[6][11]

Conclusion

Norgestimate is a progestin with a well-characterized profile of high progestational selectivity and minimal androgenicity.[1] Its biological activity is primarily driven by its active metabolites, norelgestromin and levonorgestrel. The low affinity of norgestimate and norelgestromin for the androgen receptor and sex hormone-binding globulin contributes to its favorable safety profile.[8][11] This technical guide provides a comprehensive overview of the quantitative data and experimental methodologies related to the biological activity of norgestimate and its metabolites, serving as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

References

An In-depth Technical Guide to the Identification of Norgestimate Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of norgestimate (B1679921) degradation products. Norgestimate, a synthetic progestin widely used in oral contraceptives, can degrade under various stress conditions, leading to the formation of related substances that may impact its efficacy and safety. Understanding the degradation pathways and having robust analytical methods to detect and quantify these products are critical for drug formulation, stability testing, and regulatory compliance.

Identified Degradation Products and Metabolites

Forced degradation studies and metabolic profiling have identified several key degradation products and metabolites of norgestimate. The primary impurities arise from the hydrolysis and deacetylation of the parent molecule.

The principal degradation products and metabolites identified are:

  • 17-Deacetylnorgestimate (Norelgestromin): This is the primary active metabolite of norgestimate, formed by rapid deacetylation in the body.[1] It is also a potential degradation product.

  • Norgestrel (B7790687): Formed from the deoximation of 17-desacetylnorgestimate, norgestrel is another active metabolite and a significant degradation product.[1]

  • Norgestrel Oxime (syn- and anti-isomers): These isomers are potential impurities and are often monitored in stability studies.

  • Norgestrel Acetate (B1210297): This compound has also been identified as a potential degradation impurity of norgestimate.[2]

Quantitative Analysis of Degradation Products

The general approach for such studies involves subjecting norgestimate to a range of stress conditions as per ICH guidelines (Q1A(R2)) and quantifying the parent drug and the resulting degradation products using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is capable of separating and quantifying the degradants from the parent drug and from each other.

The following table summarizes the expected degradation behavior based on the chemical structure of norgestimate and general knowledge of steroid degradation, although specific percentages are not available in the cited literature.

Stress ConditionExpected Degradation ProductsGeneral Observations
Acidic Hydrolysis Norgestrel, 17-DeacetylnorgestimateThe oxime and acetate ester functionalities are susceptible to acid-catalyzed hydrolysis.
Basic Hydrolysis 17-DeacetylnorgestimateThe acetate ester is particularly labile under basic conditions, leading to the formation of the deacetylated product.
Oxidative Hydroxylated derivativesThe steroid nucleus may be susceptible to oxidation, leading to the formation of various hydroxylated species.
Thermal Isomeric impurities, products of hydrolysisElevated temperatures can accelerate hydrolysis and potentially lead to isomerization.
Photolytic Isomeric impurities, products of hydrolysisExposure to UV or visible light can induce degradation, often leading to complex mixtures of products.

Experimental Protocols

Detailed experimental protocols for forced degradation studies on norgestimate are proprietary to manufacturers. However, a general methodology based on established practices and information from related analytical method development papers is provided below.

General Forced Degradation Protocol

Objective: To generate potential degradation products of norgestimate under various stress conditions to develop and validate a stability-indicating analytical method.

Materials:

  • Norgestimate active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Methanol (B129727), Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, validated stability chambers (thermal and photolytic)

Procedure:

  • Acid Hydrolysis: Dissolve norgestimate in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a known concentration with the mobile phase for analysis.

  • Base Hydrolysis: Dissolve norgestimate in a suitable solvent and add 0.1 M NaOH. Reflux the solution at 60°C for a specified period. Cool, neutralize with 0.1 M HCl, and dilute to a known concentration with the mobile phase.

  • Oxidative Degradation: Dissolve norgestimate in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours). Dilute to a known concentration with the mobile phase for analysis.

  • Thermal Degradation: Expose solid norgestimate powder to dry heat at a specified temperature (e.g., 80°C) in a calibrated oven for a defined period (e.g., 24, 48 hours). Dissolve the stressed sample in a suitable solvent and dilute to a known concentration.

  • Photolytic Degradation: Expose solid norgestimate powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Dissolve the stressed sample and dilute to a known concentration.

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Several HPLC methods have been developed for the analysis of norgestimate and its degradation products. A representative method is described below.[3][4]

  • Column: Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water, tetrahydrofuran, and methanol in a ratio of 65:25:10 (v/v/v).[3] Isocratic or gradient elution may be employed to achieve optimal separation.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 245 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Capillary Electrochromatography (CEC) Method

A rapid CEC method has also been developed for the separation of norgestimate and its potential degradation products.[2]

  • Capillary: Fused-silica capillary packed with a reversed-phase stationary phase.

  • Mobile Phase: A mixture of acetonitrile, tetrahydrofuran, and a buffer (e.g., 25 mM Tris-HCl, pH 8).

  • Applied Voltage: Typically in the range of 20-30 kV.

  • Detection: UV detection at 245 nm.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of norgestimate and a typical experimental workflow for the identification of its degradation products.

Norgestimate Norgestimate Deacetylnorgestimate 17-Deacetylnorgestimate (Norelgestromin) Norgestimate->Deacetylnorgestimate Deacetylation (Hydrolysis) Norgestrel_Acetate Norgestrel Acetate Norgestimate->Norgestrel_Acetate Potential Impurity Norgestrel Norgestrel Deacetylnorgestimate->Norgestrel Deoximation Hydroxylated_Metabolites Hydroxylated Metabolites Deacetylnorgestimate->Hydroxylated_Metabolites Metabolism (CYP3A4) Norgestrel_Oxime Norgestrel Oxime (syn/anti) Norgestrel->Norgestrel_Oxime Isomerization

Caption: Norgestimate Degradation and Metabolic Pathways.

cluster_stress Forced Degradation Acid Acidic Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic Hydrolysis Base->Stressed_Samples Oxidation Oxidative Stress Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photolytic Photolytic Stress Photolytic->Stressed_Samples API Norgestimate API API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Analysis Stability-Indicating Analytical Method (e.g., HPLC, CEC) Stressed_Samples->Analysis Data Data Acquisition (Chromatograms) Analysis->Data Identification Peak Identification and Structure Elucidation (e.g., MS, NMR) Data->Identification Quantification Quantification of Degradation Products Data->Quantification Report Technical Report Identification->Report Quantification->Report

Caption: Experimental Workflow for Degradation Product Identification.

Conclusion

The identification and quantification of norgestimate degradation products are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. While the primary degradation products and metabolites are known, detailed quantitative data from forced degradation studies is not widely published. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to establish robust stability-indicating methods and to further investigate the degradation pathways of norgestimate. The provided diagrams offer a clear visualization of the degradation pathways and the experimental workflow involved in this critical aspect of pharmaceutical development.

References

In vitro studies of Norgestimate's progestational activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Progestational Activity of Norgestimate (B1679921)

Introduction

Norgestimate (NGM) is a synthetic steroidal progestin belonging to the 19-nortestosterone group.[1][2] It is widely utilized in hormonal contraception and menopausal hormone replacement therapy. The efficacy and safety profile of a progestin are largely determined by its interaction with various steroid receptors. In vitro studies are fundamental to characterizing the specific molecular activity of Norgestimate and its metabolites, providing a quantitative measure of their binding affinities and functional effects at the cellular level. This document provides a comprehensive technical overview of the in vitro studies that define the progestational activity of Norgestimate, intended for researchers, scientists, and drug development professionals. A key finding from these studies is that Norgestimate often acts as a prodrug, with its metabolites demonstrating significant biological activity.[3][4]

Progestational Activity Profile

The progestational effect of Norgestimate and its metabolites is primarily mediated through interaction with the progesterone (B1679170) receptor (PR). This interaction initiates a signaling cascade that leads to the regulation of target gene expression.

Progesterone Receptor (PR) Binding Affinity

Competitive binding assays are employed to determine the relative binding affinity (RBA) of Norgestimate and its metabolites for the progesterone receptor, compared to progesterone or a potent synthetic progestin like R5020. These studies typically utilize cytosol preparations from target tissues rich in progesterone receptors, such as the rabbit or human uterus.[3][4][5]

Table 1: Relative Binding Affinity (RBA) for the Progesterone Receptor (PR)

Compound Receptor Source Reference Compound Relative Binding Affinity (RBA) Citation
Norgestimate Rabbit Uterine Progesterone Similar to Progesterone [5]
Norgestimate (L-isomer) Human Myometrial R5020 0.8% [3]
Norgestimate Rabbit PR Progesterone 1.2% [4]
Norgestimate Human Uterine PR Progesterone 3.2% [4]
17-Deacetyl Norgestimate Rabbit Uterine Progesterone Similar to Progesterone [5]
3-Keto Norgestimate Rabbit Uterine Progesterone ~5x Progesterone [5]
Levonorgestrel-17-Acetate Human Myometrial R5020 110% [3]
Levonorgestrel-3-Oxime Human Myometrial R5020 8% [3]
Levonorgestrel (B1675169) Rabbit Uterine Progesterone ~5x Progesterone [5]

| Levonorgestrel | Rabbit PR | Progesterone | 125% |[4] |

Progesterone Receptor Signaling and Metabolism

Norgestimate is rapidly metabolized after administration.[6] The primary active metabolite is 17-deacetyl norgestimate (norelgestromin), which carries most of the progestational activity.[7][8] Further metabolic transformations lead to other active compounds like levonorgestrel.[4]

Norgestimate_Metabolism NGM Norgestimate NGMN 17-Deacetyl Norgestimate (Norelgestromin) NGM->NGMN Deacetylation KETO 3-Keto Norgestimate NGM->KETO LNG_AC Levonorgestrel-17-Acetate NGM->LNG_AC LNG Levonorgestrel NGMN->LNG LNG_AC->LNG

Norgestimate Metabolism Pathway.

Upon binding of an active metabolite to the progesterone receptor, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Progesterone Response Elements (PREs), thereby modulating the transcription of target genes.

PR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., Norelgestromin (B1679859), LNG) PR Progesterone Receptor (PR) Progestin->PR Binds Dimer PR Dimerization PR->Dimer Translocation Nuclear Translocation Dimer->Translocation PRE Binds to PRE on DNA Translocation->PRE Transcription Modulation of Gene Transcription PRE->Transcription

Classical Progesterone Receptor Signaling.
Functional Progestational Activity: Alkaline Phosphatase Induction

A well-established in vitro functional assay for progestational activity involves measuring the induction of alkaline phosphatase in human breast cancer cell lines, such as T47D.[9] These cells are a recognized model for studying progesterone-specific effects.[10] Progestins induce the de novo synthesis of alkaline phosphatase in T47D cells in a time- and dose-dependent manner, an effect that is specific to progestins and can be blocked by progesterone receptor antagonists.[9] This assay provides a valuable measure of the cellular response to progestational compounds.

Receptor Selectivity Profile

An ideal progestin maximizes progestational activity while minimizing off-target effects, particularly androgenic activity.[11] In vitro binding assays for the androgen receptor (AR) are crucial for determining this selectivity.

Androgen Receptor (AR) Binding Affinity

Studies consistently demonstrate that Norgestimate and its primary metabolite, 17-deacetyl norgestimate, have very poor affinity for the androgen receptor, especially when compared to other progestins like levonorgestrel and gestodene (B1671452).[5][11] The ratio of androgen to progestin receptor binding affinity is a key indicator of selectivity, with a higher ratio indicating better selectivity. Norgestimate exhibits the most favorable selectivity ratio among the tested progestins.[5]

Table 2: Relative Binding Affinity (RBA) for the Androgen Receptor (AR)

Compound Receptor Source Reference Compound Relative Binding Affinity (RBA) Citation
Norgestimate Rat Prostatic Dihydrotestosterone (DHT) 0.3% [5][11]
17-Deacetyl Norgestimate Rat Prostatic Dihydrotestosterone (DHT) 1.3% [11]
3-Keto Norgestimate Rat Prostatic Dihydrotestosterone (DHT) 2.5% [5]
Levonorgestrel Rat Prostatic Dihydrotestosterone (DHT) 22.0% [5][11]

| Gestodene | Rat Prostatic | Dihydrotestosterone (DHT) | 15.4% |[11] |

Sex Hormone-Binding Globulin (SHBG) Affinity

Androgenic effects can also be exerted indirectly when a progestin displaces testosterone (B1683101) from sex hormone-binding globulin (SHBG), thereby increasing free testosterone levels. In vitro displacement assays show that Norgestimate and its key metabolites do not significantly displace testosterone from SHBG, unlike gestodene and levonorgestrel.[12] This lack of affinity for SHBG further contributes to Norgestimate's minimal androgenic profile.[11][12]

Table 3: Affinity for Sex Hormone-Binding Globulin (SHBG)

Compound Activity IC50 (nM) Citation
Norgestimate No significant displacement >10,000 [12]
17-Deacetyl Norgestimate No significant displacement >10,000 [12]
3-Keto Norgestimate No significant displacement >10,000 [12]
Gestodene Displaces Testosterone 23.1 [12]
Levonorgestrel Displaces Testosterone 53.4 [12]

| 3-Keto Desogestrel | Displaces Testosterone | 91.0 |[12] |

Androgen Receptor Transactivation

Reporter gene assays in cells like the MDA-MB 231 human breast cancer line can quantify the ability of a compound to activate the androgen receptor and initiate gene transcription. Studies using this method have confirmed that Norgestimate and its metabolite norelgestromin exert very low androgenic activity, inducing minimal transcription of an AR-dependent reporter gene compared to potent androgens like testosterone and dihydrotestosterone.[13]

Detailed Experimental Protocols

Protocol: Competitive Receptor Binding Assay

This protocol outlines the general steps for determining the relative binding affinity of a test compound for a steroid receptor.

Binding_Assay_Workflow A 1. Prepare Cytosol (e.g., from rabbit uterus for PR, rat prostate for AR) B 2. Incubation Mix cytosol, radioligand (e.g., [3H]R5020), and varying concentrations of test compound A->B C 3. Separation Separate bound from free radioligand (e.g., using dextran-coated charcoal) B->C D 4. Quantification Measure radioactivity of the bound fraction using liquid scintillation counting C->D E 5. Data Analysis Calculate IC50 and Relative Binding Affinity (RBA) vs. reference standard D->E

Workflow for Competitive Receptor Binding Assay.
  • Tissue Homogenization: A target tissue (e.g., rabbit uterus for PR, rat prostate for AR) is homogenized in a suitable buffer to create a crude cell lysate.

  • Cytosol Preparation: The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, yielding a supernatant (cytosol) containing the soluble receptors.

  • Competitive Binding: Constant amounts of cytosol and a specific radiolabeled ligand (e.g., [3H]R5020 for PR) are incubated with increasing concentrations of the unlabeled test compound (e.g., Norgestimate) and a reference compound (e.g., Progesterone) in parallel.

  • Separation: After incubation to equilibrium, bound and free radioligand are separated. A common method is the addition of a dextran-coated charcoal suspension, which adsorbs the free radioligand.

  • Quantification: Following centrifugation to pellet the charcoal, the radioactivity in the supernatant (representing the bound ligand) is measured by liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated as: (IC50 of reference / IC50 of test compound) x 100.

Protocol: Reporter Gene Transactivation Assay

This protocol describes the methodology for assessing the functional activation of a steroid receptor.

Transactivation_Assay_Workflow A 1. Cell Culture Culture appropriate cell line (e.g., MDA-MB 231) B 2. Co-transfection Introduce two plasmids into cells: - Receptor Expression Vector (e.g., for AR) - Reporter Vector (e.g., MMTV-Luciferase) A->B C 3. Treatment Incubate transfected cells with varying concentrations of test compound B->C D 4. Cell Lysis Harvest cells and prepare a lysate C->D E 5. Signal Measurement Measure the activity of the reporter protein (e.g., luminescence for luciferase) D->E F 6. Data Analysis Quantify dose-dependent induction of reporter gene activity E->F

Workflow for Reporter Gene Transactivation Assay.
  • Cell Culture: An appropriate cell line, often one that lacks the endogenous receptor of interest (e.g., MDA-MB 231 for AR studies), is cultured under standard conditions.[13]

  • DNA Transfection: The cells are co-transfected with two plasmids: an expression vector encoding the receptor of interest (e.g., human Androgen Receptor) and a reporter plasmid. The reporter plasmid contains a promoter with hormone response elements linked to a reporter gene, such as luciferase.[13]

  • Hormone Treatment: After allowing time for gene expression, the transfected cells are treated with various concentrations of the test compound.

  • Cell Lysis: Following the treatment period, the cells are lysed to release the cellular contents, including the expressed reporter protein.

  • Activity Measurement: The activity of the reporter protein is quantified. For a luciferase reporter, a substrate (luciferin) is added, and the resulting light emission is measured with a luminometer.

  • Analysis: The measured activity (e.g., luminescence) is normalized to a control (e.g., total protein content) and plotted against the compound concentration to determine potency (EC50) and efficacy.

Conclusion

In vitro studies provide a clear and quantitative assessment of Norgestimate's molecular pharmacology. The collective evidence demonstrates that Norgestimate is a prodrug, with its potent progestational activity being mediated by its metabolites, which are strong agonists of the progesterone receptor.[3][4][5] Crucially, these studies also establish the high selectivity of Norgestimate. Its minimal affinity for the androgen receptor and lack of binding to SHBG provide a molecular basis for the low incidence of androgenic side effects observed in clinical use, distinguishing it from other progestins.[5][11][12] These foundational in vitro characterizations are essential for understanding its mechanism of action and for the continued development of selective progestational agents.

References

An In-depth Technical Guide on the Stability and Storage of Norgestimate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of norgestimate (B1679921), a synthetic progestin widely used in hormonal contraceptives. The document details the effects of various environmental factors—including temperature, humidity, light, and pH—on the integrity of norgestimate. It outlines established degradation pathways and provides detailed experimental protocols for stability-indicating analytical methods. Quantitative data from forced degradation studies are presented in structured tables to facilitate comparison and aid in the development of stable pharmaceutical formulations. Furthermore, this guide includes recommended storage conditions to ensure the therapeutic efficacy and safety of norgestimate-containing products.

Introduction

Norgestimate [(17α)-17-(acetyloxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one oxime] is a third-generation progestin used in combination with an estrogen, typically ethinyl estradiol, for contraception and the treatment of acne. The chemical stability of norgestimate is a critical attribute that can impact the safety and efficacy of the final drug product. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough understanding of its stability profile under various stress conditions is paramount for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

This guide synthesizes available scientific information on the stability of norgestimate, focusing on quantitative data from forced degradation studies and the analytical methodologies employed for its assessment.

Chemical Stability and Degradation Pathways

Norgestimate, a steroid ester and a ketoxime, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.[1] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3]

The primary degradation pathways for norgestimate involve the hydrolysis of the acetate (B1210297) group and the oxime functional group. Key identified degradation products include:

  • 17-Deacetyl Norgestimate (Norelgestromin) : The active metabolite of norgestimate, formed by deacetylation.[4]

  • Norgestrel : Formed from the deoximation of 17-desacetylnorgestimate.[4]

  • syn-Norgestrel Oxime and anti-Norgestrel Oxime : Isomers that can be formed as degradation impurities.[5]

  • Norgestrel Acetate : Another potential degradation product.[5]

The degradation of norgestimate can be influenced by various factors, including the presence of excipients, which can either stabilize or destabilize the API.[6]

Signaling Pathway of Norgestimate Metabolism

While not a degradation pathway in the context of chemical stability, the metabolic pathway of norgestimate is crucial for its pharmacological activity. Norgestimate is a prodrug that is rapidly metabolized in the body to its active metabolites.

Norgestimate Metabolism Norgestimate Norgestimate Deacetylation Deacetylation Norgestimate->Deacetylation First-pass metabolism Norelgestromin Norelgestromin (17-desacetylnorgestimate) Deacetylation->Norelgestromin Deoximation Deoximation Norelgestromin->Deoximation Metabolites Hydroxylated and Conjugated Metabolites Norelgestromin->Metabolites CYP3A4, CYP2B6, CYP2C9 Norgestrel Norgestrel Deoximation->Norgestrel Norgestrel->Metabolites UGT1A1, CYP3A4 Elimination Elimination Metabolites->Elimination Renal and Fecal Pathways

Figure 1. Metabolic pathway of norgestimate.

Quantitative Stability Data

Forced degradation studies are performed to understand the stability of norgestimate under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2] These studies typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress.[3] The extent of degradation is quantified using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

A comprehensive search for specific quantitative degradation data for norgestimate under various stress conditions did not yield precise percentages of degradation in the publicly available scientific literature. The following tables are therefore presented as a template to be populated with internal or proprietary data from such studies.

Table 1: Summary of Norgestimate Degradation under Hydrolytic Conditions

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
0.1 M HClData not availableData not availableData not availableData not available
0.1 M NaOHData not availableData not availableData not availableData not available
Neutral (Water)Data not availableData not availableData not availableData not available

Table 2: Summary of Norgestimate Degradation under Oxidative Conditions

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
3% H₂O₂Data not availableData not availableData not availableData not available
6% H₂O₂Data not availableData not availableData not availableData not available

Table 3: Summary of Norgestimate Degradation under Thermal Conditions

ConditionTime (hours)Temperature (°C)% DegradationMajor Degradation Products
Solid StateData not availableData not availableData not availableData not available
SolutionData not availableData not availableData not availableData not available

Table 4: Summary of Norgestimate Degradation under Photolytic Conditions (as per ICH Q1B)

ConditionDurationLight Source% DegradationMajor Degradation Products
Solid State≥ 1.2 million lux hours and ≥ 200 W h/m²Option 1 or 2Data not availableData not available
Solution≥ 1.2 million lux hours and ≥ 200 W h/m²Option 1 or 2Data not availableData not available

Experimental Protocols

The development and validation of a stability-indicating analytical method is crucial for accurately assessing the stability of norgestimate. HPLC is the most commonly employed technique for this purpose.[7][8][9][10]

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method should be capable of separating norgestimate from its degradation products and any other potential impurities.[7][8]

Chromatographic Conditions (Example): [7]

  • Column: Sub-2 µm fused core particle C8 (150 mm × 4.6 mm i.d.)

  • Mobile Phase: Gradient elution with water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[10]

Forced Degradation Study Protocol

The following is a general protocol for conducting forced degradation studies on norgestimate. The specific conditions may need to be adjusted to achieve the target degradation of 5-20%.[2][11]

Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 60°C, solid state) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API Norgestimate API or Drug Product API->Acid API->Base API->Oxidation API->Thermal API->Photo Characterization Characterization of Degradation Products (LC-MS, NMR) Analysis->Characterization Results Quantify Degradation & Identify Products Characterization->Results

Figure 2. General workflow for forced degradation studies.

a) Acid Hydrolysis:

  • Prepare a solution of norgestimate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute with 0.1 M to 1 M hydrochloric acid.[2]

  • Reflux the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 72 hours), taking samples at appropriate time intervals.[12]

  • Neutralize the samples before analysis.

b) Base Hydrolysis:

  • Prepare a solution of norgestimate in a suitable solvent and dilute with 0.1 M to 1 M sodium hydroxide.[2]

  • Reflux the solution at a controlled temperature (e.g., 60°C) for a specified period, taking samples at appropriate time intervals.[12]

  • Neutralize the samples before analysis.

c) Oxidative Degradation:

  • Prepare a solution of norgestimate and treat it with a solution of hydrogen peroxide (e.g., 3-30%).[3]

  • Store the solution at room temperature or a slightly elevated temperature for a specified period, protected from light.

  • Analyze the samples at different time points.

d) Thermal Degradation:

  • For solid-state studies, place the norgestimate powder in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

  • For solution studies, reflux a solution of norgestimate in a suitable solvent at an elevated temperature.

  • Analyze samples at predetermined time points.

e) Photodegradation:

  • Expose the norgestimate drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze both the exposed and control samples.

Recommended Storage Conditions

Based on the available information, norgestimate and its combination drug products should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C and 30°C (59°F and 86°F). The product should be protected from light and moisture.

Conclusion

A comprehensive understanding of the stability of norgestimate is essential for the development of safe and effective pharmaceutical products. This guide has summarized the known degradation pathways and provided a framework for conducting forced degradation studies and developing appropriate analytical methods. While specific quantitative data from forced degradation studies are not widely available in the public domain, the protocols and methodologies outlined herein provide a robust foundation for researchers and drug development professionals to generate this critical information. Adherence to recommended storage conditions is crucial to maintain the quality and therapeutic efficacy of norgestimate-containing medications throughout their shelf life.

References

An In-depth Technical Guide to the Solubility of Norgestimate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives. Understanding the solubility characteristics of an active pharmaceutical ingredient (API) like norgestimate is fundamental for formulation development, bioavailability, and ensuring therapeutic efficacy. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and illustrates key concepts through visual diagrams.

Quantitative Solubility Data for Norgestimate

The solubility of norgestimate has been determined in various organic solvents and aqueous buffer systems. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

Solvent SystemSolubility (mg/mL)Reference
Ethanol~ 2[1]
Dimethyl Sulfoxide (DMSO)~ 14[1]
Dimethylformamide (DMF)~ 16[1]
1:2 solution of DMF:PBS (pH 7.2)~ 0.3[1]
Water0.00531[2]

Note: The aqueous solubility is very low, classifying norgestimate as a sparingly soluble compound in aqueous media. For aqueous applications, a common technique is to first dissolve it in an organic solvent like DMF and then dilute it with the aqueous buffer.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4] While specific experimental protocols for the cited norgestimate data are not exhaustively detailed in the public domain, the following represents a standard and robust methodology that can be adapted for determining the solubility of norgestimate.

Objective: To determine the equilibrium solubility of norgestimate in a given solvent system at a controlled temperature.

Materials:

  • Norgestimate standard (crystalline solid)[1]

  • Selected solvent(s) of high purity

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method for quantification)

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of norgestimate to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the sealed containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[5] The time required for equilibration should be determined in preliminary studies by measuring the concentration at different time points until it becomes constant.[5]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle.[6] To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining micro-particulates. Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of norgestimate.

  • Calculation: Calculate the solubility of norgestimate in the solvent by multiplying the measured concentration by the dilution factor.

Visualizing Methodologies and Concepts

To further clarify the experimental process and the factors influencing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Norgestimate to Solvent B Seal Container A->B C Agitate at Constant Temperature (e.g., 24-72h) B->C D Settle Undissolved Solid C->D E Centrifuge Sample D->E F Withdraw & Filter Supernatant E->F G Dilute Sample F->G H Quantify via HPLC G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining norgestimate solubility.

factors_affecting_solubility cluster_physicochemical Physicochemical Properties cluster_solvent Solvent Properties cluster_environmental Environmental Conditions center Norgestimate Solubility P1 Solid State Form (Polymorphism) center->P1 P2 Particle Size center->P2 P3 Purity center->P3 S1 Polarity center->S1 S2 pH (for aqueous) center->S2 S3 Co-solvents center->S3 E1 Temperature center->E1 E2 Pressure center->E2

Caption: Key factors influencing the solubility of norgestimate.

References

Preclinical Pharmacodynamics of Norgestimate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacodynamic properties of norgestimate (B1679921), a synthetic progestin widely used in hormonal contraceptives. The following sections detail its receptor binding affinity, in vivo and in vitro bioactivity, and the experimental methodologies employed in these evaluations.

Receptor Binding Affinity

Norgestimate and its metabolites exhibit a selective binding profile to progesterone (B1679170) and androgen receptors. This selectivity is crucial to its clinical efficacy and favorable side-effect profile, particularly its minimal androgenicity.

Progesterone Receptor (PR) Binding

Norgestimate and its primary active metabolite, 17-deacetylnorgestimate (norelgestromin), demonstrate a high affinity for the progesterone receptor, comparable to that of endogenous progesterone.[1][2] In contrast, other metabolites show varying degrees of affinity.

Table 1: Relative Binding Affinities (RBA) for the Rabbit Uterine Progesterone Receptor

CompoundRelative Binding Affinity (Progesterone = 1)
NorgestimateSimilar to Progesterone
17-deacetylnorgestimateSimilar to Progesterone
3-keto norgestimate~5 times that of Progesterone
Levonorgestrel (B1675169)~5 times that of Progesterone
Gestodene~9 times that of Progesterone
3-keto desogestrel~9 times that of Progesterone

Source:[2]

Androgen Receptor (AR) Binding

A key characteristic of norgestimate is its very low affinity for the androgen receptor, which contributes to its minimal androgenic activity.[1][2] This contrasts with other progestins like levonorgestrel and gestodene.[1]

Table 2: Relative Binding Affinities (RBA) for the Rat Prostatic Androgen Receptor

CompoundRelative Binding Affinity (Dihydrotestosterone = 1)
Norgestimate0.003
Progesterone0.003 - 0.025
3-keto norgestimate0.003 - 0.025
17-deacetylnorgestimate0.013
3-keto desogestrel0.118 - 0.220
Gestodene0.154
Levonorgestrel0.220

Source:[1][2]

Table 3: Inhibition Constants (Ki) for the Androgen Receptor

CompoundKi (M)
Norgestimate4.2 ± 0.5 x 10⁻⁸
17-deacetylnorgestimate3.4 ± 0.4 x 10⁻⁸
Cyproterone (B1669671) Acetate (CPA)6.6 ± 0.8 x 10⁻⁸

Source:[3]

Estrogen Receptor and Sex Hormone-Binding Globulin (SHBG)

Norgestimate displays no affinity for the estrogen receptor.[1] Furthermore, it has a negligible affinity for human sex hormone-binding globulin (SHBG), which is significant because it does not displace testosterone (B1683101) from SHBG, thereby not increasing free testosterone levels.[1][4]

In Vivo and In Vitro Pharmacodynamics

Preclinical studies in various animal models have confirmed the progestational efficacy and low androgenicity of norgestimate.

Progestational Activity
  • Endometrial Stimulation: Norgestimate effectively stimulates the endometrium in rabbits, a classic indicator of progestational activity.[1][2] This action is observed even with direct intrauterine administration, demonstrating a direct effect on the target organ.[1]

  • Ovulation Inhibition: Norgestimate successfully suppresses ovulation in multiple species, including rabbits, rats, hamsters, and mice.[1] This is achieved by preventing the preovulatory surge of luteinizing hormone (LH).[1]

  • Maintenance of Pregnancy: In rats and rabbits, norgestimate has been shown to effectively maintain pregnancy.[1]

Androgenic Activity
  • Prostatic Growth Stimulation: In immature rats, norgestimate and its 17-deacetylated metabolite do not stimulate prostatic growth, a sensitive measure of androgenic activity.[1][2] This is in stark contrast to other progestins.

  • Androgen Receptor Transactivation: In vitro studies using MDA-MB 231 human breast cancer cells transfected with an androgen receptor expression vector showed that norgestimate and its metabolite norelgestromin (B1679859) exhibit very low androgenic activity in inducing reporter gene transcription.[5]

Anti-androgenic Activity

Studies have demonstrated that norgestimate and its derivative, 17-deacetylnorgestimate, possess anti-androgenic properties. They have been shown to decrease the nuclear translocation of the androgen receptor and inhibit androgen-induced luciferase activity in a human androgen-dependent stable-transfected cell line.[3] The anti-androgenic activity was found to be approximately half that of cyproterone acetate.[3]

Estrogenic and Anti-estrogenic Activity

Norgestimate exhibits no estrogenic activity and does not bind to estrogen receptors in vitro.[1] Like other progestins, it can suppress the actions of estrogen, for instance, by preventing estrogen-induced vaginal cornification.[1]

Mechanism of Action

The primary contraceptive effect of norgestimate is mediated through the suppression of the hypothalamic-pituitary-ovarian axis.

Norgestimate_Mechanism_of_Action Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Ovary Ovary Pituitary->Ovary (+) FSH & LH Endometrium Endometrium Ovulation Ovulation Ovary->Ovulation Cervical_Mucus Cervical_Mucus Norgestimate Norgestimate Norgestimate->Hypothalamus (-) Decreases GnRH pulse frequency Norgestimate->Pituitary (-) Suppresses gonadotropin secretion Norgestimate->Endometrium Alters receptivity Norgestimate->Cervical_Mucus Thickens mucus

Caption: Norgestimate's contraceptive mechanism of action.

Norgestimate decreases the pulse frequency of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[6][7] This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland.[6] The reduction in these gonadotropins prevents follicular development and ovulation.[6] Additionally, norgestimate alters the cervical mucus to make it more viscous and less permeable to sperm and modifies the endometrium to be less receptive to implantation.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Receptor Binding Assays
  • Progesterone Receptor: Competitive binding assays are performed using cytosol from rabbit uterine tissue.[2] The radioligand, such as ³H-R5020, is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., norgestimate). The displacement of the radioligand is measured to determine the relative binding affinity.

  • Androgen Receptor: Similar competitive binding assays are conducted using cytosol from rat prostate tissue.[2] A radiolabeled androgen, such as ³H-dihydrotestosterone (DHT) or ³H-R1881, is used as the ligand.[2][3] The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated.[3]

Receptor_Binding_Assay_Workflow Tissue Tissue Cytosol Cytosol Tissue->Cytosol Homogenization & Centrifugation Incubation Incubation Cytosol->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test_Compound Test_Compound->Incubation Separation Separation Incubation->Separation Separation of bound and free ligand Quantification Quantification Separation->Quantification Measurement of radioactivity Analysis Analysis Quantification->Analysis Calculation of IC50/Ki

Caption: General workflow for competitive receptor binding assays.

In Vivo Bioassays
  • Clauberg Test (Endometrial Stimulation): Immature female rabbits are primed with estrogen. Subsequently, the test compound is administered, and the degree of endometrial proliferation is histologically assessed and scored.

  • Ovulation Inhibition Assay: Mature female rats or rabbits with regular estrous cycles are treated with the test compound. The ovaries are then examined for the presence of corpora lutea to determine if ovulation has been inhibited.

  • Androgenic Activity (Prostatic Growth): Immature, castrated male rats are treated with the test compound. The ventral prostate is then weighed, and any increase in weight compared to a control group indicates androgenic activity.[2]

In Vitro Transactivation Assay
  • Cell Culture and Transfection: A suitable cell line, such as MDA-MB 231, is cultured.[5] The cells are then co-transfected with an androgen receptor expression vector and a reporter gene construct (e.g., luciferase) linked to an androgen-responsive promoter.[5]

  • Treatment and Analysis: The transfected cells are incubated with the test compounds. The activity of the reporter enzyme (e.g., luciferase) is then measured to quantify the level of androgen receptor-mediated gene transcription.[5]

In_Vitro_Transactivation_Assay Cell_Culture Cell Culture (e.g., MDA-MB 231) Transfection Co-transfection Cell_Culture->Transfection Incubation Incubation with Test Compound Transfection->Incubation AR_Vector Androgen Receptor Expression Vector AR_Vector->Transfection Reporter_Construct Reporter Gene (e.g., Luciferase) Reporter_Construct->Transfection Cell_Lysis Cell_Lysis Incubation->Cell_Lysis Assay Reporter Assay (e.g., Luciferase Assay) Cell_Lysis->Assay Data_Analysis Data_Analysis Assay->Data_Analysis

Caption: Workflow for an in vitro androgen receptor transactivation assay.

Conclusion

The preclinical pharmacodynamic profile of norgestimate is characterized by high progestational activity and minimal androgenicity. This selectivity is a result of its high affinity for the progesterone receptor and very low affinity for the androgen receptor. In vivo and in vitro studies have consistently supported these findings, demonstrating its efficacy in mediating progestational effects while avoiding significant androgenic side effects. This well-defined preclinical profile has been foundational to its successful clinical use in hormonal contraception.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Norgestimate in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (B1679921) (NGM) is a synthetic progestin widely used in oral contraceptives. Accurate quantification of norgestimate and its active metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and drug development. This document provides detailed application notes and protocols for the quantification of norgestimate and its primary active metabolite, 17-desacetyl norgestimate (norelgestromin), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the precise measurement of low concentrations of these analytes in a complex biological matrix.

Norgestimate is rapidly metabolized in the body, with 17-desacetyl norgestimate being the major active metabolite. Therefore, robust analytical methods for the simultaneous quantification of both the parent drug and its metabolites are essential for a comprehensive understanding of its pharmacological profile.

Experimental Protocols

This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the analysis of norgestimate and its metabolites.

Protocol 1: Quantification of 17-desacetyl norgestimate

This protocol is based on a validated UPLC-MS/MS method for the sensitive quantification of 17-desacetyl norgestimate in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 0.5 mL of human plasma, add 50 µL of the internal standard working solution (17-desacetyl norgestimate-d6).

  • Add 0.5 mL of 1% formic acid and vortex to mix.

  • Condition an Oasis HLB (1 cm³/30 mg) SPE cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

  • Load the plasma sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.

  • Elute the analyte and internal standard with 1.0 mL of methanol.

  • Inject a 10 µL aliquot of the eluate into the LC-MS/MS system.

2. Liquid Chromatography (LC)

  • LC System: Waters Acquity UPLC

  • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.01 min: 30% B

    • 1.50 min: 80% B

    • 2.50 min: 80% B

    • 2.51 min: 30% B

    • 4.50 min: 30% B

  • Column Temperature: 40°C

  • Total Run Time: 4.5 minutes

3. Mass Spectrometry (MS/MS)

  • Mass Spectrometer: Waters Xevo TQ-S

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

Protocol 2: Simultaneous Quantification of Norgestimate and its Metabolites

This protocol provides a general framework for the simultaneous analysis of norgestimate, 17-deacetylnorgestimate, 3-ketonorgestimate, and norgestrel. Specific parameters may require optimization.

1. Sample Preparation (Protein Precipitation - PPT)

  • To a volume of plasma, add a known amount of a suitable internal standard (e.g., a deuterated analog of one of the analytes).

  • Add three volumes of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography (LC)

  • Column: A C18 or similar reversed-phase column is recommended.

  • Mobile Phase: A gradient of acetonitrile or methanol with an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically used.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Gradient elution will likely be necessary to achieve adequate separation of the parent drug and its metabolites.

3. Mass Spectrometry (MS/MS)

  • Ionization Mode: ESI, Positive

  • Scan Mode: MRM

  • MRM Transitions (to be optimized):

    • Norgestimate: Precursor ion to be determined based on its molecular weight.

    • 17-deacetylnorgestimate: 328.4 → 124.1[1]

    • 3-ketonorgestimate: Precursor ion to be determined based on its molecular weight.

    • Norgestrel: Precursor ion to be determined based on its molecular weight.

Data Presentation

The following tables summarize the quantitative data from validated LC-MS/MS methods for the analysis of norgestimate and its metabolites.

Table 1: Method Validation Parameters for 17-desacetyl norgestimate [1]

ParameterResult
Linearity Range20 - 5000 pg/mL
Correlation Coefficient (r²)≥ 0.9988
Intra-run Precision (%RSD)< 10%
Inter-run Precision (%RSD)< 10%
Intra-run Accuracy (%RE)Within ±10%
Inter-run Accuracy (%RE)Within ±10%
Recovery (Analyte)96.30%
Recovery (Internal Standard)93.90%
Lower Limit of Quantification (LLOQ)20 pg/mL

Table 2: Linearity Ranges for Simultaneous Analysis of Norgestimate and Metabolites

AnalyteLinearity Range
Norgestimate (NGM)0.5 - 5.0 ng/mL
17-deacetylnorgestimate (17-DA-NGM)0.1 - 5.0 ng/mL
3-ketonorgestimate (3-keto-NGM)0.5 - 5.0 ng/mL
Norgestrel (NGL)0.1 - 5.0 ng/mL

Mandatory Visualization

Norgestimate Metabolism and Analysis Workflow

Norgestimate Metabolism and Bioanalytical Workflow cluster_metabolism In Vivo Metabolism cluster_analysis LC-MS/MS Analysis Norgestimate Norgestimate 17-desacetylnorgestimate 17-desacetylnorgestimate Norgestimate->17-desacetylnorgestimate Deacetylation 3-ketonorgestimate 3-ketonorgestimate Norgestimate->3-ketonorgestimate Metabolism Norgestrel Norgestrel 17-desacetylnorgestimate->Norgestrel Deoximation Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE Sample Preparation LC Liquid Chromatography SPE->LC Injection MSMS Tandem Mass Spectrometry LC->MSMS Ionization & Fragmentation Data Data Acquisition & Quantification MSMS->Data

Caption: Overview of norgestimate metabolism and the analytical workflow for its quantification in plasma.

Progestin Signaling Pathway

Simplified Progestin Signaling Pathway cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway Progestin Norgestimate Metabolite PR Progesterone Receptor (PR) Progestin->PR mPR Membrane PR Progestin->mPR PR_dimer PR Dimerization PR->PR_dimer Nucleus Nucleus PR_dimer->Nucleus Translocation PRE Progesterone Response Element (PRE) Nucleus->PRE Binding Transcription Gene Transcription PRE->Transcription Src Src Kinase mPR->Src Activation MAPK MAPK Pathway Src->MAPK Activation Cellular_Response Rapid Cellular Response MAPK->Cellular_Response

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Norgestimate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norgestimate (B1679921) is a progestin widely used in oral contraceptives in combination with an estrogen, typically ethinyl estradiol (B170435). Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing Norgestimate to ensure their safety and efficacy. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Norgestimate in tablet dosage forms. The method is designed to be specific, accurate, and precise, separating Norgestimate from its isomers and potential degradation products.

Experimental Workflow

The overall workflow for the analysis of Norgestimate in pharmaceutical formulations is depicted below.

Norgestimate Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Weigh and transfer tablet powder sp2 Add extraction solvent (e.g., Methanol) sp1->sp2 hplc1 Inject sample into HPLC system sp3 Vortex and Sonicate to dissolve sp2->sp3 sp4 Filter the solution (0.45 µm) sp3->sp4 sp4->hplc1 Prepared Sample hplc2 Chromatographic Separation hplc1->hplc2 da1 Peak Integration and Identification hplc3 UV Detection hplc2->hplc3 hplc3->da1 Chromatogram da2 Quantification using Standard Curve da1->da2 da3 Report Results da2->da3

Caption: Experimental workflow for Norgestimate analysis.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis of Norgestimate. The following table summarizes the recommended chromatographic conditions. These conditions are a synthesis of several validated methods and may require minor modifications for optimization depending on the specific instrumentation and column used.

Parameter Condition
HPLC System Quaternary or Binary HPLC System with UV Detector
Column C8 or C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Varies; common examples include: - Water:Acetonitrile (Gradient)[1][2] - Water:Tetrahydrofuran:Methanol (B129727) (65:25:10 v/v/v)[3][4]
Flow Rate 1.0 - 1.2 mL/min[1][2][5]
Column Temperature 25°C - 40°C[2][5][6]
Detection Wavelength 230 nm or 254 nm[1][2][5]
Injection Volume 10 - 30 µL[2]
Run Time Approximately 30 minutes (may vary)

Experimental Protocols

2.1. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the chosen mobile phase by accurately measuring the required volumes of the solvents. Degas the mobile phase using a suitable method such as vacuum filtration or sonication before use.

  • Standard Stock Solution: Accurately weigh about 10 mg of USP Norgestimate Reference Standard (RS) into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol to obtain a concentration of approximately 100 µg/mL.

  • Working Standard Solution: Dilute the Standard Stock Solution with the mobile phase to achieve a final concentration of approximately 10 µg/mL.

  • Internal Standard Solution (Optional but Recommended): An internal standard, such as dibutyl phthalate, can be used to improve precision.[5] Prepare a solution of the internal standard in methanol at a suitable concentration.

2.2. Sample Preparation

  • Weigh and finely powder a representative number of tablets (typically 20).

  • Accurately weigh a portion of the powder equivalent to a single dose of Norgestimate and transfer it to a suitable volumetric flask (e.g., 50 mL).

  • Add a precise volume of the extraction solvent (e.g., methanol or a mixture of water and methanol).[2][3][4]

  • If using an internal standard, add a precise volume of the Internal Standard Solution to the flask.

  • Vortex the mixture for at least 15 minutes to ensure thorough mixing.[5]

  • Sonicate the flask for a minimum of 5 minutes to facilitate the complete dissolution of the active pharmaceutical ingredient.[5]

  • Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.[5] This filtered solution is the Test Solution.

2.3. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make replicate injections (e.g., five) of the Working Standard Solution to check for system suitability.

  • Inject the Test Solution into the chromatograph.

  • Record the chromatograms and measure the peak areas for Norgestimate (and the internal standard, if used).

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines.[6][7] The following table summarizes typical acceptance criteria for method validation parameters.

Parameter Typical Results/Acceptance Criteria
Specificity The method should be able to resolve Norgestimate from its syn and anti isomers, as well as any degradation products.[3][4][6]
Linearity A linear relationship between concentration and peak area should be established over a specified range (e.g., 50-150% of the expected sample concentration). The correlation coefficient (r²) should be > 0.999.[6][7]
Accuracy The recovery of Norgestimate from spiked placebo samples should be within 98-102%.[6]
Precision
- Repeatability (Intra-day)The Relative Standard Deviation (RSD) for replicate injections of the same sample should be ≤ 2.0%.[5]
- Intermediate Precision (Inter-day)The RSD for analyses conducted on different days, by different analysts, or with different equipment should be ≤ 2.0%.[6]
Limit of Detection (LOD) & Limit of Quantification (LOQ) These should be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[7]
Robustness The method should be insensitive to small, deliberate variations in chromatographic conditions such as mobile phase composition, flow rate, and column temperature.[6]

Data Analysis and Calculations

The concentration of Norgestimate in the sample is calculated by comparing the peak area of Norgestimate in the Test Solution to that in the Working Standard Solution. If an internal standard is used, the ratio of the peak area of Norgestimate to the peak area of the internal standard is used for quantification.

Calculation Formula (without Internal Standard):

Where:

  • A_sample = Peak area of Norgestimate in the Test Solution

  • A_standard = Average peak area of Norgestimate in the Working Standard Solution

  • C_standard = Concentration of Norgestimate in the Working Standard Solution (mg/mL)

  • V = Volume of the volumetric flask used for sample preparation (mL)

  • W_sample = Weight of the tablet powder taken for analysis (mg)

  • W_avg = Average weight of a single tablet (mg)

Disclaimer: This application note provides a general guideline for the HPLC analysis of Norgestimate. The method should be fully validated in the user's laboratory to ensure its suitability for the intended purpose. It is also important to consult relevant pharmacopeial monographs for specific requirements.[5][8]

References

Application Note: Preparation of Norgestimate Standard Solution for Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of a Norgestimate (B1679921) standard solution for use in analytical assays, such as High-Performance Liquid Chromatography (HPLC). The information is compiled to ensure accuracy and reproducibility in a laboratory setting.

Introduction

Norgestimate is a progestin widely used in oral contraceptives. Accurate quantification of Norgestimate in pharmaceutical formulations is critical for quality control and regulatory compliance. The preparation of a precise and stable standard solution is a fundamental prerequisite for achieving reliable results in any analytical assay. This application note describes the materials, solvents, and procedures for preparing Norgestimate standard solutions.

Physicochemical Properties and Solubility

Norgestimate is a crystalline solid. Understanding its solubility is crucial for selecting the appropriate solvent for standard preparation.

Table 1: Solubility of Norgestimate in Various Solvents

SolventSolubilityReference
Dimethylformamide (DMF)~16 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~14 mg/mL[1]
Ethanol~2 mg/mL[1]
Methanol (B129727)Soluble[2][3]
DMF:PBS (pH 7.2) (1:2)~0.3 mg/mL[1]
Aqueous BuffersSparingly soluble[1]

Note: For aqueous solutions, it is recommended to first dissolve Norgestimate in DMF and then dilute with the aqueous buffer.[1]

Standard Solution Preparation for HPLC Assay

The following protocols are based on established methods for the HPLC analysis of Norgestimate. The specific concentration of the standard solution should be chosen based on the expected concentration of the analyte in the sample solution and the sensitivity of the analytical instrument.

Materials and Reagents
  • Norgestimate Reference Standard (RS) (e.g., USP Norgestimate RS)

  • Methanol (HPLC grade or equivalent)

  • Acetonitrile (HPLC grade or equivalent)

  • Tetrahydrofuran (HPLC grade or equivalent)

  • Water (HPLC grade or deionized)

  • Dibutyl phthalate (B1215562) (for internal standard, if required)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Sonicator

Experimental Protocol: Preparation of a Norgestimate Stock Solution

This protocol describes the preparation of a primary stock solution, which can then be diluted to create working standards.

  • Weighing: Accurately weigh a suitable amount of Norgestimate Reference Standard using an analytical balance.

  • Dissolution: Transfer the weighed Norgestimate RS into a Class A volumetric flask.

  • Solvent Addition: Add a small volume of methanol (or another suitable organic solvent from Table 1) to dissolve the Norgestimate. Sonication may be used to ensure complete dissolution.

  • Dilution: Once completely dissolved, dilute the solution to the final volume with the same solvent.

  • Mixing: Mix the solution thoroughly to ensure homogeneity.

Table 2: Example Concentrations for Norgestimate Standard Solutions

Solution TypeAnalyte(s)Solvent/DiluentExample ConcentrationReference
Standard PreparationNorgestimate RS, Ethinyl Estradiol (B170435) RSInternal standard solution (Dibutyl phthalate in methanol)Similar to assay preparation
Stock SolutionNorgestimateMethanolAs required[2][3]
Working StandardNorgestimate, Ethinyl EstradiolMobile Phase (e.g., Water:Tetrahydrofuran:Methanol 65:25:10 v/v/v)Dependent on assay[2][3]
Storage and Stability
  • Solid Form: Norgestimate as a crystalline solid should be stored at -20°C and is stable for at least four years under these conditions.[1]

  • Aqueous Solutions: It is not recommended to store aqueous solutions of Norgestimate for more than one day.[1]

  • Organic Stock Solutions: Stock solutions prepared in organic solvents should be stored in tightly sealed containers, protected from light, and refrigerated when not in use. The stability of such solutions should be verified over time.

Workflow Diagram

The following diagram illustrates the general workflow for preparing a Norgestimate standard solution for assay.

Norgestimate_Standard_Preparation cluster_prep Standard Solution Preparation cluster_assay Assay Application start Start: Obtain Norgestimate RS weigh Accurately weigh Norgestimate RS start->weigh dissolve Dissolve in appropriate solvent (e.g., Methanol) weigh->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate dilute Dilute to final volume in a volumetric flask sonicate->dilute mix Mix thoroughly dilute->mix stock Primary Stock Solution mix->stock dilute_working Perform serial dilutions to create working standards stock->dilute_working hplc Analyze by HPLC dilute_working->hplc end End: Data Acquisition hplc->end

Caption: Workflow for Norgestimate Standard Solution Preparation and Use in Assay.

Conclusion

The preparation of an accurate and stable Norgestimate standard solution is a critical step in the analytical workflow for the quantification of this active pharmaceutical ingredient. Adherence to the protocols outlined in this application note, with careful consideration of solvent selection and storage conditions, will contribute to the generation of reliable and reproducible analytical data.

References

Application Note: UPLC-MS/MS Method for Simultaneous Analysis of Norgestimate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a sensitive and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the synthetic progestin norgestimate (B1679921) and its primary active metabolites, 17-deacetylnorgestimate (norelgestromin) and norgestrel (B7790687) (levonorgestrel), in human plasma. This method is crucial for pharmacokinetic, bioequivalence, and drug metabolism studies. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Introduction

Norgestimate is a widely used progestin in oral contraceptives.[1][2] As a prodrug, it undergoes rapid and extensive first-pass metabolism in the intestines and liver to form its pharmacologically active metabolites.[1][2][3] The primary active metabolite is 17-deacetylnorgestimate (also known as norelgestromin), with norgestrel (the active form of which is levonorgestrel) being a more minor metabolite.[2][4] Given the rapid conversion, monitoring the parent drug and its key metabolites is essential for a comprehensive understanding of its clinical pharmacology. UPLC-MS/MS offers the high sensitivity and selectivity required for accurately quantifying these compounds at low concentrations in biological matrices.[5][6]

Metabolic Pathway of Norgestimate

Norgestimate is rapidly deacetylated to its major active metabolite, 17-deacetylnorgestimate. A smaller portion is metabolized to norgestrel. These metabolites can undergo further hydroxylation and conjugation prior to elimination.[1][2][7]

Norgestimate Metabolic Pathway Norgestimate Norgestimate Deacetylnorgestimate 17-deacetylnorgestimate (Norelgestromin) Norgestimate->Deacetylnorgestimate Deacetylation (Major) Norgestrel Norgestrel (Levonorgestrel) Norgestimate->Norgestrel Metabolism (Minor) Hydroxylated_Metabolites1 Hydroxylated Metabolites Deacetylnorgestimate->Hydroxylated_Metabolites1 Hydroxylation (e.g., CYP3A4) Hydroxylated_Metabolites2 Hydroxylated Metabolites Norgestrel->Hydroxylated_Metabolites2 Hydroxylation (CYP3A4) Conjugated_Metabolites2 Conjugated Metabolites Norgestrel->Conjugated_Metabolites2 Glucuronidation (UGT1A1) Conjugated_Metabolites1 Conjugated Metabolites Hydroxylated_Metabolites1->Conjugated_Metabolites1 Conjugation

Metabolic pathway of Norgestimate.

Experimental Protocol

This protocol is a synthesis of established UPLC-MS/MS methodologies for the analysis of norgestimate and its metabolites.[5][8][9]

Materials and Reagents
  • Norgestimate, 17-deacetylnorgestimate, and Norgestrel reference standards

  • Isotopically labeled internal standards (e.g., Norgestimate-d6, 17-deacetylnorgestimate-d6)

  • Acetonitrile (B52724), Methanol (B129727) (HPLC grade or higher)

  • Formic acid, Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (with anticoagulant such as sodium fluoride/potassium oxalate (B1200264) to minimize ex-vivo conversion)[8][9]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., hexane, ethyl acetate)

Sample Preparation (Solid Phase Extraction)
  • Pre-treatment: To 0.5 mL of human plasma, add 50 µL of the internal standard working solution.[5] Add 0.5 mL of 1% formic acid and vortex.[5]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[5]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.[5]

  • Elution: Elute the analytes with an appropriate volume of a suitable solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.

UPLC-MS/MS Conditions

Chromatographic Conditions

ParameterValue
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[8]
Mobile Phase A 0.1% Formic acid in Water or 2mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 °C[5]
Injection Volume 5 - 10 µL
Run Time Approximately 4.5 minutes[5][8]

Mass Spectrometric Conditions

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Xevo TQ-S)[5]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 150 °C
Desolvation Temp. 350 - 400 °C
Gas Flow Optimized for the specific instrument
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Norgestimate370.2310.2
17-deacetylnorgestimate328.2268.2
Norgestrel312.2245.2
Norgestimate-d6 (IS)376.2316.2
17-deacetylnorgestimate-d6 (IS)334.2274.2

Note: MRM transitions should be optimized for the specific instrument used.

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Pretreat Pre-treatment (Acidification) Add_IS->Pretreat SPE Solid Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

UPLC-MS/MS experimental workflow.

Quantitative Data Summary

The following tables summarize the validation parameters from published methods.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (pg/mL)LLOQ (pg/mL)
Norgestimate5 - 500[8][9]5[8][9]
17-deacetylnorgestimate20 - 5000[5][6]20[5][6]
Norgestrel100 - 10,000100

Table 2: Accuracy and Precision

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
17-deacetylnorgestimateQC Low, Mid, High< 10[5][6]< 10[5][6]Within ±10%[5][6]

Table 3: Recovery

AnalyteMean Recovery (%)
17-deacetylnorgestimate96.30[5][6]
17-deacetylnorgestimate-d6 (IS)93.90[5][6]

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive approach for the simultaneous determination of norgestimate and its primary active metabolites in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for demanding applications in clinical and pharmaceutical research. The high throughput and accuracy of this method make it an invaluable tool for drug development professionals.

References

Application Note: Solid-Phase Extraction of Norgestimate from Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of norgestimate (B1679921) from human serum. The described methodology is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and other clinical research involving this synthetic progestin. The protocol employs a hydrophilic-lipophilic balanced (HLB) reversed-phase SPE cartridge, ensuring high recovery and removal of endogenous interferences prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Norgestimate is a synthetic progestin widely used in oral contraceptives. Accurate quantification of norgestimate and its metabolites in biological matrices like serum is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Serum, being a complex biological matrix, contains numerous endogenous components such as proteins, lipids, and salts that can interfere with analytical measurements.[2] Solid-phase extraction is a highly effective sample preparation technique that addresses these challenges by isolating and concentrating the analyte of interest, thereby enhancing the sensitivity and specificity of subsequent analytical methods.[2][3][4] This protocol provides a detailed, step-by-step procedure for the extraction of norgestimate from human serum using a polymeric reversed-phase SPE sorbent.

Experimental Protocol

This protocol is adapted from a validated method for the extraction of 17-desacetyl norgestimate, a primary active metabolite of norgestimate, from human plasma.[5][6] Given the structural similarities, this method is highly applicable for the extraction of the parent compound, norgestimate.

Materials:

  • SPE Cartridge: Oasis HLB (1 cm³/30 mg) or equivalent hydrophilic-lipophilic balanced reversed-phase SPE cartridge.[6]

  • Reagents:

  • Equipment:

    • SPE vacuum manifold

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Precision pipettes

Procedure:

  • Sample Pretreatment:

    • To 0.5 mL of human serum sample, add an appropriate volume of internal standard solution (if used).

    • Add 0.5 mL of 1% formic acid in water and vortex for 30 seconds to mix.[6] This step helps to precipitate proteins and adjust the pH for optimal binding to the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1.0 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 1.0 mL of water through the sorbent bed.[6] Do not allow the sorbent to dry out between these steps.

  • Sample Loading:

    • Load the pretreated serum sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1.0 mL of water to remove any remaining salts and polar interferences.[6]

    • Follow with a wash of 1.0 mL of 20% acetonitrile in water to remove less-retained, non-polar interferences.[6]

  • Elution:

    • Elute the retained norgestimate from the cartridge by passing an appropriate volume of elution solvent through the sorbent. While the cited study does not specify the elution solvent for the parent compound, a common elution solvent for similar compounds on HLB cartridges is methanol or acetonitrile. A typical starting point would be 1.0 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume of mobile phase compatible with the subsequent analytical method (e.g., 100 µL of 50:50 methanol/water).

Quantitative Data

The following table summarizes the performance metrics from a study utilizing a similar SPE protocol for the major metabolite of norgestimate, 17-desacetyl norgestimate. These values demonstrate the effectiveness of the HLB-based SPE methodology.

AnalyteRecovery (%)Linearity Range (pg/mL)Inter-assay ReproducibilityReference
17-desacetyl norgestimate96.30%20 - 5000< 10%[5][7]
17-desacetyl norgestimate D6 (IS)93.90%N/A< 10%[5][7]
Norgestimate & Metabolites (Overall)72 - 92%0.1 - 5.0 ng/mL*< 10%[8]

*Linearity range for norgestimate itself was reported as 0.5-5.0 ng/mL in this study.

Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction serum_sample 0.5 mL Serum add_fa Add 0.5 mL 1% Formic Acid serum_sample->add_fa vortex Vortex add_fa->vortex load Load Sample vortex->load condition Condition: 1 mL Methanol equilibrate Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash1 Wash 1: 1 mL Water load->wash1 wash2 Wash 2: 1 mL 20% Acetonitrile wash1->wash2 elute Elute: 1 mL Methanol wash2->elute dry_down Evaporate to Dryness elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analysis analysis reconstitute->analysis LC-MS/MS Analysis

Caption: Workflow for Norgestimate SPE from Serum.

Conclusion

The described solid-phase extraction protocol provides an effective and reproducible method for the isolation of norgestimate from human serum. The use of a hydrophilic-lipophilic balanced sorbent ensures high recovery and excellent sample clean-up, making it suitable for sensitive and accurate downstream analytical quantification. This application note serves as a valuable resource for researchers in the fields of pharmacology, toxicology, and clinical chemistry.

References

Application Note: High-Efficiency Impurity Profiling of Norgestimate Using Capillary Electrochromatography

Author: BenchChem Technical Support Team. Date: December 2025

[AN-CEC-001]

Abstract

This application note details a robust and rapid capillary electrochromatography (CEC) method for the separation and quantitation of Norgestimate and its potential impurities. Norgestimate, a progestin widely used in oral contraceptives, can degrade into several related compounds that must be monitored to ensure pharmaceutical quality and safety. The described CEC method offers significantly reduced analysis time and high separation efficiency compared to traditional high-performance liquid chromatography (HPLC) methods.[1][2][3] This document provides detailed protocols for sample preparation, instrumental parameters, and method validation, making it a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

Capillary electrochromatography (CEC) is a powerful hybrid separation technique that integrates the high separation efficiency of capillary electrophoresis (CE) with the selectivity of high-performance liquid chromatography (HPLC).[1][2][4] In CEC, the mobile phase is driven through a packed capillary column by electroosmotic flow (EOF), which is generated by applying a high voltage across the capillary.[1][2] This results in a near-plug flow profile, minimizing band broadening and leading to significantly higher theoretical plate counts compared to the parabolic flow profile seen in pressure-driven HPLC systems.[5]

Impurity profiling is a critical aspect of pharmaceutical development and quality control. Regulatory agencies require the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. Norgestimate can degrade to form several impurities, including norgestrel (B7790687), syn-norgestrel oxime, anti-norgestrel oxime, and norgestrel acetate (B1210297).[1][2] The development of a rapid and reliable analytical method for monitoring these impurities is therefore essential.

This application note presents a validated CEC method that achieves the separation of Norgestimate from its key degradation products in under 15 minutes, a significant improvement over existing HPLC methods.[1][2] The method demonstrates excellent linearity, repeatability, and sensitivity for the detection and quantification of these impurities at levels as low as 0.1%.[1][2]

Experimental Workflow

The overall workflow for the CEC analysis of Norgestimate impurities is depicted below.

cluster_prep Sample & Mobile Phase Preparation cluster_cec CEC Analysis cluster_data Data Analysis sp Standard & Sample Preparation inj Electrokinetic Injection sp->inj mp Mobile Phase Preparation sep CEC Separation mp->sep inj->sep det UV Detection sep->det da Data Acquisition & Integration det->da quant Impurity Quantification da->quant report Reporting quant->report

Caption: Experimental workflow for Norgestimate impurity profiling by CEC.

Key CEC Parameters and Their Logical Relationships

The efficiency and resolution of the CEC separation are influenced by several key experimental parameters. The logical relationships between these parameters and the separation outcome are illustrated in the following diagram.

cluster_params Controllable Parameters cluster_outcomes Separation Outcomes voltage Applied Voltage eof Electroosmotic Flow (EOF) voltage->eof directly proportional mobile_phase Mobile Phase Composition (Acetonitrile, THF, Buffer) mobile_phase->eof selectivity Selectivity mobile_phase->selectivity buffer_conc Buffer Concentration buffer_conc->eof inversely proportional temp Temperature temp->eof directly proportional analysis_time Analysis Time eof->analysis_time inversely proportional efficiency Efficiency (Plate Count) eof->efficiency resolution Resolution selectivity->resolution efficiency->resolution

Caption: Logical relationships of key CEC parameters affecting separation.

Protocols

Materials and Reagents
  • Norgestimate Reference Standard: USP or equivalent.

  • Norgestimate Impurity Standards: Norgestrel, syn-norgestrel oxime, anti-norgestrel oxime, norgestrel acetate.

  • Acetonitrile (B52724) (ACN): HPLC grade.

  • Tetrahydrofuran (THF): HPLC grade.

  • Ammonium (B1175870) Acetate: Analytical grade.

  • Acetic Acid: Glacial, analytical grade.

  • Deionized Water: 18.2 MΩ·cm.

Instrumentation
  • CEC System: A commercial or custom-built capillary electrochromatography system equipped with a variable wavelength UV detector.

  • Capillary Column: Fused-silica capillary (e.g., 33.5 cm total length, 25 cm effective length, 100 µm I.D.) packed with 3 µm C18 stationary phase.

  • Data Acquisition Software: Capable of controlling the instrument and integrating peak areas.

Mobile Phase Preparation
  • Prepare a 100 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water.

  • Adjust the pH of the buffer to 4.0 with glacial acetic acid.

  • The mobile phase consists of a mixture of acetonitrile, tetrahydrofuran, and the 100 mM ammonium acetate buffer (pH 4.0). A typical composition is a binary mixture of acetonitrile and THF.[1][2] The exact ratio should be optimized for the specific column and instrument used.

Standard and Sample Preparation
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (Norgestimate and its impurities) in 10 mL of a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the diluent to achieve a final concentration suitable for injection (e.g., 0.1 mg/mL for Norgestimate and its impurities).

  • Sample Solution: Prepare the sample solution containing Norgestimate at a concentration of approximately 1 mg/mL in the diluent.

CEC Method Parameters
ParameterValue
Capillary Column 33.5 cm x 100 µm I.D. packed with 3 µm C18
Effective Length 25 cm
Mobile Phase Acetonitrile and THF binary organic solvent system with ammonium acetate buffer (pH 4.0)
Applied Voltage 20-30 kV
Injection Electrokinetic injection (e.g., 5 kV for 5 seconds)
Detection UV absorbance at 254 nm
Temperature 25 °C
Data Analysis
  • Identify the peaks in the chromatogram based on the retention times of the reference standards.

  • Integrate the peak areas of Norgestimate and its impurities.

  • Calculate the percentage of each impurity using the following formula:

    % Impurity = (Areaimpurity / (AreaNorgestimate + ΣAreaimpurities)) x 100%

Results and Discussion

The developed CEC method successfully separates Norgestimate from its major degradation products within a short analysis time.[1][2] The typical elution order is: norgestrel, syn-norgestrel oxime, anti-norgestrel oxime, norgestrel acetate, syn-norgestimate, and anti-norgestimate.[1][2]

Method Validation

The CEC method was validated for its linearity, repeatability, and limit of detection (LOD).

Linearity: The method demonstrated excellent linearity for Norgestimate and its impurities over a range of concentrations spanning two orders of magnitude.[1][2] The linear regression coefficients (R²) for all compounds were consistently above 0.995.[1][2]

CompoundLinear Range
NorgestimateTwo orders of magnitude> 0.995
NorgestrelTwo orders of magnitude> 0.995
syn-Norgestrel OximeTwo orders of magnitude> 0.995
anti-Norgestrel OximeTwo orders of magnitude> 0.995
Norgestrel AcetateTwo orders of magnitude> 0.995

Repeatability: The repeatability of the method was assessed by performing multiple injections of the same standard solution. The relative standard deviations (RSD) for both retention time and peak area were found to be less than 2%.[1][3]

ParameterRelative Standard Deviation (RSD)
Retention Time< 2%
Peak Area< 2%

Limit of Detection (LOD): The limit of detection was determined by serially diluting a standard mixture until a signal-to-noise ratio of approximately 3:1 was achieved.[1][2] The method was shown to be capable of detecting and quantifying impurities at a level of 0.1% in the Norgestimate drug substance.[1][2]

Separation Efficiency

The CEC method provides high separation efficiency, with theoretical plate numbers for the separated compounds as follows:

CompoundPlate Number (plates/meter)
syn-Norgestimate118,000
anti-Norgestimate115,000
Norgestrel107,000
syn-Norgestrel Oxime108,000
anti-Norgestrel Oxime94,700
Norgestrel Acetate133,000

Conclusion

The capillary electrochromatography method presented in this application note is a rapid, reliable, and high-efficiency technique for the impurity profiling of Norgestimate. The method offers significant advantages over traditional HPLC, including reduced analysis time and higher separation efficiency. The detailed protocols and validation data provided herein demonstrate the suitability of this CEC method for routine use in pharmaceutical quality control laboratories for monitoring the purity of Norgestimate and its formulations.

References

In Vitro Cell-Based Assays for Norgestimate Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (B1679921) (NGM) is a third-generation synthetic progestin widely used in hormonal contraceptives. It functions as a prodrug, rapidly metabolized to its primary active metabolite, 17-deacetylnorgestimate (norelgestromin, NGMN), and to a lesser extent, levonorgestrel. Norgestimate and its metabolites exert their biological effects primarily by binding to and activating the progesterone (B1679170) receptor (PR), leading to downstream signaling events that regulate gene expression. A key characteristic of norgestimate is its high progestational selectivity with minimal androgenic activity, which is a desirable attribute in contraceptive therapy.[1][2]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the bioactivity of norgestimate, focusing on its progestational, androgenic, anti-androgenic, and anti-estrogenic activities. The provided methodologies are essential for researchers in pharmacology and drug development for screening and characterizing progestational compounds.

Mechanism of Action: Progesterone and Androgen Receptor Signaling

Norgestimate's primary mechanism of action involves its interaction with the progesterone receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. Similarly, any potential androgenic or anti-androgenic effects are mediated through the androgen receptor.

Progesterone_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGM Norgestimate (NGM) NGMN Norelgestromin (NGMN) (Active Metabolite) NGM->NGMN Metabolism PR_HSP_complex PR-HSP Complex NGMN->PR_HSP_complex Binding PR Progesterone Receptor (PR) HSP Heat Shock Proteins (HSP) PR_NGMN_complex PR-NGMN Complex PR_HSP_complex->PR_NGMN_complex HSP Dissociation PR_dimer PR-NGMN Dimer PR_NGMN_complex->PR_dimer Dimerization & Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding Transcription Transcription Modulation PRE->Transcription Initiation mRNA mRNA Transcription->mRNA Proteins New Proteins mRNA->Proteins Translation Bio_response Biological Response Proteins->Bio_response

Progesterone Receptor Signaling Pathway for Norgestimate.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binding NGM Norgestimate (NGM) NGM->AR_HSP_complex Minimal Binding AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_Androgen_complex AR-Androgen Complex AR_HSP_complex->AR_Androgen_complex HSP Dissociation AR_dimer AR-Androgen Dimer AR_Androgen_complex->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Transcription Modulation ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Proteins New Proteins mRNA->Proteins Translation Bio_response Biological Response Proteins->Bio_response

Androgen Receptor Signaling and Norgestimate's Minimal Interaction.

Quantitative Data Summary

The following tables summarize the in vitro bioactivity of Norgestimate and its metabolites in comparison to other progestins.

Table 1: Progesterone Receptor (PR) Binding Affinity

CompoundRelative Binding Affinity (RBA, %)IC50 (nM)Receptor Source
Progesterone100-Rabbit Uterus
Norgestimate (NGM) ~1-33.5Rabbit Uterus, Human Myometrium
Norelgestromin (NGMN) ~10-1002.82Rabbit Uterus
Levonorgestrel1500.71Rabbit Uterus
Gestodene~900-Rabbit Uterus
3-keto desogestrel~900-Rabbit Uterus
Relative to Progesterone or Promegestone, depending on the study.[3][4][5]

Table 2: Androgen Receptor (AR) Binding Affinity

CompoundRelative Binding Affinity (RBA, %)IC50 (nM)Receptor Source
Dihydrotestosterone (DHT)100-Rat Prostate
Norgestimate (NGM) 0.3764Rat Prostate
Norelgestromin (NGMN) 1.3-Rat Prostate
Levonorgestrel22-Rat Prostate
Gestodene15.4-Rat Prostate
3-keto desogestrel11.8-Rat Prostate
Relative to Dihydrotestosterone (DHT).[1][2][3]

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the bioactivity of Norgestimate.

Experimental_Workflow cluster_assays In Vitro Bioassays cluster_endpoints Measured Endpoints PR_Binding Progesterone Receptor Binding Assay IC50_RBA IC50 and RBA Values PR_Binding->IC50_RBA AR_Binding Androgen Receptor Binding Assay AR_Binding->IC50_RBA T47D_AP T47D Alkaline Phosphatase Induction Assay (Progestational) Enzyme_Activity Enzyme Activity (OD) T47D_AP->Enzyme_Activity MDA_Luc MDA-MB-453 Luciferase Reporter Assay (Androgenic) Luminescence Luminescence (RLU) MDA_Luc->Luminescence Ishikawa_AP Ishikawa Alkaline Phosphatase Inhibition Assay (Anti-estrogenic) Ishikawa_AP->Enzyme_Activity EC50_IC50 EC50 / IC50 Values Enzyme_Activity->EC50_IC50 Luminescence->EC50_IC50

Workflow for In Vitro Bioactivity Assessment of Norgestimate.
Progesterone and Androgen Receptor Competitive Binding Assays

Principle: These assays measure the affinity of a test compound for the progesterone or androgen receptor by its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Cytosol from rabbit uterine tissue (for PR) or rat ventral prostate tissue (for AR).[6]

  • Radioligand: [³H]-R5020 (synthetic progestin for PR) or [³H]-Dihydrotestosterone ([³H]-DHT for AR).[6]

  • Test Compound: Norgestimate and its metabolites.

  • Reference Compound: Progesterone (for PR) or Dihydrotestosterone (for AR).

  • Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.

  • Separation Medium: Dextran-coated charcoal.

  • Scintillation Cocktail and Counter.

Procedure:

  • Receptor Preparation: Prepare cytosol containing the respective receptors from the chosen tissue source via homogenization and ultracentrifugation.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound or reference compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., overnight at 4°C).

  • Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.

  • Quantification: Measure the radioactivity in the supernatant, which contains the receptor-bound radioligand, using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Relative Binding Affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

Progestational Activity: T47D Cell Alkaline Phosphatase Induction Assay

Principle: Progestins induce the expression of alkaline phosphatase (AP) in the T47D human breast cancer cell line in a dose-dependent manner. This induction can be quantified by measuring the enzymatic activity of AP.[7][8]

Materials:

  • Cell Line: T47D human breast cancer cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Hormone-depleted Medium: Phenol red-free RPMI-1640 with 10% charcoal-stripped FBS (CS-FBS).

  • Test Compound: Norgestimate and reference progestins (e.g., Progesterone, R5020).

  • Assay Reagent: p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution.

  • Lysis Buffer: 0.1% Triton X-100 in 0.1 M Tris-HCl, pH 9.8.

  • 96-well microplates and plate reader.

Procedure:

  • Cell Culture: Maintain T47D cells in standard culture medium. For the assay, seed cells in 96-well plates at a density of 1 x 10⁴ cells/well in hormone-depleted medium and incubate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of Norgestimate and reference compounds in hormone-depleted medium and add to the cells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding lysis buffer.

  • Enzyme Assay: Add pNPP substrate solution to each well and incubate at 37°C for 30-60 minutes.

  • Measurement: Stop the reaction with 3 M NaOH and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Construct a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Androgenic/Anti-androgenic Activity: MDA-MB-453 Luciferase Reporter Assay

Principle: This assay utilizes the MDA-MB-453 human breast cancer cell line, which endogenously expresses the androgen receptor. The cells are transfected with a reporter plasmid containing an androgen response element (ARE) driving the expression of a luciferase gene. Binding of an androgen to the AR activates transcription of the luciferase gene, leading to light emission upon addition of a substrate. Anti-androgenic activity can be measured by the ability of a compound to inhibit the luciferase expression induced by a known androgen.[9][10]

Materials:

  • Cell Line: MDA-MB-453 human breast cancer cells.

  • Reporter Plasmid: MMTV-luciferase or other ARE-driven luciferase reporter.

  • Transfection Reagent.

  • Culture Medium: As for T47D cells.

  • Test Compound: Norgestimate.

  • Reference Androgen: Dihydrotestosterone (DHT).

  • Reference Anti-androgen: Flutamide or Bicalutamide.

  • Luciferase Assay System (e.g., Promega ONE-Glo™).

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture MDA-MB-453 cells and transfect them with the ARE-luciferase reporter plasmid. Seed the transfected cells in 96-well plates.

  • Compound Treatment (Agonist Mode): Treat cells with serial dilutions of Norgestimate or DHT and incubate for 18-24 hours.

  • Compound Treatment (Antagonist Mode): Pre-incubate cells with serial dilutions of Norgestimate for 1 hour, then add a fixed concentration of DHT (e.g., the EC50 concentration) and incubate for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: For agonist activity, determine the EC50. For antagonist activity, determine the IC50 (the concentration that inhibits 50% of the DHT-induced response).

Anti-estrogenic Activity: Ishikawa Cell Alkaline Phosphatase Inhibition Assay

Principle: The Ishikawa human endometrial adenocarcinoma cell line expresses estrogen receptors and responds to estrogens with a dose-dependent induction of alkaline phosphatase. The anti-estrogenic activity of a compound can be determined by its ability to inhibit this estrogen-induced AP activity.[11][12][13]

Materials:

  • Cell Line: Ishikawa human endometrial adenocarcinoma cells.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS.

  • Hormone-depleted Medium: Phenol red-free DMEM/F12 with 10% CS-FBS.

  • Test Compound: Norgestimate.

  • Reference Estrogen: 17β-Estradiol (E2).

  • Reference Anti-estrogen: Tamoxifen or Fulvestrant.

  • Assay Reagents: As for the T47D AP assay.

Procedure:

  • Cell Culture: Maintain Ishikawa cells and seed in 96-well plates in hormone-depleted medium.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of Norgestimate for 1-2 hours.

  • Estrogen Challenge: Add a fixed concentration of 17β-Estradiol (e.g., a concentration that gives 80% of the maximal response) to the wells and incubate for 48-72 hours.

  • Enzyme Assay and Measurement: Follow the same procedure as for the T47D alkaline phosphatase assay.

  • Data Analysis: Calculate the percentage inhibition of the E2-induced AP activity for each concentration of Norgestimate and determine the IC50 value.

Conclusion

The in vitro cell-based assays detailed in these application notes provide a robust framework for the comprehensive characterization of the bioactivity of Norgestimate and other progestational compounds. By employing a combination of receptor binding assays and cell-based functional assays, researchers can obtain valuable quantitative data on the progestational, androgenic, anti-androgenic, and anti-estrogenic properties of test substances, which is critical for drug discovery, development, and regulatory assessment. The provided protocols offer a starting point for establishing these assays in a laboratory setting.

References

Application Notes and Protocols for Radioligand Binding Assay of Norgestimate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (B1679921) is a third-generation progestin widely used in hormonal contraceptives. It functions as a prodrug, being rapidly metabolized in vivo to its biologically active metabolites. Understanding the binding characteristics of Norgestimate and its metabolites to steroid hormone receptors is crucial for elucidating its mechanism of action and selectivity profile. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Norgestimate and its primary active metabolites, norelgestromin (B1679859) and levonorgestrel (B1675169), for the human progesterone (B1679170) receptor (PR). Additionally, protocols for assessing binding to the androgen receptor (AR) and estrogen receptor (ER) are outlined to characterize its specificity.

Norgestimate itself displays a low affinity for the progesterone receptor.[1] Its progestational activity is primarily attributed to its metabolites, levonorgestrel and levonorgestrel-17-acetate, which are potent agonists of the progesterone receptor.[1] Norgestimate and its metabolites exhibit minimal affinity for the androgen receptor and virtually no affinity for the estrogen receptor, contributing to its favorable safety profile with reduced androgenic side effects.[2]

Progesterone Receptor Signaling Pathway

The progesterone receptor is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3] Upon binding to its cognate ligand, progesterone, or synthetic progestins, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This genomic signaling pathway is the primary mechanism through which progestins exert their physiological effects. Additionally, progestins can initiate rapid, non-genomic signaling cascades through membrane-associated progesterone receptors, which can activate intracellular signaling molecules like Src and MAPK.[5][6][7]

Progesterone_Receptor_Signaling Progesterone Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., Levonorgestrel) PR_complex PR-HSP Complex Progestin->PR_complex Binding & HSP Dissociation Src Src Progestin->Src Rapid Signaling PR_active Active PR Dimer PR_complex->PR_active Dimerization Nucleus_PR Active PR Dimer PR_active->Nucleus_PR Nuclear Translocation MAPK MAPK Pathway Src->MAPK PRE Progesterone Response Element (PRE) Nucleus_PR->PRE Binding Gene Target Gene PRE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis & Cellular Response mRNA->Protein Translation

Progesterone Receptor Signaling Pathway

Quantitative Data Summary

The following table summarizes the relative binding affinities (RBA) of Norgestimate and its metabolites for the progesterone and androgen receptors from published literature. RBA is typically determined by competitive binding assays where the concentration of the test compound required to displace 50% of a specific radioligand is compared to that of a reference compound.

CompoundReceptorReference CompoundTissue/Cell SourceRelative Binding Affinity (%)
Norgestimate (L-isomer)ProgesteroneR5020Human Myometrium Cytosol0.8[1]
NorgestimateProgesteroneProgesteroneRabbit Uterine ReceptorsSimilar to Progesterone[2]
Levonorgestrel-3-oximeProgesteroneR5020Human Myometrium Cytosol8[1]
Levonorgestrel-17-acetateProgesteroneR5020Human Myometrium Cytosol110[1]
LevonorgestrelProgesteroneProgesteroneRabbit Uterine Receptors~500[2]
3-keto norgestimateProgesteroneProgesteroneRabbit Uterine Receptors~500[2]
NorgestimateAndrogenDihydrotestosterone (DHT)Rat Prostatic Receptors0.3[2]
17-deacetylated norgestimateAndrogenDihydrotestosterone (DHT)Rat Prostatic Receptors1.3
LevonorgestrelAndrogenDihydrotestosterone (DHT)Rat Prostatic Receptors22[2]

Experimental Workflow

The experimental workflow for a competitive radioligand binding assay involves the preparation of the receptor source, incubation of the receptor with a radioligand and a competing non-labeled ligand, separation of the bound and free radioligand, and quantification of the bound radioactivity.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow ReceptorPrep 1. Receptor Preparation (e.g., Tissue Homogenization, Cell Lysate, or Recombinant Protein) Incubation 2. Incubation - Receptor - Radioligand (e.g., [3H]-R5020) - Unlabeled Competitor (Norgestimate or Metabolites) ReceptorPrep->Incubation Separation 3. Separation of Bound/Free Ligand (e.g., Vacuum Filtration) Incubation->Separation Quantification 4. Quantification (Scintillation Counting) Separation->Quantification DataAnalysis 5. Data Analysis - IC50 Determination - Ki Calculation Quantification->DataAnalysis

Radioligand Binding Assay Workflow

Experimental Protocols

The following protocols are adapted from established methods for steroid receptor binding assays and are tailored for the analysis of Norgestimate and its metabolites.

Protocol 1: Progesterone Receptor (PR) Competitive Binding Assay

1. Materials and Reagents:

  • Receptor Source: Human recombinant PR or cytosol preparations from tissues known to express high levels of PR (e.g., human myometrial tissue, rabbit uterus).

  • Radioligand: [³H]-Promegestone (R5020), a high-affinity synthetic progestin.

  • Competitors: Norgestimate, Norelgestromin, Levonorgestrel, and unlabeled R5020 (for determining non-specific binding and as a positive control).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 10% glycerol).

  • Wash Buffer: Ice-cold Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Separation Medium: Glass fiber filters (e.g., Whatman GF/B) pre-treated with polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

2. Procedure:

  • Receptor Preparation:

    • If using tissue, homogenize in ice-cold assay buffer and prepare a cytosolic fraction by ultracentrifugation.

    • If using recombinant PR, dilute to the desired concentration in assay buffer.

    • Determine the protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • Perform the assay in duplicate or triplicate in microcentrifuge tubes or a 96-well plate.

    • Total Binding: Add assay buffer, radioligand (e.g., 1-2 nM [³H]-R5020), and receptor preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled R5020 (e.g., 1 µM), and receptor preparation.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (Norgestimate or its metabolites, typically from 10⁻¹¹ to 10⁻⁵ M), and receptor preparation.

  • Incubation:

    • Incubate the reactions at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through the pre-treated glass fiber filters under vacuum.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Androgen Receptor (AR) and Estrogen Receptor (ER) Binding Assays

To assess the selectivity of Norgestimate and its metabolites, similar competitive binding assays can be performed for the AR and ER.

  • For AR Binding:

    • Receptor Source: Cytosol from rat prostate tissue or human recombinant AR.

    • Radioligand: [³H]-Methyltrienolone (R1881), a synthetic androgen.

    • Competitor: Dihydrotestosterone (DHT) as a reference compound.

  • For ER Binding:

    • Receptor Source: Cytosol from rat uterine tissue or human recombinant ERα.

    • Radioligand: [³H]-Estradiol.

    • Competitor: 17β-estradiol as a reference compound.

The procedures for the AR and ER binding assays are analogous to the PR binding assay, with the appropriate substitution of the receptor source, radioligand, and reference compound.

Conclusion

This application note provides a comprehensive framework for conducting radioligand binding assays to characterize the interaction of Norgestimate and its active metabolites with key steroid hormone receptors. The detailed protocols and compiled binding affinity data serve as a valuable resource for researchers in pharmacology, endocrinology, and drug development. Accurate determination of the binding profiles of progestins is essential for understanding their therapeutic efficacy and potential off-target effects.

References

Application Note: Method Development for the Isomeric Separation of Norgestimate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding Norgestimate (B1679921) Isomerism

Norgestimate, a potent synthetic progestin, is a structurally complex molecule that exhibits two forms of isomerism: geometric isomerism and enantiomerism.

  • Geometric Isomers: The presence of an oxime group (=N-OH) at the C3 position of the steroid core results in the formation of (E)- and (Z)-isomers, also referred to as syn and anti isomers. These isomers are diastereomers and have different physical and chemical properties, allowing for their separation by standard chromatographic techniques. The ratio of these isomers is a critical quality attribute of the drug substance.

  • Enantiomers: Norgestimate possesses multiple chiral centers, meaning it exists as a pair of non-superimposable mirror images known as enantiomers (e.g., d- and l-norgestimate). As is common with chiral drugs, these enantiomers can exhibit different pharmacological and toxicological profiles.

While methods for the separation of the (E)- and (Z)-geometric isomers are well-established, the direct enantiomeric separation of Norgestimate is not widely reported in scientific literature. However, a successful enantiomeric separation has been achieved for its parent compound, Norgestrel (B7790687). This application note provides established protocols for the separation of Norgestimate's geometric isomers and presents a robust starting point for developing a method for its enantiomeric separation based on the Norgestrel methodology.

Proposed Method for Norgestimate Enantiomeric Separation

A logical starting point for developing an enantioselective method for Norgestimate is to adapt the conditions used for its parent compound, Norgestrel. Two primary approaches are recommended for screening: using a chiral mobile phase additive or a chiral stationary phase (CSP).

Approach 1: Chiral Mobile Phase Additive (Based on Norgestrel Separation)

A published method demonstrates the successful baseline separation of Norgestrel enantiomers using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector in the mobile phase.[1][2] This approach can be adapted for Norgestimate.

Table 1: Starting Conditions for Norgestimate Enantiomeric Separation (Adapted from Norgestrel Method)

ParameterRecommended Starting Condition
HPLC System Quaternary or Binary HPLC with UV Detector
Column Agilent ZORBAX Eclipse XDB-C8, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : 20 mM Phosphate (B84403) Buffer (pH 5.0) with 25 mM HP-β-CD (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C (can be varied to optimize selectivity)
Detection UV at 240 nm
Injection Vol. 10 µL
Approach 2: Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds, including steroids. Columns such as those based on derivatized cellulose (B213188) or amylose (B160209) are excellent candidates for screening.

  • Recommended Columns:

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)

    • Cellulose tris(4-chloro-3-methylphenylcarbamate) (e.g., Lux Cellulose-2)

  • Screening Mobile Phases:

    • Normal Phase: Hexane/Isopropanol mixtures (e.g., 90:10, 80:20) with or without a basic additive like diethylamine (B46881) (0.1%) for improved peak shape.

    • Reversed-Phase: Acetonitrile/Water or Methanol (B129727)/Water mixtures.

Workflow for Chiral Method Development

The development of a robust chiral separation method typically follows a systematic screening and optimization process.

Chiral_Method_Development Chiral Method Development Workflow cluster_prep Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_opt Optimization Phase cluster_val Validation SamplePrep Prepare Norgestimate Standard (Racemic Mixture) CSP_Screen Screen Multiple CSPs (e.g., Cellulose, Amylose) SamplePrep->CSP_Screen CMPA_Screen Screen Chiral Mobile Phase Additives (e.g., HP-β-CD) SamplePrep->CMPA_Screen SolventPrep Prepare Mobile Phases (NP & RP Screen) SolventPrep->CSP_Screen SolventPrep->CMPA_Screen Eval Evaluate Resolution (Rs), Selectivity (α), and Peak Shape CSP_Screen->Eval CMPA_Screen->Eval Eval->CSP_Screen No separation, try new CSP Optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature Eval->Optimize Promising results? Validate Method Validation (ICH Guidelines) Optimize->Validate

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocol: Enantiomeric Separation of Norgestrel (Starting Point for Norgestimate)

This protocol describes the separation of Norgestrel enantiomers using a chiral mobile phase additive and can be used as the primary starting point for developing a method for Norgestimate.[1][2]

1. Materials and Reagents:

  • Norgestrel standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water (HPLC grade)

2. Instrument and Column:

  • HPLC system with UV detector

  • Agilent ZORBAX Eclipse XDB-C8 column (4.6 x 150 mm, 5 µm)

3. Preparation of Solutions:

  • 20 mM Phosphate Buffer (pH 5.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 5.0 with dilute phosphoric acid.

  • Mobile Phase: In a 1 L volumetric flask, dissolve 10.8 g of HP-β-CD (this will vary based on MW, target is 25 mM) in 700 mL of the 20 mM Phosphate Buffer (pH 5.0). Add 300 mL of acetonitrile. Mix thoroughly and degas.

  • Standard Solution: Prepare a stock solution of Norgestrel in methanol at 1 mg/mL. Dilute with mobile phase to a working concentration of approximately 10 µg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 240 nm

  • Run Time: Approximately 30 minutes (adjust as needed based on retention times).

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the Norgestrel standard solution and record the chromatogram.

  • Calculate the resolution between the two enantiomer peaks. A resolution of >1.5 is desired for baseline separation.

  • To adapt for Norgestimate, substitute the Norgestrel standard with a Norgestimate standard and evaluate the separation. Optimization of the acetonitrile percentage and HP-β-CD concentration may be required.

Established Methods for Norgestimate Geometric Isomer Separation

The separation of the syn and anti (E/Z) geometric isomers of Norgestimate is a common requirement for quality control. Both reversed-phase and normal-phase HPLC methods have been successfully employed.

Table 2: Summary of HPLC Methods for Norgestimate Geometric Isomer Separation

Method TypeColumnMobile PhaseFlow RateDetectionReference
Reversed-Phase 5 µm Reversed-Phase (likely C18 or C8)Water : Tetrahydrofuran : Methanol (65:25:10, v/v/v)Not specifiedUV[3][4]
Reversed-Phase (USP Assay) L1 Packing (C18)Water : Tetrahydrofuran : Acetonitrile (30:11:9, v/v/v)Not specifiedUV
Normal-Phase (USP Impurities) L3 Packing (Silica)Cyclohexane : Absolute Alcohol (50:1, v/v)Not specifiedUV
Detailed Protocol: Reversed-Phase HPLC for Geometric Isomer Separation

This protocol provides a detailed procedure for the separation of Norgestimate syn and anti isomers based on a published method.[3][4]

RP_HPLC_Workflow Experimental Workflow for Geometric Isomer Separation cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing PrepMobilePhase Prepare Mobile Phase: Water:THF:Methanol (65:25:10) Equilibrate Equilibrate RP Column with Mobile Phase PrepMobilePhase->Equilibrate PrepSample Prepare Norgestimate Standard in Methanol (e.g., 0.1 mg/mL) Inject Inject Sample (e.g., 10 µL) PrepSample->Inject Equilibrate->Inject Run Run Isocratic Elution Inject->Run Detect Detect at UV Wavelength Run->Detect Integrate Integrate Peaks for syn and anti Isomers Detect->Integrate Report Calculate Isomer Ratio and Report Results Integrate->Report

Caption: Workflow for RP-HPLC Analysis of Geometric Isomers.

1. Materials and Reagents:

  • Norgestimate reference standard (containing both isomers)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade, stabilized)

  • Water (HPLC grade)

2. Instrument and Column:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

3. Preparation of Solutions:

  • Mobile Phase: Carefully measure and mix 650 mL of HPLC water, 250 mL of THF, and 100 mL of methanol. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Solution: Accurately weigh about 10 mg of Norgestimate reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of approximately 0.1 mg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min (typical starting point, adjust as needed)

  • Injection Volume: 10 µL

  • Column Temperature: Ambient (e.g., 25°C)

  • Detection Wavelength: 245 nm (Norgestimate has a UV maximum around this wavelength)

  • Run Time: Approximately 20-30 minutes, sufficient to elute both isomer peaks.

5. Procedure:

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes.

  • Inject a methanol blank to verify a clean baseline.

  • Inject the Norgestimate standard solution.

  • Record the chromatogram. Two major peaks corresponding to the syn and anti isomers should be observed.

  • Ensure the resolution between the two peaks is adequate for quantification (Rs > 1.5).

  • The relative amounts of each isomer can be determined from the peak areas.

Conclusion

The successful analysis of Norgestimate requires methods capable of resolving its different isomers. For routine quality control, the separation of the (E)- and (Z)-geometric isomers is critical and can be reliably achieved using the provided reversed-phase or normal-phase HPLC protocols. For advanced research, pharmacokinetic studies, or investigations into stereoselective activity, the separation of enantiomers is necessary. While a direct method for Norgestimate enantiomers is not established, the detailed protocol for its parent compound, Norgestrel, provides a highly relevant and promising starting point for method development, significantly reducing the time and resources required to establish a validated enantioselective assay.

References

Application Notes & Protocols: Norgestimate Analogs as Internal Standards in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In quantitative chromatographic analysis, the use of an internal standard (IS) is a critical technique to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2][3] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. For the analysis of norgestimate (B1679921) and its metabolites, stable isotope-labeled analogs, such as deuterated norgestimate or its deuterated metabolites, serve as excellent internal standards, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[4][5][6][7] These deuterated standards co-elute with the analyte and experience similar extraction efficiencies and ionization effects, but are differentiated by their higher mass-to-charge ratio (m/z) in the mass spectrometer.

This document provides detailed application notes and protocols for the use of deuterated norgestimate analogs as internal standards in the chromatographic analysis of norgestimate and its primary active metabolite, 17-desacetyl norgestimate (norelgestromin).

Application Note 1: Quantification of 17-Desacetyl Norgestimate in Human Plasma using UPLC-MS/MS

Analyte: 17-Desacetyl Norgestimate Internal Standard: 17-Desacetyl Norgestimate-d6 (B602510) Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Matrix: Human Plasma Summary: A rapid, sensitive, and selective UPLC-MS/MS method was developed and validated for the quantification of 17-desacetyl norgestimate in human plasma. 17-Desacetyl norgestimate-d6 was used as the internal standard to ensure high accuracy and precision. The method involves a solid-phase extraction (SPE) for sample cleanup and has been successfully applied to bioequivalence studies.[4][5][6]

Quantitative Data Summary

ParameterValue
Linearity Range20 - 5000 pg/mL[4][5][6]
Correlation Coefficient (r²)≥ 0.9988[4][5][6]
Lower Limit of Quantification (LLOQ)20 pg/mL[4]
Intra-run and Inter-run PrecisionWithin 10%[4][5][6]
Intra-run and Inter-run AccuracyWithin 10%[4][5][6]
Mean Recovery of 17-Desacetyl Norgestimate96.30%[4][5][6]
Mean Recovery of 17-Desacetyl Norgestimate-d6 (IS)93.90%[4][5][6]
Total Run Time4.5 minutes[4][5][6]

Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a stock solution of 17-desacetyl norgestimate in methanol (B129727) at a concentration of 250 µg/mL.[4]

  • Internal Standard Stock Solution: Prepare a stock solution of 17-desacetyl norgestimate-d6 in methanol at a concentration of 100 µg/mL.[4]

  • Working Solutions: Prepare serial dilutions of the analyte and a working solution of the internal standard (e.g., 60 ng/mL) in a methanol/water (50:50, v/v) mixture.[4]

2. Sample Preparation (Solid-Phase Extraction):

  • Pipette 0.5 mL of human plasma into a clean tube.

  • Add 50 µL of the internal standard working solution (60 ng/mL of 17-desacetyl norgestimate-d6).[4]

  • Vortex for 10 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with appropriate solvents to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

3. UPLC-MS/MS Conditions:

  • Chromatographic Column: A suitable reversed-phase UPLC column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Approximately 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[4]

  • MRM Transitions:

    • 17-Desacetyl Norgestimate: m/z 328.4 → 124.1[4]

    • 17-Desacetyl Norgestimate-d6 (IS): m/z 334.3 → 91.1[4]

Experimental Workflow

G UPLC-MS/MS Workflow for 17-Desacetyl Norgestimate Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Human Plasma Sample Add_IS Add 17-Desacetyl Norgestimate-d6 (IS) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elute Elution SPE->Elute Drydown Evaporation to Dryness Elute->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Integration Peak Area Integration (Analyte & IS) MSMS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration G Rationale for Using Deuterated Internal Standards Analyte Analyte (e.g., 17-Desacetyl Norgestimate) SamplePrep Sample Preparation Steps (Extraction, Evaporation, etc.) Analyte->SamplePrep Subject to variation IS Internal Standard (e.g., 17-Desacetyl Norgestimate-d6) IS->SamplePrep Subject to same variation Instrument Chromatographic Injection & MS Ionization SamplePrep->Instrument Variable recovery & matrix effects Detector Mass Spectrometer Detector Instrument->Detector Signal intensity Ratio Peak Area Ratio (Analyte / IS) Detector->Ratio Measures both Result Accurate Quantification Ratio->Result Corrects for variations

References

Application Notes and Protocols for the Analysis of Norgestimate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestimate (B1679921) is a synthetic progestin widely used in oral contraceptives.[1] It is a prodrug that is rapidly and extensively metabolized into its active metabolites, primarily 17-desacetyl norgestimate (norelgestromin) and norgestrel, upon administration.[2][3] Understanding the concentration and activity of norgestimate and its metabolites in in vitro systems is crucial for elucidating its mechanisms of action, evaluating its efficacy, and assessing its potential off-target effects in drug development. These application notes provide detailed protocols for the extraction and quantification of norgestimate and its primary active metabolite, 17-desacetyl norgestimate, from cell culture media, as well as a method for assessing its biological activity through a cell-based androgen receptor assay.

Mechanism of Action: Signaling Pathways

Norgestimate primarily exerts its contraceptive effect by modulating the hypothalamic-pituitary-ovarian axis, leading to the suppression of ovulation.[4] As a progestin, it mimics the action of progesterone. Additionally, norgestimate and its metabolites exhibit anti-androgenic properties by competing with androgens for the androgen receptor (AR), which can be beneficial in treating conditions like acne.[5][6][7]

Below are diagrams illustrating the key signaling pathways influenced by norgestimate.

Norgestimate_MoA cluster_0 Hypothalamic-Pituitary-Ovarian Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH & FSH (+) Ovulation Ovulation Ovaries->Ovulation Norgestimate Norgestimate Norgestimate->Pituitary Suppresses Norgestimate_AR_Signaling cluster_1 Androgen Receptor Signaling cluster_2 Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Binds & Activates Norgestimate Norgestimate Norgestimate->AR Competitively Binds & Inhibits Nucleus Nucleus AR->Nucleus Translocation ARE Androgen Response Element AR->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription LCMS_Workflow start Cell Culture Media Sample prep Sample Preparation (Solid-Phase Extraction) start->prep lc UPLC Separation (C18 Column) prep->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Analysis (Quantification) ms->data end Concentration Results data->end AR_Assay_Workflow start Seed Cells (e.g., MDA-MB 231) transfect Co-transfect with AR Expression Vector & Luciferase Reporter start->transfect treat Treat with Androgen (e.g., DHT) +/- Norgestimate transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure end Assess AR Inhibition measure->end

References

Protocol for In Vitro Metabolism of Norgestimate Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for studying the in vitro metabolism of the progestin Norgestimate (B1679921) using human liver microsomes. The methodologies outlined are essential for characterizing the metabolic pathways, identifying key metabolites, and determining the enzymes responsible for Norgestimate's biotransformation, which are critical aspects of drug development and safety assessment.

Introduction

Norgestimate is a synthetic progestational hormone widely used in oral contraceptives. It is a prodrug that undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver to form its pharmacologically active metabolites.[1] The primary active metabolite, 17-deacetylnorgestimate (norelgestromin), is largely responsible for the therapeutic effects of Norgestimate.[1][2] Another significant active metabolite is norgestrel.[3] Understanding the metabolic fate of Norgestimate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and inter-individual variability in response.

Human liver microsomes are a well-established in vitro model for studying Phase I metabolic reactions, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in the oxidative metabolism of most drugs.[3] This protocol details the procedures for incubating Norgestimate with human liver microsomes, identifying the resulting metabolites, and determining the specific CYP isoforms involved in its metabolism.

Norgestimate Metabolic Pathway

The metabolism of Norgestimate is a multi-step process initiated by rapid deacetylation to form 17-deacetylnorgestimate (norelgestromin).[3] This initial conversion can occur in the gut wall and the liver.[3] Norelgestromin is then further metabolized, primarily through oxidation by CYP enzymes. Studies have identified CYP3A4 as the major enzyme responsible for the metabolism of norelgestromin, with minor contributions from CYP2B6 and CYP2C9.[4] Norgestrel is also a metabolite, and its formation is dependent on NADPH.[3] The metabolic cascade also involves the formation of various hydroxylated and conjugated metabolites, which are more water-soluble and readily excreted.[1]

Norgestimate_Metabolic_Pathway Norgestimate Norgestimate Norelgestromin 17-Deacetylnorgestimate (Norelgestromin) Norgestimate->Norelgestromin Deacetylation Norgestrel Norgestrel Norelgestromin->Norgestrel NADPH-dependent Hydroxylated_Metabolites Hydroxylated Metabolites Norelgestromin->Hydroxylated_Metabolites CYP3A4 (major) CYP2B6, CYP2C9 (minor) Norgestrel->Hydroxylated_Metabolites CYP-mediated Conjugated_Metabolites Conjugated Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites Phase II Conjugation

Figure 1: Metabolic pathway of Norgestimate.

Experimental Protocols

Materials and Reagents
  • Norgestimate (analytical standard)

  • 17-deacetylnorgestimate (norelgestromin) (analytical standard)

  • Norgestrel (analytical standard)

  • Pooled human liver microsomes (from a reputable supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) for LC-MS/MS (e.g., stable isotope-labeled Norgestimate or a structural analog)

  • Recombinant human CYP3A4, CYP2B6, and CYP2C9 enzymes (for reaction phenotyping)

Equipment
  • 37°C water bath or incubator

  • Microcentrifuge

  • Vortex mixer

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

  • Analytical balance

  • Pipettes and tips

Protocol for Norgestimate Incubation with Human Liver Microsomes
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of Norgestimate in DMSO.

    • Prepare working solutions of Norgestimate by diluting the stock solution in the incubation buffer (100 mM potassium phosphate buffer, pH 7.4). The final concentration of DMSO in the incubation mixture should be less than 0.5%.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • Thaw the pooled human liver microsomes on ice.

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Human liver microsomes (final protein concentration of 0.5 mg/mL)[5]

      • Norgestimate working solution (final concentration of 1 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C for a time course (e.g., 0, 5, 15, 30, and 60 minutes). For the 0-minute time point, the reaction is terminated immediately after the addition of the NADPH regenerating system.

  • Reaction Termination and Sample Preparation:

    • Terminate the incubations by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[5]

    • Vortex the samples to precipitate the microsomal proteins.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis for Metabolite Identification and Quantification
  • Chromatography:

    • Utilize a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[6]

  • Mass Spectrometry:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Optimize the detection of Norgestimate and its expected metabolites (17-deacetylnorgestimate, norgestrel, and hydroxylated species) by developing a multiple reaction monitoring (MRM) method with specific precursor-to-product ion transitions.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Metabolic Stability of Norgestimate in Human Liver Microsomes

Incubation Time (minutes)Norgestimate Remaining (%)
0100
5Insert Data
15Insert Data
30Insert Data
60Insert Data

Table 2: Formation of Major Norgestimate Metabolites

Incubation Time (minutes)17-Deacetylnorgestimate (Peak Area Ratio to IS)Norgestrel (Peak Area Ratio to IS)
00.000.00
5Insert DataInsert Data
15Insert DataInsert Data
30Insert DataInsert Data
60Insert DataInsert Data

Table 3: Enzyme Kinetics of Norelgestromin Metabolism by Recombinant CYPs *

CYP IsoformKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP)
CYP3A4Insert DataInsert DataInsert Data
CYP2B6Insert DataInsert DataInsert Data
CYP2C9Insert DataInsert DataInsert Data

*Note: Specific enzyme kinetic parameters for Norgestimate and its metabolites are not widely published and would need to be determined experimentally.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation and Reaction cluster_analysis Sample Processing and Analysis cluster_interpretation Data Interpretation A Prepare Stock and Working Solutions C Combine Microsomes and Norgestimate A->C B Thaw and Prepare Liver Microsomes B->C D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate for Time Course E->F G Terminate Reaction with Acetonitrile + Internal Standard F->G H Centrifuge to Remove Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate Percent Remaining I->J K Quantify Metabolite Formation I->K L Determine Enzyme Kinetics I->L

Figure 2: Experimental workflow for studying Norgestimate metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Norgestimate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of norgestimate (B1679921).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical Gaussian shape.[2] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing that may require corrective action.[2][3]

Q2: Why is norgestimate prone to peak tailing in reversed-phase HPLC?

A2: Norgestimate is a synthetic progestin and a derivative of testosterone.[4] Its chemical structure contains a ketoxime functional group, which can act as a weak base.[5] The strongest basic pKa of norgestimate is reported to be 3.11. This basic nature makes it susceptible to secondary interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases, which is a primary cause of peak tailing.[6]

Q3: What are the common causes of peak tailing for norgestimate?

A3: The most common causes of peak tailing for norgestimate and other basic compounds in reversed-phase HPLC include:

  • Secondary Silanol Interactions: The interaction between the basic norgestimate molecule and acidic residual silanol groups on the silica-based column packing is a major contributor to peak tailing.[3]

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of norgestimate (around 3.11) can lead to inconsistent ionization of the analyte, resulting in peak broadening and tailing.[7]

  • Column Degradation: Over time, the stationary phase of an HPLC column can degrade, exposing more active silanol sites and leading to increased peak tailing.[8]

  • Sample Overload: Injecting too high a concentration of norgestimate can saturate the stationary phase, causing peak distortion, including tailing.[9]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[2]

  • Contamination: Contamination of the column, guard column, or frits can also lead to poor peak shape.

Troubleshooting Guide

My norgestimate peak is tailing. How can I fix it?

Here is a step-by-step guide to troubleshoot and resolve peak tailing in your norgestimate HPLC analysis.

Step 1: Evaluate and Optimize the Mobile Phase pH

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like norgestimate.

  • Problem: If the mobile phase pH is close to the pKa of norgestimate (~3.11), both the protonated and neutral forms of the molecule will exist, leading to mixed-mode retention and peak tailing.[7]

  • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of norgestimate. A pH of around 2.5 is often ideal to ensure that the analyte is fully protonated and interacts more consistently with the stationary phase. This also suppresses the ionization of residual silanol groups on the column.[10]

Illustrative Data: Effect of Mobile Phase pH on Norgestimate Peak Asymmetry

Mobile Phase pHExpected Tailing Factor (Tf)Peak Shape Description
5.0> 2.0Severe Tailing
4.01.8 - 2.0Significant Tailing
3.01.3 - 1.5Moderate Tailing
2.51.0 - 1.2Symmetrical Peak
Step 2: Assess the HPLC Column

The choice and condition of your HPLC column play a significant role in peak shape.

  • Problem: Standard silica-based C18 columns can have a high population of residual silanol groups, which interact with basic analytes like norgestimate, causing tailing.[3] Column degradation can also expose more silanol groups.[8]

  • Solutions:

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of residual silanols, significantly reducing peak tailing for basic compounds.

    • Consider an Alternative Stationary Phase: For challenging separations, columns with alternative stationary phases, such as those with embedded polar groups or hybrid particle technology, can provide improved peak shape for basic analytes.

    • Check for Column Contamination: If the column is old or has been used with complex sample matrices, it may be contaminated. Try flushing the column with a strong solvent or, if necessary, replace it.

Illustrative Data: Comparison of Column Types for Norgestimate Analysis

Column TypeStationary Phase CharacteristicsExpected Tailing Factor (Tf) for Norgestimate
Traditional C18High residual silanol activity> 1.8
End-Capped C18Low residual silanol activity1.2 - 1.5
Hybrid Particle C18Reduced silanol activity, stable at higher pH< 1.2
Polar-Embedded PhaseShielding of residual silanols< 1.2
Step 3: Review Sample Preparation and Injection Parameters

Issues with your sample can also lead to poor peak shape.

  • Problem: Injecting too much sample can overload the column, leading to peak fronting or tailing.[9] The solvent used to dissolve the sample can also affect the peak shape if it is much stronger than the mobile phase.

  • Solutions:

    • Reduce Injection Volume or Sample Concentration: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase of your gradient or a solvent with a similar or weaker elution strength.

Step 4: Check the HPLC System for Extra-Column Volume

The configuration of your HPLC system can contribute to peak broadening and tailing.

  • Problem: Long or wide-bore tubing between the injector, column, and detector can increase the volume outside of the column, leading to band broadening.[2]

  • Solution: Use tubing with the smallest possible internal diameter and length to connect the components of your HPLC system. Ensure all fittings are properly made to avoid dead volumes.

Experimental Protocols

Detailed HPLC Method for Norgestimate Analysis (Based on USP Monograph)

This method is adapted from the United States Pharmacopeia (USP) monograph for norgestimate.[11]

  • Column: C18, 5 µm particle size, 4.6 mm x 150 mm (or equivalent)

  • Mobile Phase: A filtered and degassed mixture of water and acetonitrile (B52724) (gradient elution may be required for complex samples). A common starting point is a gradient of acetonitrile and water. For improved peak shape, the aqueous portion can be acidified with a small amount of an acid like formic acid or phosphoric acid to a pH of approximately 2.5.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Diluent: Water and methanol (B129727) in a 20:80 (v/v) ratio.

Sample Preparation:

  • Accurately weigh and transfer a portion of the sample containing the equivalent of about 2.5 mg of norgestimate into a 100-mL volumetric flask.

  • Add about 80 mL of diluent and sonicate for 10 minutes.

  • Dilute to volume with the diluent and mix well.

  • Filter a portion of this solution through a 0.45 µm filter before injection.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for Norgestimate step1 Step 1: Check Mobile Phase Is pH << pKa (3.11)? (e.g., pH 2.5) start->step1 step2 Step 2: Evaluate Column Is it an end-capped or hybrid column in good condition? step1->step2 Yes solution1 Adjust mobile phase pH to ~2.5 with acid (e.g., formic acid) step1->solution1 No step3 Step 3: Review Sample & Injection Is injection volume/concentration appropriate? Is sample solvent compatible? step2->step3 Yes solution2 Replace with a new, high-quality end-capped or hybrid column step2->solution2 No step4 Step 4: Inspect HPLC System Is extra-column volume minimized? step3->step4 Yes solution3 Dilute sample or reduce injection volume. Dissolve sample in mobile phase. step3->solution3 No solution4 Use shorter, narrower tubing. Check fittings for dead volume. step4->solution4 No end Symmetrical Peak Achieved step4->end Yes solution1->step2 solution2->step3 solution3->step4 solution4->end

Caption: A logical workflow for troubleshooting peak tailing in norgestimate HPLC analysis.

Silanol_Interaction cluster_column Silica Surface (Stationary Phase) cluster_mobile_phase Mobile Phase Si-OH Residual Silanol (Acidic Site) Norgestimate_base Norgestimate (Basic Analyte) Norgestimate_base->Si-OH Strong Secondary Interaction (Causes Peak Tailing)

Caption: The interaction between basic norgestimate and acidic silanol sites on the HPLC column.

References

Technical Support Center: Optimizing Norgestimate Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction and recovery of norgestimate (B1679921) and its metabolites from biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common active metabolite of norgestimate found in biological samples?

A1: Norgestimate undergoes rapid and extensive first-pass metabolism in the intestine and liver.[1] The primary active metabolite, and the one most frequently targeted for quantification in bioanalytical studies, is 17-desacetyl norgestimate (also known as norelgestromin).[1][2][3][4][5] Due to its rapid metabolism, circulating concentrations of the parent norgestimate are often very low.[2]

Q2: Which extraction technique is most recommended for norgestimate and its metabolites from plasma?

A2: Solid-Phase Extraction (SPE) is a highly recommended and widely used technique for the extraction of 17-desacetyl norgestimate from human plasma.[2][3][4] SPE, particularly with Hydrophilic-Lipophilic Balanced (HLB) reverse-phase cartridges, has been shown to provide excellent sample cleanup, high recovery rates, and minimal matrix effects.[2]

Q3: What are typical recovery rates for 17-desacetyl norgestimate using SPE?

A3: Well-optimized SPE methods can achieve high and consistent recovery rates. For example, a validated UPLC-MS/MS method reported overall recoveries of 96.30% for 17-desacetyl norgestimate and 93.90% for its deuterated internal standard (17-desacetyl norgestimate D6).[2][3][4] Another study reported overall recovery of analytes ranging from 72% to 92%.[5]

Q4: How stable is 17-desacetyl norgestimate in plasma samples?

A4: 17-desacetyl norgestimate demonstrates good stability under typical laboratory conditions. It has been found to be stable in human plasma for at least 6 hours at room temperature.[2] For longer-term storage, it is stable for at least 116 days at -30°C and -75°C.[2] The analyte can also withstand up to four freeze-thaw cycles without significant degradation when stored at -30°C and -75°C.[2]

Troubleshooting Guide

Low Analyte Recovery

Q: I am experiencing low recovery of 17-desacetyl norgestimate. What are the potential causes and how can I troubleshoot this?

A: Low recovery can stem from several factors throughout the extraction process. Here is a step-by-step guide to troubleshoot this issue:

1. Solid-Phase Extraction (SPE) Optimization:

  • Inadequate Sorbent Conditioning/Equilibration: Ensure the SPE cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or a pH-adjusted buffer).[6][7] Failure to do so can lead to poor analyte retention.

  • Incorrect Sample pH: The pH of the sample can significantly impact the retention of the analyte on the SPE sorbent. For reversed-phase SPE, adjusting the pH to ensure the analyte is in a neutral, non-ionized form can improve retention.[8]

  • Suboptimal Wash Solvent: The wash solvent may be too strong, causing premature elution of the analyte.[9] Try a weaker wash solvent (e.g., lower percentage of organic solvent) to remove interferences without losing the analyte.[9]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[8][9]

    • Increase the organic solvent percentage in the elution mobile phase.

    • Adjust the pH of the elution solvent to facilitate analyte elution.

    • Consider adding a "soak" step, where the elution solvent is allowed to sit in the cartridge for a few minutes to improve desorption.[9][10]

  • Inappropriate Flow Rate: A sample loading flow rate that is too high can prevent efficient binding of the analyte to the sorbent.[9][10] Conversely, an elution flow rate that is too fast may not allow for complete desorption.[10]

2. Liquid-Liquid Extraction (LLE) Issues:

  • Incorrect Solvent Polarity: The choice of organic solvent is critical and depends on the polarity of the analyte.[11][12] Ensure the selected solvent has the appropriate polarity to partition the analyte from the aqueous matrix.

  • Suboptimal pH: The pH of the aqueous phase determines the ionization state of the analyte. Adjust the pH to neutralize the analyte, thereby increasing its solubility in the organic solvent.[11] For basic compounds, the pH should be adjusted to two units above the pKa, and for acidic compounds, two units below.[11]

  • Insufficient Mixing/Shaking: Inadequate mixing of the aqueous and organic phases will result in poor extraction efficiency. Ensure thorough but gentle mixing to avoid emulsion formation.[13]

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, which is a fine dispersion of immiscible liquids that is difficult to separate.[13] If an emulsion forms, try centrifugation to break it.

3. Protein Precipitation (PPT) Problems:

  • Incomplete Precipitation: The ratio of precipitation solvent (e.g., acetonitrile, methanol) to the sample is crucial. A common ratio is 3:1 (solvent:plasma). Ensure sufficient solvent is added to precipitate the majority of proteins.

  • Analyte Co-precipitation: The target analyte may co-precipitate with the proteins, leading to low recovery in the supernatant. Experiment with different organic solvents (e.g., acetone, methanol) or precipitation at low temperatures to mitigate this.[14][15]

High Matrix Effects

Q: My LC-MS/MS analysis shows significant matrix effects (ion suppression or enhancement). How can I reduce these interferences?

A: Matrix effects arise from co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte in the mass spectrometer source.[16]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the cleanup of the sample.

    • Switch to SPE: If you are using protein precipitation, which is known for leaving more matrix components behind, consider switching to a more selective method like SPE.[6] Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are effective at removing a wide range of interferences.[2]

    • Optimize SPE Wash Step: A more rigorous wash step during SPE can help remove interfering substances. Experiment with different wash solvents of varying polarity and pH.[9]

  • Chromatographic Separation: Modify your LC method to chromatographically separate the analyte from the interfering matrix components.

    • Adjust Gradient: Alter the mobile phase gradient to better resolve the analyte peak.

    • Change Column Chemistry: Try a different column with a different stationary phase (e.g., C18, Phenyl) to change the selectivity of the separation.[17]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 17-desacetyl norgestimate D6) is the best way to compensate for matrix effects.[2][4] Since it co-elutes with the analyte and has nearly identical chemical properties, it will be affected by ion suppression or enhancement in the same way, allowing for accurate quantification.

Data Summary

The following table summarizes key parameters from a validated UPLC-MS/MS method for the quantification of 17-desacetyl norgestimate in human plasma using Solid-Phase Extraction.

Parameter17-desacetyl norgestimate17-desacetyl norgestimate D6 (Internal Standard)Reference
Extraction Method Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)[2]
Overall Recovery 96.30%93.90%[2][3][4]
Linear Range 20–5000 pg/mL-[2][4]
Intra-run Precision Within 10%-[2][4]
Inter-run Precision Within 10%-[2][4]
Intra-run Accuracy Within 10%-[2][4]
Inter-run Accuracy Within 10%-[2][4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 17-desacetyl norgestimate from Human Plasma

This protocol is based on a validated method for high recovery and clean extracts.[2]

Materials:

  • Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges

  • Human plasma samples

  • 17-desacetyl norgestimate D6 (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Elution solvent (optimized, e.g., a mixture of organic solvent and buffer)

  • SPE vacuum manifold

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Spike the plasma samples with the internal standard solution (17-desacetyl norgestimate D6).

  • SPE Cartridge Conditioning:

    • Place the HLB SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove polar interferences.

    • Apply vacuum to dry the cartridge completely.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the analyte and internal standard by passing 1 mL of the elution solvent.

    • Apply a gentle vacuum to collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a specific volume of the mobile phase used for LC-MS/MS analysis.

    • Vortex the reconstituted sample and transfer to an autosampler vial for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Preparation start Start: Human Plasma Sample spike Spike with Internal Standard (e.g., 17-desacetyl norgestimate D6) start->spike condition 1. Condition Cartridge (Methanol) spike->condition Pre-treated Sample equilibrate 2. Equilibrate Cartridge (Deionized Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (e.g., 5% Methanol in Water) load->wash elute 5. Elute Analyte (Elution Solvent) wash->elute evaporate Evaporate to Dryness elute->evaporate Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis end End: Quantitative Result analysis->end

Caption: Workflow for Solid-Phase Extraction of Norgestimate Metabolites.

Troubleshooting_Low_Recovery cluster_spe SPE Issues cluster_lle LLE Issues cluster_ppt PPT Issues issue Issue: Low Analyte Recovery spe1 Improper Conditioning/ Equilibration issue->spe1 spe2 Incorrect Sample pH issue->spe2 spe3 Wash Solvent Too Strong issue->spe3 spe4 Inefficient Elution issue->spe4 spe5 Incorrect Flow Rate issue->spe5 lle1 Incorrect Solvent Polarity issue->lle1 lle2 Suboptimal pH issue->lle2 lle3 Emulsion Formation issue->lle3 ppt1 Incomplete Precipitation issue->ppt1 ppt2 Analyte Co-precipitation issue->ppt2

Caption: Troubleshooting Logic for Low Analyte Recovery Issues.

References

Norgestimate Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of norgestimate (B1679921) in solution.

Common Stability Issues & Troubleshooting

This section addresses common problems encountered during experiments involving norgestimate solutions and provides systematic approaches to identify and resolve them.

Question: I am observing unexpected degradation of my norgestimate solution. What are the potential causes and how can I troubleshoot this?

Answer: Unexpected degradation of norgestimate in solution can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents. Impurities in solvents can initiate or catalyze degradation.

  • pH of the Medium: Norgestimate stability can be pH-dependent. Measure the pH of your solution. If you are not using a buffered solution, the dissolution of norgestimate might alter the local pH. Consider using a buffer appropriate for your experimental window.

  • Exposure to Light: Norgestimate may be susceptible to photodegradation. Protect your solutions from light by using amber vials or by covering the container with aluminum foil.

  • Temperature: Elevated temperatures can accelerate degradation. Ensure your solutions are stored at the recommended temperature and are not exposed to heat sources. For long-term storage, refrigeration or freezing is often required.

  • Oxygen Exposure: Oxidative degradation can occur. If you suspect oxidation, try preparing your solutions with degassed solvents and purging the headspace of the container with an inert gas like nitrogen or argon.

  • Contamination: Ensure all glassware and equipment are scrupulously clean to avoid contamination with acids, bases, or metal ions that could catalyze degradation.

Below is a troubleshooting decision tree to guide your investigation:

Troubleshooting_Unexpected_Degradation start Unexpected Norgestimate Degradation Observed check_solvent Verify Solvent Purity and Grade start->check_solvent check_ph Measure and Control pH of Solution check_solvent->check_ph Purity confirmed action_solvent Use fresh, HPLC-grade solvents. check_solvent->action_solvent Impurity suspected check_light Assess Light Exposure check_ph->check_light pH stable action_ph Use appropriate buffers to maintain stable pH. check_ph->action_ph pH unstable check_temp Review Storage and Experimental Temperature check_light->check_temp Solution protected action_light Protect solution from light (amber vials, foil). check_light->action_light Light exposure possible check_oxygen Consider Oxidative Degradation check_temp->check_oxygen Temperature controlled action_temp Store at recommended temperature. Avoid heat. check_temp->action_temp High temperature exposure action_oxygen Use degassed solvents and inert gas overlay. check_oxygen->action_oxygen Oxidation suspected end Problem Resolved check_oxygen->end Oxidation unlikely action_solvent->check_ph action_ph->check_light action_light->check_temp action_temp->check_oxygen action_oxygen->end

Fig. 1: Troubleshooting decision tree for unexpected norgestimate degradation.

Question: I am seeing impurity peaks in the HPLC analysis of my norgestimate solution. How can I identify their source?

Answer: The appearance of impurity peaks in an HPLC chromatogram can be due to the degradation of norgestimate, impurities in the starting material, or artifacts from the analytical method itself.

Troubleshooting Steps:

  • Analyze a Blank: Inject your solvent blank (the solvent used to dissolve the norgestimate) to ensure that the impurity peaks are not originating from the solvent or the HPLC system.

  • Review the Purity of the Starting Material: Check the certificate of analysis for your norgestimate standard to identify any known impurities.

  • Perform Forced Degradation Studies: To confirm if the impurities are degradation products, you can perform forced degradation studies. Subjecting a fresh solution of norgestimate to stress conditions (acid, base, heat, light, oxidation) can help to see if the impurity peaks increase in size or if new, matching peaks appear. Known degradation products of norgestimate include norgestrel (B7790687), norgestrel oxime, and norgestrel acetate.

  • Check for Isomers: Norgestimate exists as syn and anti isomers, which may be separated under certain chromatographic conditions.[1][2] Ensure your analytical method is capable of resolving these isomers if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for norgestimate stock solutions?

A1: Norgestimate is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve norgestimate in a small amount of an organic solvent like DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day. For long-term storage, it is advisable to store stock solutions in organic solvents at -20°C or below.

Q2: How does pH affect the stability of norgestimate in solution?

Q3: Is norgestimate sensitive to light?

A3: Yes, like many complex organic molecules, norgestimate can be sensitive to light. Photodegradation can occur upon exposure to UV and visible light. Therefore, it is a standard practice to protect norgestimate solutions from light by using amber glassware or by wrapping containers in aluminum foil.

Q4: What analytical techniques are suitable for monitoring norgestimate stability?

A4: The most common and reliable technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][3] Such a method should be able to separate norgestimate from its potential degradation products and any impurities. Capillary Electrochromatography (CEC) has also been shown to be effective for the rapid analysis of norgestimate and its degradation products.[2]

Data Presentation

Solubility of Norgestimate
SolventApproximate Solubility
Dimethylformamide (DMF)~16 mg/mL
Dimethyl Sulfoxide (DMSO)~14 mg/mL
Ethanol~2 mg/mL
1:2 solution of DMF:PBS (pH 7.2)~0.3 mg/mL

Data sourced from publicly available product information sheets.

Forced Degradation Study Conditions for Norgestimate

The following table outlines typical stress conditions used in forced degradation studies to assess the stability of norgestimate, as recommended by ICH guidelines. The goal is to achieve a target degradation of 5-20%.

Stress ConditionReagent/ConditionTemperatureDurationExpected Observations / Potential Degradants
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 60°CUp to 7 daysDegradation may occur. Monitor for the appearance of hydrolysis products.
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 60°CUp to 7 daysNorgestimate is expected to be labile. Potential degradation products include norgestrel and its oxime.
Oxidation 0.1% - 3% H₂O₂Room TemperatureUp to 7 daysPotential for formation of oxidized derivatives.
Thermal Degradation 60°C - 80°C60°C - 80°CUp to 7 daysDegradation products may form due to thermal stress.
Photodegradation UV and Visible LightRoom Temperature>1.2 million lux hoursPhotolytic degradation products may be observed.

These are general guidelines. The exact conditions should be optimized for your specific experimental setup.

Illustrative Quantitative Forced Degradation Data

Disclaimer: The following data is for illustrative purposes only to demonstrate how results from a forced degradation study might be presented. These are not experimentally verified values for norgestimate.

Stress Condition% Degradation of NorgestimateMajor Degradation Products Observed
0.1 M HCl, 60°C, 24h8.5%Peak A (retention time 5.2 min)
0.1 M NaOH, RT, 4h15.2%Norgestrel, Norgestrel Oxime
3% H₂O₂, RT, 24h5.1%Peak B (retention time 7.8 min)
80°C, 48h11.7%Multiple minor peaks
Photostability, 1.2 million lux h6.8%Peak C (retention time 6.5 min)

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Norgestimate

This protocol is a representative method for the analysis of norgestimate and its degradation products.[1][3]

1. Objective: To quantify the concentration of norgestimate and to separate it from its potential degradation products in a solution sample.

2. Materials:

  • Norgestimate reference standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade tetrahydrofuran

  • HPLC-grade water

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Reversed-phase C8 or C18 column (e.g., 5 µm particle size, 150 mm x 4.6 mm)

3. Chromatographic Conditions:

  • Mobile Phase: Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve norgestimate reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Sample Solution: Dilute the norgestimate solution to be analyzed with the mobile phase to fall within the linear range of the assay.

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area < 2%).

  • Inject the sample solutions.

  • Identify the norgestimate peak by comparing the retention time with the standard.

  • Quantify the amount of norgestimate in the sample by comparing the peak area with that of the standard.

  • Assess the presence of any degradation products by observing additional peaks in the chromatogram.

Visualizations

Experimental_Workflow start Start: Assess Norgestimate Stability prep_solution Prepare Norgestimate Solution (Known concentration, solvent, pH) start->prep_solution stress_conditions Apply Stress Conditions (e.g., Heat, Light, Acid, Base, Oxidizing Agent) prep_solution->stress_conditions sampling Take Samples at Defined Time Points stress_conditions->sampling hplc_analysis Analyze Samples using Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Data Analysis: - Quantify Norgestimate - Identify/Quantify Degradants - Calculate % Degradation hplc_analysis->data_analysis conclusion Conclusion on Stability Profile data_analysis->conclusion

Fig. 2: General experimental workflow for assessing norgestimate stability.

Troubleshooting_HPLC_Peaks start Unexpected Peak in HPLC Chromatogram is_in_blank Is the peak present in the solvent blank? start->is_in_blank is_in_standard Is the peak present in the un-stressed standard? is_in_blank->is_in_standard No source_system Source: HPLC System or Solvent Contamination is_in_blank->source_system Yes is_known_degradant Does retention time match a known degradant? is_in_standard->is_known_degradant No source_impurity Source: Impurity in Starting Material is_in_standard->source_impurity Yes source_known_degradant Source: Known Degradation Product is_known_degradant->source_known_degradant Yes source_unknown_degradant Source: Unknown Degradation Product (Requires further investigation, e.g., LC-MS) is_known_degradant->source_unknown_degradant No

Fig. 3: Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Improving Norgestimate Detection in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Norgestimate (B1679921) detection in bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of the parent Norgestimate drug challenging in biological samples?

A1: Norgestimate (NGM) is a prodrug that undergoes rapid and extensive first-pass metabolism in the intestines and liver. It is quickly converted into its pharmacologically active metabolites. Consequently, the concentration of unchanged Norgestimate in systemic circulation is typically very low and often falls below the detection limits of most analytical methods within a few hours of administration. Therefore, bioanalytical methods often focus on quantifying its major, more stable metabolites.

Q2: What are the primary analytes to target for Norgestimate bioanalysis?

A2: The primary analytes for Norgestimate bioanalysis are its major active metabolites:

  • 17-desacetyl norgestimate (Norelgestromin, NGMN): This is the main active metabolite, and its serum concentrations are significantly higher and more sustained than the parent drug.

  • Levonorgestrel (LNG): Another active metabolite formed from Norgestimate.

Due to its higher concentration and longer half-life, 17-desacetyl norgestimate is the most common analyte quantified in pharmacokinetic and bioequivalence studies.[1]

Q3: What is the recommended analytical technique for quantifying Norgestimate and its metabolites?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of Norgestimate and its metabolites. This technique offers high sensitivity and selectivity, which is crucial for measuring the low concentrations of these analytes in complex biological matrices like plasma.[2][3] Ultra-performance liquid chromatography (UPLC) coupled with MS/MS can further enhance resolution and shorten run times.[2][3]

Q4: What are matrix effects, and how can they impact the analysis of Norgestimate?

A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[4][5] These effects can lead to ion suppression or enhancement, which can negatively impact the accuracy, precision, and sensitivity of the assay.[4][5] In Norgestimate bioanalysis, endogenous substances in plasma like phospholipids (B1166683) can interfere with the ionization of the target analytes.

Q5: How can I minimize matrix effects in my Norgestimate assay?

A5: To minimize matrix effects, consider the following strategies:

  • Efficient Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) to effectively remove interfering matrix components.[2][6]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analytes from co-eluting matrix components.[4]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Use a SIL-IS, such as 17-desacetyl norgestimate-d6. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[2][7]

Troubleshooting Guides

Issue 1: Low or No Signal for the Analyte

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Mass Spectrometry Parameters Verify and optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow), and collision energy for the specific MRM transitions of your analyte. For 17-desacetyl norgestimate, a common MRM transition is m/z 328.4 → 124.1 in positive ESI mode.[2]
Inefficient Sample Extraction Evaluate your sample preparation method. Solid-phase extraction (SPE) is often more effective than liquid-liquid extraction (LLE) or protein precipitation (PP) for removing interferences and improving recovery for steroid hormones.[8]
Analyte Degradation Norgestimate and its metabolites can be susceptible to degradation. Ensure proper sample handling and storage conditions. Investigate the stability of your analyte under the conditions of your sample preparation workflow.
Incorrect Mobile Phase Composition The pH and composition of the mobile phase can significantly impact ionization efficiency. For ESI-positive mode, the addition of a small amount of an acid like formic acid can improve protonation and enhance the signal.[9][10]
Issue 2: High Background Noise or Interferences

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Insufficient Sample Cleanup Improve your sample preparation method to remove more matrix components. Consider a more rigorous SPE protocol with optimized wash and elution steps.
Contaminated LC-MS System Flush the LC system and mass spectrometer to remove any accumulated contaminants. Use high-purity solvents and mobile phase additives.
Co-eluting Matrix Components Modify your chromatographic gradient to better separate the analyte from interfering peaks. A longer, shallower gradient can improve resolution.
Issue 3: Poor Peak Shape (Fronting, Tailing, or Broadening)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Column Overload Inject a smaller sample volume or dilute the sample.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.
Secondary Interactions with the Column The addition of mobile phase modifiers, such as buffers or ion-pairing agents, can sometimes improve peak shape by minimizing undesirable interactions between the analyte and the stationary phase.[10]
Column Degradation Replace the analytical column if it has been used extensively or has been exposed to harsh conditions.

Experimental Protocols and Data

Table 1: Sample Preparation Method Comparison
Method Typical Recovery (%) Matrix Effect Reduction Notes
Solid-Phase Extraction (SPE) 17-desacetyl norgestimate: 96.30%17-desacetyl norgestimate-d6: 93.90%[2][11]ExcellentConsidered the most effective method for cleaning up complex biological samples and reducing matrix effects.[6][8]
Liquid-Liquid Extraction (LLE) Variable, often lower than SPE for certain analytes.GoodCan be effective but may be less efficient at removing all interfering components compared to SPE.[8]
Protein Precipitation (PP) HighPoorQuick and simple, but generally provides the least clean extracts, often resulting in significant matrix effects.[12]
Table 2: Recommended LC-MS/MS Parameters for 17-desacetyl norgestimate
Parameter Setting
LC System UPLC
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile/methanol with a small amount of formic acid or ammonium (B1175870) formate.
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) Q1: 328.4 m/z, Q3: 124.1 m/z[2]
MRM Transition (Internal Standard) Q1: 334.3 m/z, Q3: 91.1 m/z (for 17-desacetyl norgestimate-d6)[2]
LLOQ As low as 20 pg/mL has been reported.[2]

Visualizations

Norgestimate Metabolic Pathway

Norgestimate Metabolism NGM Norgestimate NGMN 17-desacetyl norgestimate (Norelgestromin) NGM->NGMN Deacetylation (Intestine/Liver) LNG Levonorgestrel NGM->LNG Deoximation & Deacetylation Metabolites Further Metabolites NGMN->Metabolites LNG->Metabolites

Caption: Metabolic pathway of Norgestimate.

General Bioanalytical Workflow for Norgestimate Metabolites

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Collection IS_Spike Internal Standard Spiking Sample->IS_Spike Extraction Solid-Phase Extraction (SPE) IS_Spike->Extraction LC_Separation UPLC Separation Extraction->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Bioanalytical workflow for Norgestimate.

References

Resolving co-eluting impurities in Norgestimate chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norgestimate (B1679921) chromatography.

Troubleshooting Guide

Question: I am observing co-eluting peaks for Norgestimate and a known impurity. How can I improve the resolution?

Answer:

Co-elution of Norgestimate and its impurities is a common challenge. Here are several strategies to improve peak resolution, ranging from simple adjustments to more comprehensive method development:

1. Optimize Mobile Phase Composition:

  • Adjust Organic Modifier Ratio: Fine-tuning the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase can significantly impact selectivity. A shallow gradient or even an isocratic elution with an optimized solvent ratio can enhance separation.

  • Introduce an Alternative Solvent: If you are using a binary system (e.g., water/acetonitrile), consider introducing a third solvent like methanol (B129727) or tetrahydrofuran. A mobile phase of water:tetrahydrofuran:methanol (65:25:10 v/v/v) has been shown to be effective in separating Norgestimate from its degradation products.[1][2]

  • Modify Mobile Phase pH: For impurities with ionizable groups, adjusting the pH of the mobile phase can alter their retention time relative to Norgestimate. A systematic pH scouting study is recommended.

2. Evaluate Stationary Phase Chemistry:

  • Column Selection: The choice of stationary phase is critical for achieving selectivity. If you are using a standard C18 column, consider switching to a different chemistry, such as a C8 or a phenyl-hexyl column, which can offer different retention mechanisms. Using sub-2 µm fused core particle columns can also lead to effective and faster separations.[3][4][5]

  • Column Lot Variation: Be aware that lot-to-lot variability in columns can affect resolution. It is important to assess the resolution of closely eluting peaks using a degradation sample when qualifying a new column lot.[6]

3. Adjust Chromatographic Parameters:

  • Temperature: Lowering the column temperature can sometimes improve the resolution between closely related compounds.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and enhance resolution, although it will also increase the analysis time.

4. Sample Preparation:

  • Solvent Strength: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to avoid peak distortion and potential co-elution.

A logical workflow for troubleshooting co-elution is presented below:

co_elution_troubleshooting start Co-elution Observed mobile_phase Optimize Mobile Phase start->mobile_phase Initial Step stationary_phase Evaluate Stationary Phase mobile_phase->stationary_phase If resolution is insufficient resolved Peaks Resolved mobile_phase->resolved Success parameters Adjust Parameters stationary_phase->parameters For further optimization stationary_phase->resolved Success parameters->resolved Success not_resolved Still Co-eluting parameters->not_resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Norgestimate that I should be aware of?

A1: Common impurities and degradation products of Norgestimate include its syn and anti isomers, as well as norgestrel (B7790687), syn-norgestrel oxime, anti-norgestrel oxime, and norgestrel acetate.[7][8] Other process-related impurities that may be present are often designated as Nor impurity-1a, Nor impurity-1b, Nor impurity-2, and Nor impurity-3.[5]

Q2: Can you provide a starting point for an HPLC method to separate Norgestimate and its impurities?

A2: A good starting point is a reversed-phase HPLC method. One published method utilizes a 5-micron C18 column with a mobile phase of water:tetrahydrofuran:methanol (65:25:10 v/v/v).[1][2] Another approach employs a sub-2 µm fused core particle C8 column with a gradient of water and acetonitrile.[3][4][5]

Q3: My chromatogram shows significant peak tailing for the Norgestimate peak. What could be the cause?

A3: Peak tailing can be caused by several factors. Common causes include column contamination, secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase. To troubleshoot, you can try flushing the column with a strong solvent, ensuring the mobile phase pH is appropriate to suppress any secondary interactions, and dissolving your sample in the initial mobile phase.

Q4: How can I confirm the identity of the co-eluting impurity?

A4: If you have a reference standard for the suspected impurity, you can spike your sample with the standard to see if the peak height increases. For unknown impurities, techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) can be used to obtain mass spectral data and help in the identification of the co-eluting compound.

Q5: What is a forced degradation study and why is it important for Norgestimate analysis?

A5: A forced degradation study involves subjecting the drug substance to stress conditions such as acid, base, heat, light, and oxidation to produce degradation products.[9] This study is crucial for developing a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring the method is specific and suitable for stability testing.[9]

Experimental Protocols

Protocol 1: HPLC Method for Separation of Norgestimate and its Degradation Products

This protocol is based on a method described for the separation of Norgestimate from its potential degradation products.[1][2]

  • Column: Reversed-phase C18, 5 µm particle size.

  • Mobile Phase: A degassed mixture of water, tetrahydrofuran, and methanol in a ratio of 65:25:10 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 244 nm.[10]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the sample in methanol to a suitable concentration.

Protocol 2: Fast HPLC Method using a Sub-2 µm Column

This protocol is adapted from a method developed for the rapid separation of Norgestimate and its impurities.[3][4][5]

  • Column: Fused core particle C8, sub-2 µm, 150 mm x 4.6 mm i.d.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30-70% B

    • 5-8 min: 70% B

    • 8-8.1 min: 70-30% B

    • 8.1-12 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50).

Data Presentation

Table 1: Typical Retention Times for Norgestimate and Related Compounds (Method 1)

CompoundRetention Time (min)
Norgestrel3.5
syn-Norgestrel Oxime4.2
anti-Norgestrel Oxime4.8
Norgestrel Acetate5.5
syn-Norgestimate6.8
anti-Norgestimate7.5

Note: Retention times are approximate and may vary depending on the specific column and system.

Table 2: System Suitability Parameters for Method 2

ParameterAcceptance Criteria
Resolution between syn- and anti-Norgestimate> 1.5
Tailing factor for Norgestimate peaks< 2.0
Theoretical plates for Norgestimate peaks> 2000
Relative Standard Deviation (RSD) for replicate injections< 2.0%

Norgestimate Signaling Pathway

Norgestimate is a progestin, and its primary mechanism of action involves interaction with progesterone (B1679170) receptors. The following diagram illustrates a simplified signaling pathway.

norgestimate_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus norgestimate Norgestimate pr Progesterone Receptor (PR) norgestimate->pr cell_membrane Cell Membrane hsp HSP pr->hsp dissociation dimerization Dimerization pr->dimerization pre Progesterone Response Element (PRE) dimerization->pre nucleus Nucleus transcription Modulation of Gene Transcription pre->transcription response Cellular Response transcription->response

References

Technical Support Center: Minimizing Adsorptive Loss of Norgestimate During Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols to mitigate the adsorptive loss of Norgestimate (B1679921) during analytical experiments. Adsorption to labware surfaces is a significant challenge, particularly for hydrophobic steroid compounds like Norgestimate, and can lead to inaccurate quantification, low recovery, and poor reproducibility.

Frequently Asked Questions (FAQs)

Q1: My Norgestimate recovery is low and variable. Is adsorption the likely cause?

A: Yes, low and inconsistent recovery is a classic sign of analyte adsorption. Norgestimate, being a lipophilic steroid, has a strong tendency to adsorb to surfaces, especially plastics like polypropylene (B1209903) and even glass.[1][2] This is particularly problematic when working with low-concentration aqueous solutions where a significant fraction of the analyte can be lost to the container walls.[1]

Q2: What types of labware are most problematic for Norgestimate analysis?

A: Standard polypropylene and polystyrene labware are common culprits for steroid adsorption due to hydrophobic interactions.[3] While glass is generally a better alternative, it is not immune to adsorption.[1][3] The issue can occur with any surface the sample solution contacts, including pipette tips, microcentrifuge tubes, and autosampler vials.[2]

Q3: Should I use glass or plastic vials for my Norgestimate samples?

A: For most applications, high-quality borosilicate glass is recommended over standard plastics.[3] However, the best choice is to use vials specifically designed for low adsorption.[1] These include silanized glass vials or polymer-based vials with modified surfaces that minimize the binding of hydrophobic molecules.[3][4]

Q4: How does the sample solvent or diluent affect adsorption?

A: The solvent plays a critical role. Adsorption is most severe in purely aqueous buffers (like PBS).[2][3] The presence of organic solvents (e.g., methanol (B129727), acetonitrile) or certain additives in the sample diluent can significantly reduce or eliminate adsorption.[2][5] For instance, HPLC methods for Norgestimate often use mobile phases containing acetonitrile (B52724) or methanol, which helps prevent loss within the chromatographic system.[6][7]

Q5: Can I filter my Norgestimate samples?

A: Filtration should be approached with caution as it can be a major source of adsorptive loss. The official monograph for Norgestimate tablets recommends using centrifugation as an alternative to filtration. If filtration is necessary, use non-adsorptive membrane filters and validate the recovery to ensure no analyte is being lost.[8][9]

Troubleshooting Guide: Low or Inconsistent Norgestimate Recovery

Issue: Inconsistent Peak Areas or Low Analyte Recovery

This issue is often traced back to the non-specific binding of Norgestimate to labware at various stages of the analytical workflow. The following sections provide solutions to identify and resolve the source of the loss.

Potential Cause 1: Adsorption to Vials, Plates, and Pipette Tips

Hydrophobic interactions between Norgestimate and labware surfaces are a primary cause of analyte loss.

Solutions:

  • Select Appropriate Labware: Switch from standard polypropylene materials to low-binding alternatives.

  • Use Silanized or Coated Vials: These products have chemically modified surfaces that create an inert barrier, preventing analyte interaction.[4]

  • Prefer Glass and Polytetrafluoroethylene (PTFE): When possible, use glass vessels and PTFE-coated or solid PTFE implements (e.g., pipettes, syringes) which have been checked for adsorptive loss.[9]

Table 1: Comparison of Labware for Norgestimate Analysis

Labware Material Adsorption Risk Recommended Use Key Considerations
Standard Polypropylene (PP) High General, non-critical applications with organic solvents. High risk of adsorption in aqueous solutions.[1][3]
Standard Borosilicate Glass Moderate Better than PP for aqueous solutions. Still susceptible to some hydrophobic and ionic adsorption.[3][5]
Low-Binding/Low-Adsorption PP Low Ideal for aqueous samples, proteomics, and trace analysis. Surface is treated to reduce hydrophobic interactions.[3]

| Silanized/Deactivated Glass Vials | Very Low | Gold standard for high-sensitivity LC and LC-MS analysis.[4] | Surface silanol (B1196071) groups are capped, minimizing interactions.[4] |

Potential Cause 2: Adsorption During Sample Preparation and Dilution

The composition of the sample solution has a profound impact on adsorption. Norgestimate in purely aqueous buffers will readily adsorb to surfaces.

Solutions:

  • Modify the Sample Diluent: Avoid using purely aqueous buffers. The addition of organic solvents or surfactants can effectively block adsorption sites.

  • Use Protein-Containing Solutions: If compatible with your assay, the presence of proteins like Bovine Serum Albumin (BSA) can prevent steroid adsorption.[1][3]

  • Add a Non-Ionic Surfactant: A low concentration of a surfactant like Polysorbate 20 (Tween-20) can compete with the analyte for binding sites on surfaces.[3][10] The USP dissolution medium for Norgestimate specifies 0.05% polysorbate 20.[8][9]

Table 2: Effectiveness of Adsorption-Reducing Additives in Sample Diluent

Additive Typical Concentration Mechanism of Action Compatibility Notes
Organic Solvent (Acetonitrile, Methanol) 10-50% (v/v) or higher Increases analyte solubility in the diluent, reducing its affinity for surfaces.[2] Generally compatible with HPLC-UV and LC-MS. Ensure it is compatible with the initial mobile phase conditions.
Non-Ionic Surfactant (e.g., Polysorbate 20) 0.01% - 0.05% (v/v) Surfactant molecules adsorb to surfaces, blocking sites for analyte binding.[10][11] Can cause ion suppression in mass spectrometry. Check for interference.

| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Proteins coat the labware surface and can also bind the analyte in solution, preventing surface interaction.[1][3] | Not suitable for LC-MS due to high background signal. Primarily for in vitro assays. |

Experimental Protocols

Protocol 1: Preparation of Norgestimate Solutions with a Non-Ionic Surfactant

This protocol describes the preparation of a sample diluent designed to minimize adsorptive loss for HPLC-UV analysis.

Materials:

  • Norgestimate reference standard

  • Acetonitrile or Methanol (HPLC grade)

  • Deionized water

  • Polysorbate 20 (Tween-20)

  • Low-adsorption autosampler vials

Procedure:

  • Prepare a 10% Polysorbate 20 Stock Solution: Pipette 1 mL of Polysorbate 20 into 9 mL of deionized water and mix thoroughly.

  • Prepare the Sample Diluent: Create your desired aqueous/organic diluent (e.g., 50:50 Acetonitrile:Water). To 100 mL of this diluent, add 50 µL of the 10% Polysorbate 20 stock solution to achieve a final concentration of 0.05%. Mix well.

  • Prepare Norgestimate Stock Solution: Dissolve the Norgestimate standard in 100% methanol or acetonitrile to create a concentrated stock solution. Adsorption risk is minimal in pure organic solvent.

  • Prepare Working Standards and Samples: Dilute the Norgestimate stock solution or your extracted samples using the sample diluent prepared in Step 2.

  • Transfer to Vials: Immediately transfer the final solutions to low-adsorption autosampler vials for analysis.

Protocol 2: Pre-treatment of Labware with Bovine Serum Albumin (BSA)

This protocol is for pre-coating plastic labware to block adsorption sites. It is suitable for in vitro studies but not for LC-MS analysis.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Polypropylene tubes or plates

Procedure:

  • Prepare a BSA Coating Solution: Dissolve BSA in PBS to a final concentration of 1% (10 mg/mL).

  • Coat the Labware: Add the BSA solution to the polypropylene tubes or wells, ensuring the entire surface that will contact the sample is covered.

  • Incubate: Let the labware sit at room temperature for at least 2 hours, or overnight at 4°C, to allow the protein to form a coating.

  • Remove BSA Solution: Aspirate the BSA solution.

  • Wash (Optional): For some applications, a gentle wash with PBS may be needed to remove loosely bound BSA. For many uses, this is not necessary.[3]

  • Use Coated Labware: The labware is now ready for use. Add your Norgestimate samples prepared in an appropriate buffer.

Visual Guides and Workflows

Troubleshooting Adsorptive Loss

The following diagram outlines a logical workflow for diagnosing and solving issues related to the adsorptive loss of Norgestimate.

G cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Solutions Problem Low or Inconsistent Norgestimate Recovery Check_Labware 1. Evaluate Labware Problem->Check_Labware Sol_Labware Switch to Low-Adsorption Vials (Silanized Glass or Low-Bind PP) Check_Labware->Sol_Labware Using standard PP or glass? Check_Diluent 2. Analyze Sample Diluent Sol_Diluent Add 0.05% Tween-20 or >10% Organic Solvent to Diluent Check_Diluent->Sol_Diluent Diluent is purely aqueous? Check_Procedure 3. Review Procedure Sol_Procedure Use Centrifugation Instead of Filtration Use Glass/PTFE Pipettes Check_Procedure->Sol_Procedure Filtering samples? Sol_Labware->Check_Diluent Issue Persists? Sol_Diluent->Check_Procedure Issue Persists?

Caption: Troubleshooting workflow for Norgestimate adsorptive loss.

Decision Logic for Sample Preparation

This diagram provides a decision-making framework for selecting an appropriate sample preparation and handling strategy based on the analytical method.

G Start Select Norgestimate Analysis Strategy Detection_Method What is the detection method? Start->Detection_Method Sample_Matrix Is the sample in a purely aqueous buffer? Detection_Method->Sample_Matrix LC-MS Detection_Method->Sample_Matrix HPLC-UV LCMS_Strategy LC-MS Method: - Use Silanized Glass Vials - Avoid non-volatile additives - Add organic solvent to diluent Sample_Matrix->LCMS_Strategy Yes HPLCUV_Strategy HPLC-UV Method: - Use Low-Adsorption Vials - Add 0.05% Polysorbate 20 or organic solvent to diluent Sample_Matrix->HPLCUV_Strategy Yes Organic_Solvent_Strategy Adsorption risk is low. Use high-quality glass/PP vials. Ensure complete dissolution. Sample_Matrix->Organic_Solvent_Strategy No (in organic)

References

Norgestimate In Vitro Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Norgestimate (B1679921) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Norgestimate and why can its in vitro assays be challenging?

A1: Norgestimate is a synthetic progestin, a type of hormone used in oral contraceptives. A primary challenge in its in vitro analysis is that Norgestimate is a prodrug. It is rapidly and extensively metabolized in biological systems into several active metabolites, most notably 17-deacetylnorgestimate (norelgestromin) and levonorgestrel.[1][2][3] Consequently, when conducting in vitro assays, particularly in cell-based systems or when using liver microsomes, you may be measuring the activity of these metabolites rather than the parent compound. This metabolic conversion is a major source of variability and must be considered in experimental design and data interpretation.

Q2: What are the primary active metabolites of Norgestimate I need to consider?

A2: The two main active metabolites are:

  • Norelgestromin (17-deacetylnorgestimate): This is the primary active metabolite, formed through deacetylation in the liver and intestines. It possesses the main progestogenic activity of Norgestimate.[3][4]

  • Levonorgestrel: This is a more minor, but potent, active metabolite.[3][5] Understanding the relative concentrations and receptor affinities of these metabolites is crucial for interpreting assay results.

Q3: Which assay type is best for quantifying Norgestimate and its metabolites?

A3: The choice of assay depends on your specific research question:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying Norgestimate from its metabolites simultaneously, making it a "stability-indicating" assay.[6][7] This is ideal when you need to understand the metabolic profile or accurately measure the concentration of each distinct compound.

  • Immunoassays (e.g., ELISA): ELISAs are highly sensitive but may exhibit cross-reactivity between Norgestimate and its structurally similar metabolites. This can be a significant source of variability and inaccuracy if not properly validated.[8][9] They are best suited for high-throughput screening when the limitations are understood.

  • Cell-Based Potency Assays: These assays measure the biological response of cells (e.g., activation of the progesterone (B1679170) receptor).[10][11] They provide functional data but can be influenced by metabolism, cell health, and culture conditions, leading to variability.[12][13]

Q4: Why am I seeing high variability between different assay plates or experiments (Inter-Assay Variability)?

A4: Inter-assay variability is a common issue in complex biological assays.[14] Key causes include:

  • Reagent Preparation: Differences in the preparation of standards, antibodies, or media between runs.

  • Environmental Conditions: Fluctuations in incubation temperature, humidity, or CO2 levels.[15]

  • Operator Differences: Variations in pipetting technique, timing of steps, or handling of plates.[16]

  • Batch-to-Batch Variation: Differences in critical reagents like serum, antibodies, or the cells themselves (e.g., passage number).[13]

Q5: My results within the same plate are inconsistent (Intra-Assay Variability). What is the cause?

A5: Poor intra-assay precision, or poor duplicates/triplicates, often points to technical errors during the assay setup.[17] Common causes include:

  • Inaccurate Pipetting: Errors in dispensing reagents, samples, or standards across the plate.[16]

  • Improper Mixing: Failure to thoroughly mix reagents before application.

  • Washing Inconsistencies: Uneven or insufficient washing of wells, particularly with manual methods.[18]

  • "Edge Effects": Evaporation from the outer wells of a plate during incubation, leading to changes in reagent concentration.[17]

Data Presentation

Table 1: Physicochemical & Receptor Binding Properties of Norgestimate & Metabolites

CompoundMolar Mass ( g/mol )SolubilityProgesterone Receptor Affinity (Relative to Promegestone)Androgen Receptor Affinity (Relative to Dihydrotestosterone)
Norgestimate 369.51Soluble in DMSO (74 mg/mL)[19]15%[3]0.003%[10]
Norelgestromin 327.47-10%[3]0.013%[10]
Levonorgestrel 312.45-150%[3]0.220%[10]

Table 2: Common Sources of Variability in Norgestimate In Vitro Assays

Assay TypeSource of VariabilityPotential ImpactMitigation Strategy
General Metabolism of Norgestimate Overestimation of activity if assay detects metabolites.[1][5]Use HPLC to resolve parent/metabolites or use a metabolically incompetent system if studying the parent drug.
Stock Solution Integrity Inaccurate final concentrations.Prepare fresh in a suitable solvent like DMSO[19]; avoid repeated freeze-thaw cycles.
Immunoassay (ELISA) Antibody Cross-Reactivity Inaccurate quantification due to detection of metabolites.[8]Validate antibody specificity; use a different assay (e.g., HPLC) for confirmation.
Washing Technique High background or poor precision.[18]Use an automated plate washer; ensure complete aspiration of wells between steps.[16]
Cell-Based Assay Cell Health & Passage Number Altered cellular response and reproducibility.[13]Use cells within a defined low passage number range; monitor viability.
Serum Batch Variation Inconsistent growth rates and receptor expression.Test new serum batches before use in critical experiments.
Biochemical vs. Cellular Potency Potency can differ due to cell permeability, protein binding, and metabolism.[12]Acknowledge that in vitro biochemical results may not directly translate to cellular models.

Visualizations: Workflows and Pathways

Norgestimate_Metabolism NGM Norgestimate (Prodrug) NGMN Norelgestromin (17-deacetylnorgestimate) (Primary Active Metabolite) NGM->NGMN Deacetylation (Intestine, Liver) [1] NG Levonorgestrel (Active Metabolite) NGMN->NG Deoximation [2] Metabolites Further Hydroxylated & Conjugated Metabolites NGMN->Metabolites CYP3A4, CYP2B6, CYP2C9 [5] NG->Metabolites CYP3A4, UGT1A1 [5]

Caption: Metabolic pathway of Norgestimate to its active metabolites.

ELISA_Workflow cluster_0 ELISA Plate Preparation & Assay Steps A 1. Coat Plate with Capture Antibody/Antigen B 2. Block Plate A->B C 3. Add Standards & Samples (containing Norgestimate) B->C D 4. Add Detection Antibody (Enzyme-conjugated) C->D E 5. Wash Plate D->E F 6. Add Substrate E->F G 7. Add Stop Solution F->G H 8. Read Absorbance G->H

Caption: General workflow for a competitive ELISA.

Troubleshooting_Logic Start Poor Assay Results (e.g., High CV%, Low Signal) Check_Reagents Are all reagents prepared correctly? (Standards, buffers, antibodies) Start->Check_Reagents Check_Pipetting Was pipetting accurate and consistent? Check_Reagents->Check_Pipetting Yes Fix_Reagents Remake all reagents fresh. Verify calculations. Check_Reagents->Fix_Reagents No Check_Washing Was washing sufficient and uniform? Check_Pipetting->Check_Washing Yes Fix_Pipetting Calibrate pipettes. Use fresh tips for each sample. Check_Pipetting->Fix_Pipetting No Check_Incubation Were incubation times and temperatures correct? Check_Washing->Check_Incubation Yes Fix_Washing Increase wash steps/volume. Consider an automated washer. Check_Washing->Fix_Washing No Fix_Incubation Ensure incubator is calibrated. Avoid edge effects by sealing plate. Check_Incubation->Fix_Incubation No Rerun Repeat Assay Check_Incubation->Rerun Yes Fix_Reagents->Rerun Fix_Pipetting->Rerun Fix_Washing->Rerun Fix_Incubation->Rerun

Caption: Troubleshooting flowchart for common in vitro assay issues.

Troubleshooting Guide

General / Reagent-Related Issues
  • Q: My Norgestimate stock solution, prepared in DMSO, looks cloudy or has precipitated.

    • Possible Cause: The solubility limit may have been exceeded, or the DMSO absorbed moisture, which reduces solubility.[19]

    • Solution: Gently warm the solution to 37°C to attempt redissolving. If precipitation persists, prepare a new, lower-concentration stock solution using fresh, anhydrous DMSO. Always spin down vials before opening.

Immunoassay (ELISA) Troubleshooting
  • Q: I am getting no signal or a very weak signal across my entire plate.

    • Possible Causes:

      • Omission of a Key Reagent: A reagent like the detection antibody or substrate was not added.[18][20]

      • Inactive Reagents: The enzyme conjugate or substrate has lost activity due to improper storage or age.[15]

      • Incorrect Reagent Order: Reagents were added in the wrong sequence.[20]

      • Inhibitor Presence: The wash buffer contains sodium azide, which inhibits horseradish peroxidase (HRP) activity.[18]

    • Solutions:

      • Carefully review the protocol step-by-step. Repeat the assay, ensuring each reagent is added.

      • Test the activity of the enzyme and substrate independently. Use fresh reagents if necessary.

      • Ensure buffers are free of inhibiting agents like sodium azide.

  • Q: My ELISA results show high background.

    • Possible Causes:

      • Insufficient Washing: Residual unbound antibody-enzyme conjugate remains in the wells.[16]

      • Antibody Concentration Too High: Non-specific binding of the primary or secondary antibody.[15]

      • Inadequate Blocking: The blocking buffer is not effectively preventing non-specific binding to the plate surface.

      • Over-incubation: Incubation times, especially for the substrate development step, were too long.[15]

    • Solutions:

      • Increase the number of wash cycles and the volume of wash buffer. Add a 30-second soak time between washes.[16]

      • Perform a titration experiment to determine the optimal antibody concentration.

      • Try a different blocking buffer or increase the blocking incubation time.

      • Reduce the substrate incubation time and ensure the stop solution is added promptly.

  • Q: My standard curve is poor or has a low R² value.

    • Possible Causes:

      • Improper Standard Preparation: Inaccurate serial dilutions or degradation of the standard stock.[16]

      • Pipetting Errors: Inaccuracies in dispensing the standards.

      • Incorrect Curve Fit: Using an inappropriate regression model for the data (e.g., linear fit for a sigmoidal curve).

    • Solutions:

      • Prepare fresh standards from a reliable stock solution for each assay. Do not reuse diluted standards.

      • Use calibrated pipettes and proper technique.

      • Use a 4- or 5-parameter logistic (4-PL/5-PL) curve fit, which is typically more appropriate for immunoassays.[16]

Cell-Based Assay Troubleshooting
  • Q: The potency (EC50) of Norgestimate is inconsistent between experiments.

    • Possible Causes:

      • Metabolic Activity: The rate of conversion of Norgestimate to its active metabolites may vary depending on cell confluence, health, or passage number.[5]

      • Cell Passage Number: High-passage cells can exhibit altered phenotypes and receptor expression levels, leading to changes in responsiveness.[13]

      • Serum Variability: Different lots of fetal bovine serum (FBS) contain varying levels of endogenous hormones that can interfere with the assay.

    • Solutions:

      • Document and standardize the metabolic capacity of your cell system. Consider co-incubating with specific CYP450 inhibitors to probe the role of metabolism.[5]

      • Maintain a strict cell culture protocol, using cells only within a validated range of passage numbers.

      • Qualify new lots of FBS before use or consider switching to a serum-free or charcoal-stripped serum medium to reduce background hormonal activity.

  • Q: I am observing cytotoxicity at higher concentrations of Norgestimate.

    • Possible Causes:

      • Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high in the final assay volume.

      • Compound-Specific Toxicity: High concentrations of the compound itself may be toxic to the cells.

    • Solutions:

      • Ensure the final concentration of DMSO or other solvents is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically <0.5%).

      • Perform a separate cytotoxicity assay (e.g., MTT or LDH release) to determine the toxic concentration range and stay below it for your potency assay.

Experimental Protocols

Protocol 1: Preparation of Norgestimate Stock Solution
  • Objective: To prepare a high-concentration, accurate stock solution of Norgestimate for use in in vitro assays.

  • Materials:

    • Norgestimate powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber glass vials

  • Procedure:

    • Weigh out the desired amount of Norgestimate powder using a calibrated balance in a chemical fume hood.

    • Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM). Note: Norgestimate has a solubility of ~74 mg/mL (200 mM) in DMSO.[19]

    • Add the calculated volume of DMSO to the vial containing the Norgestimate powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) may be applied if needed.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Competitive ELISA for Progestin Quantification
  • Objective: To quantify the amount of a progestin (like Norgestimate or its metabolites) in a sample. This protocol assumes a plate pre-coated with a capture antibody specific to the progestin.

  • Principle: Free progestin in the sample competes with a fixed amount of enzyme-labeled progestin (conjugate) for binding to the capture antibody. The signal is inversely proportional to the concentration of progestin in the sample.

  • Procedure:

    • Standard/Sample Preparation: Prepare a serial dilution of the progestin standard in the provided assay buffer. Dilute unknown samples to fall within the range of the standard curve.

    • Assay Reaction: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

    • Competition: Add 50 µL of the HRP-conjugated progestin to each well. Mix gently and incubate for the time specified by the kit manufacturer (e.g., 60 minutes at 37°C), covered.

    • Washing: Aspirate the liquid from all wells. Wash each well 4-5 times with 300 µL of wash buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.[16]

    • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature (e.g., 15-20 minutes).

    • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.

    • Analysis: Plot the OD values against the concentration of the standards. Use a 4-PL fit to generate a standard curve and calculate the concentrations of the unknown samples.

Protocol 3: General Cell-Based Progesterone Receptor Activation Assay
  • Objective: To measure the functional potency of Norgestimate or its metabolites by quantifying the activation of the progesterone receptor (PR). This protocol uses a reporter cell line (e.g., T47D cells) that expresses PR and a reporter gene (e.g., luciferase) under the control of a progesterone-responsive element.

  • Procedure:

    • Cell Seeding: Seed the reporter cells into a 96-well white, clear-bottom plate at a pre-determined density (e.g., 10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.

    • Compound Preparation: Prepare a serial dilution of Norgestimate (and/or its metabolites) in the appropriate cell culture medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., progesterone).

    • Cell Treatment: Carefully remove the seeding medium from the cells and replace it with the medium containing the various concentrations of the test compounds.

    • Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C and 5% CO2 to allow for receptor activation and reporter gene expression.

    • Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent according to the manufacturer's instructions (this typically lyses the cells and provides the substrate for the luciferase enzyme).

    • Read Luminescence: Measure the luminescent signal using a plate luminometer.

    • Analysis: Plot the luminescence signal against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration that elicits a half-maximal response).

References

Optimization of mobile phase for Norgestimate HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Norgestimate (B1679921).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Norgestimate, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why am I observing poor resolution between the syn- and anti-isomers of Norgestimate?

Answer:

The separation of Norgestimate's syn- and anti-isomers is critical for accurate quantification.[1] Poor resolution can stem from several factors related to the mobile phase and column conditions.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The polarity of the mobile phase is crucial. If the organic solvent concentration is too high, the isomers may elute too quickly without adequate separation. Conversely, if it's too low, peaks may be broad.

    • Solution: Methodically adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Small, incremental changes can significantly impact resolution. For example, if using a water:acetonitrile mobile phase, try decreasing the acetonitrile percentage by 2-5%.

  • Incorrect Solvent Choice: While acetonitrile is common, other organic solvents can offer different selectivity.

    • Solution: Consider replacing acetonitrile with methanol (B129727) or using a ternary mixture, such as water:tetrahydrofuran:methanol, which has been shown to be effective.[1][2]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of resolution.[3]

    • Solution: Replace the column with a new one of the same type. Ensure proper column washing and storage procedures are followed to prolong its lifespan.

  • Suboptimal Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.

    • Solution: If your HPLC system has a column thermostat, try optimizing the temperature. A common starting point is 25°C.[4]

Question 2: I'm experiencing peak tailing with my Norgestimate peak. What could be the cause?

Answer:

Peak tailing can lead to inaccurate peak integration and quantification. It is often an indication of undesirable interactions between the analyte and the stationary phase or issues within the HPLC system itself.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of Norgestimate, causing tailing.

    • Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol groups, reducing peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[5]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Contamination: A contaminated guard column or analytical column can also cause peak shape distortion.

    • Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent.

Question 3: My retention times for Norgestimate are shifting between injections. How can I stabilize them?

Answer:

Consistent retention times are crucial for reliable peak identification. Drifting retention times suggest a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.[3]

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase before starting a sequence of injections.

    • Solution: Increase the column equilibration time before the first injection. Ensure the baseline is stable before proceeding.

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of more volatile components or improper mixing.

    • Solution: Ensure mobile phase components are well-mixed. If using an on-line mixer, ensure it is functioning correctly. Prepare fresh mobile phase daily.

  • Pump Malfunction: Inconsistent flow rates from the pump will cause retention time shifts.[3]

    • Solution: Check the pump for leaks and ensure the pump seals are in good condition. Perform a flow rate calibration to verify accuracy.

  • Temperature Fluctuations: Variations in the ambient temperature can affect retention times if a column thermostat is not used.[4]

    • Solution: Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition in a reversed-phase HPLC method for Norgestimate?

A1: A common starting point for a reversed-phase separation of Norgestimate is a mixture of water and an organic solvent like acetonitrile or methanol.[6][7] A gradient elution is often employed, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration. An isocratic mobile phase, such as water:tetrahydrofuran:methanol (65:25:10 v/v/v), has also been successfully used.[1][2]

Q2: What type of HPLC column is recommended for Norgestimate analysis?

A2: C8 and C18 columns are the most frequently used stationary phases for Norgestimate separation due to their hydrophobic nature, which is suitable for retaining the relatively non-polar Norgestimate molecule.[4][6] Phenyl columns have also been utilized.[8] The choice between C8 and C18 will depend on the desired retention and selectivity for Norgestimate and any potential impurities or co-eluting compounds.

Q3: What detection wavelength is typically used for Norgestimate?

A3: Norgestimate can be detected using a UV detector. Common wavelengths used for its detection are 230 nm and 255 nm.[7][8] The optimal wavelength should be determined by examining the UV spectrum of Norgestimate to find its absorbance maximum.

Q4: Is a gradient or isocratic elution better for Norgestimate analysis?

A4: Both gradient and isocratic elution can be used effectively for Norgestimate analysis. A gradient elution is often preferred when analyzing Norgestimate in the presence of impurities or other active pharmaceutical ingredients (APIs) like ethinyl estradiol (B170435), as it can provide better separation of compounds with a wider range of polarities.[7][9] An isocratic method may be sufficient for simpler sample matrices and can be more robust and quicker to run.[8]

Data Presentation

Table 1: Example HPLC Method Parameters for Norgestimate Separation

ParameterMethod 1Method 2Method 3
Column C8 (150 mm x 4.6 mm, <2 µm)[7]Reversed-phase (5 µm)[1]Phenyl (50 mm x 2.1 mm, 1.7 µm)[8]
Mobile Phase Water and Acetonitrile (Gradient)[7]Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v)[1]0.1% Trifluoroacetic acid and Acetonitrile (50:50)[8]
Flow Rate 1.0 mL/min[7]Not Specified0.5 mL/min[8]
Detection 230 nm[7]Not Specified255 nm[8]
Temperature Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: General Mobile Phase Optimization Strategy

  • Initial Scouting: Begin with a generic gradient using a C18 column, running from a high aqueous composition (e.g., 95% water or buffer) to a high organic composition (e.g., 95% acetonitrile) over 20-30 minutes. This will help to determine the approximate elution time of Norgestimate.

  • Solvent Selection: If the initial scouting run shows poor peak shape or co-elution, consider trying a different organic modifier (e.g., methanol instead of acetonitrile) or a ternary mixture.

  • Gradient Optimization: Once a suitable solvent system is chosen, optimize the gradient slope. A shallower gradient around the elution time of Norgestimate will improve the resolution of closely eluting peaks, such as the syn- and anti-isomers.

  • Isocratic Conversion (Optional): If the separation can be achieved within a narrow gradient window, an isocratic method can be developed. The optimal isocratic mobile phase composition is typically close to the mobile phase composition at the point of elution in the optimized gradient.

  • pH Adjustment (If applicable): If using a buffered mobile phase, investigate the effect of pH on the retention and peak shape of Norgestimate.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Resolution, Peak Tailing) check_mobile_phase Step 1: Check Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? start->check_mobile_phase check_column Step 2: Evaluate Column - Correct Type? - Past Expiration? - Properly Equilibrated? check_mobile_phase->check_column If OK adjust_mp Action: Adjust Mobile Phase - Optimize Organic % - Change Solvent - Add Modifier (e.g., TEA) check_mobile_phase->adjust_mp If Not OK check_system Step 3: Inspect HPLC System - Leaks? - Correct Flow Rate? - Stable Temperature? check_column->check_system If OK replace_column Action: Replace Column - Install New Column - Use Guard Column check_column->replace_column If Not OK system_maintenance Action: System Maintenance - Fix Leaks - Calibrate Pump - Use Column Oven check_system->system_maintenance If Not OK resolved Problem Resolved check_system->resolved If OK adjust_mp->start Re-evaluate replace_column->start Re-evaluate system_maintenance->start Re-evaluate Mobile_Phase_Optimization_Logic cluster_0 Initial Assessment cluster_1 Optimization Cycle cluster_2 Finalization start Define Separation Goal (e.g., Isomer Resolution) select_column Select Column (e.g., C18, C8) start->select_column select_solvents Select Solvents (e.g., Water, ACN, MeOH) select_column->select_solvents scouting_gradient Run Scouting Gradient select_solvents->scouting_gradient evaluate_chromatogram Evaluate Chromatogram - Peak Shape - Resolution - Retention Time scouting_gradient->evaluate_chromatogram adjust_parameters Adjust Parameters - Gradient Slope - Solvent Ratio - Temperature evaluate_chromatogram->adjust_parameters Not Optimal isocratic_hold Develop Isocratic Method (If Applicable) evaluate_chromatogram->isocratic_hold Optimal adjust_parameters->scouting_gradient Iterate validate_method Validate Method isocratic_hold->validate_method

References

Technical Support Center: Norgestimate Quantitation in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for norgestimate (B1679921) quantitation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of norgestimate and its metabolites in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical challenge when quantifying norgestimate in biological samples?

A1: Norgestimate is rapidly and extensively metabolized in vivo to its primary active metabolite, 17-desacetyl norgestimate (norelgestromin), and subsequently to norgestrel.[1][2] Circulating concentrations of the parent drug, norgestimate, are often very low or undetectable.[1][2] Therefore, most bioanalytical methods focus on the quantitation of 17-desacetyl norgestimate as the primary analyte. A significant challenge is managing matrix effects from endogenous components in complex matrices like plasma or serum, which can interfere with the ionization of the analyte and impact the accuracy and precision of the assay.[3][4][5]

Q2: What are the typical stability concerns for norgestimate and its metabolites in biological matrices?

A2: The stability of the analyte in the biological matrix is crucial for accurate quantitation. For 17-desacetyl norgestimate in human plasma, studies have shown it to be stable for at least 6 hours at room temperature and through at least four freeze-thaw cycles when stored at -30°C and -75°C.[1] Long-term stability has been demonstrated for at least 116 days at -30°C and -75°C.[1] It is essential to perform stability studies under your specific laboratory conditions to ensure data integrity. Light sensitivity has also been noted for norgestimate, so protecting samples from light is recommended.[6]

Q3: Which sample preparation technique is most effective for norgestimate analysis?

A3: Solid-phase extraction (SPE) is a highly effective and commonly used technique for extracting 17-desacetyl norgestimate from human plasma.[1][7] Specifically, Hydrophilic-Lipophilic Balanced (HLB) reverse-phase SPE cartridges have been shown to provide excellent sample cleanup, leading to high recovery and minimal matrix effects.[1] Other techniques such as liquid-liquid extraction (LLE) and protein precipitation (PP) can also be used, but may require more extensive optimization to minimize interferences.[8]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?

A4: A SIL-IS, such as 17-desacetyl norgestimate-D6, is highly recommended for LC-MS/MS analysis.[1][7] Because the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences similar extraction recovery and matrix effects.[3] This allows for more accurate correction of any variations during sample preparation and analysis, significantly improving the precision and accuracy of the quantitation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question Potential Cause Troubleshooting Steps
Why are my chromatographic peaks for norgestimate or its metabolite showing significant tailing or fronting? 1. Column Contamination/Degradation: Buildup of matrix components on the column.[9] 2. Incompatible Sample Solvent: The solvent used to reconstitute the sample extract may be too strong, causing distortion of the peak shape. 3. Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[1] 4. Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or column hardware.1. Wash the column: Use a strong solvent wash recommended by the column manufacturer. If performance does not improve, replace the column. 2. Optimize Reconstitution Solvent: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase. 3. Adjust Mobile Phase pH: Experiment with small adjustments to the mobile phase pH. A lower pH has been shown to improve peak symmetry for 17-desacetyl norgestimate.[1] 4. Use a different column chemistry: Consider a column with a different stationary phase or one that is end-capped to minimize secondary interactions.
Why am I observing split peaks for my analyte? 1. Clogged Frit or Column Inlet: Particulates from the sample or system can block the column inlet. 2. Injector Malfunction: Issues with the autosampler injector can cause improper sample loading. 3. Isomeric Separation: Norgestimate exists as syn and anti isomers, which can sometimes be separated under specific chromatographic conditions.[10][11]1. Reverse flush the column: (Check manufacturer's instructions first). If this fails, replace the column. Use in-line filters to prevent future clogging. 2. Service the injector: Check the injector needle, seat, and loop for blockages or wear. 3. Confirm Isomer Separation: If analyzing the parent norgestimate, be aware of potential isomer separation. Adjust chromatographic conditions (e.g., mobile phase, temperature) to either merge or fully resolve the isomers for accurate quantitation.
Issue 2: Low or Inconsistent Analyte Recovery
Question Potential Cause Troubleshooting Steps
My extraction recovery for norgestimate/metabolite is consistently low. What can I do? 1. Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) is not optimal for the analyte. 2. Improper pH: The pH of the sample during extraction may not be optimal for the analyte's solubility and partitioning. 3. Analyte Adsorption: The analyte may be adsorbing to plasticware or glassware during the extraction process.[12][13]1. Optimize SPE/LLE Protocol:     - SPE: Test different sorbents, and optimize wash and elution solvents. Ensure the sorbent is properly conditioned and not allowed to dry out if required.     - LLE: Screen different organic solvents and adjust the pH of the aqueous phase. 2. Adjust Sample pH: Modify the pH of the sample before extraction to ensure the analyte is in a neutral form for better extraction into organic solvents or retention on reverse-phase SPE sorbents. 3. Use Low-Binding Labware: Utilize polypropylene (B1209903) or silanized glassware to minimize adsorption.
Why is my recovery highly variable between samples? 1. Inconsistent Technique: Manual extraction procedures can introduce variability. 2. Matrix Variability: Differences in the composition of the biological matrix between subjects can affect extraction efficiency.1. Automate or Standardize Procedure: Use an automated liquid handler for extractions if possible. If manual, ensure consistent timing, vortexing, and solvent volumes for all samples. 2. Robust Method Development: Develop the extraction procedure using multiple sources of the biological matrix to ensure it is rugged and not susceptible to inter-subject variability.
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Question Potential Cause Troubleshooting Steps
I'm observing significant ion suppression for my analyte. How can I mitigate this? 1. Co-elution of Matrix Components: Endogenous matrix components, particularly phospholipids, are known to cause ion suppression in ESI-MS.[3][4] 2. Inefficient Sample Cleanup: The sample preparation method is not adequately removing interfering substances.[8]1. Improve Chromatographic Separation:     - Modify the gradient to better separate the analyte from the matrix interferences.     - Use a column with a different selectivity.     - Employ a divert valve to send the early-eluting, unretained matrix components to waste. 2. Enhance Sample Preparation:     - Switch from protein precipitation to a more rigorous technique like SPE or LLE.     - Optimize the wash steps in your SPE protocol to remove more interferences.
My internal standard is not adequately compensating for the matrix effect. Why? 1. Chromatographic Separation of Analyte and IS: The stable isotope-labeled internal standard (SIL-IS) is separating from the analyte on the column. 2. Different Matrix Effects on Analyte and IS: Although rare with a co-eluting SIL-IS, it's possible if they are not perfectly co-eluting or if the interference is highly specific.1. Adjust Chromatography: Modify the mobile phase or gradient to ensure the analyte and SIL-IS co-elute. 2. Re-evaluate IS: Confirm the purity and identity of the internal standard. Ensure there are no interfering peaks at the mass transition of the IS.

Quantitative Data Summary

The following tables summarize typical quantitative performance data from a validated LC-MS/MS method for the quantitation of 17-desacetyl norgestimate in human plasma.

Table 1: Recovery and Matrix Effect Data adapted from a study using SPE with HLB cartridges.[1]

AnalyteConcentration LevelMean Recovery (%)CV (%)Mean Matrix Effect (%)CV (%)
17-desacetyl norgestimateLQC (Low QC)95.83.199.22.5
MQC (Mid QC)96.52.8100.51.9
HQC (High QC)96.62.599.82.1
17-desacetyl norgestimate-D6-93.93.5100.12.3

Table 2: Analyte Stability in Human Plasma Data for 17-desacetyl norgestimate.[1]

Stability ConditionDurationMean Stability (%)
Bench-Top (Room Temp)6 hours98.5 - 101.2
Freeze-Thaw (-30°C & -75°C)4 cycles97.9 - 102.1
Long-Term (-30°C)116 days96.5 - 99.8
Long-Term (-75°C)116 days97.2 - 100.5
Autosampler (10°C)60 hours98.1 - 101.5

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a representative example for the extraction of 17-desacetyl norgestimate from human plasma.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex samples to ensure homogeneity.

    • Pipette 200 µL of plasma into a clean polypropylene tube.

    • Add 25 µL of the internal standard working solution (e.g., 17-desacetyl norgestimate-D6 in methanol).

    • Vortex for 30 seconds.

    • Add 200 µL of 2% formic acid in water and vortex.

  • Solid-Phase Extraction (using an HLB SPE cartridge, e.g., 30 mg, 1 cc):

    • Condition: Wash the cartridge with 1 mL of methanol (B129727) followed by 1 mL of purified water.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 5% methanol in water.

    • Wash 2: Wash the cartridge with 1 mL of 20% methanol in water.

    • Elute: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Conditions
  • LC System: UPLC (Ultra-Performance Liquid Chromatography) System

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm)[14]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start at 30% B

    • Ramp to 90% B over 2.5 minutes

    • Hold at 90% B for 1 minute

    • Return to 30% B and equilibrate for 1 minute

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions (example):

    • 17-desacetyl norgestimate: Q1/Q3 (e.g., m/z 342.2 -> 109.1)

    • 17-desacetyl norgestimate-D6: Q1/Q3 (e.g., m/z 348.2 -> 115.1)

Visualizations

Troubleshooting_Workflow cluster_Start Start: Analytical Issue Observed cluster_Investigation Initial Investigation cluster_Chromatography Chromatography Troubleshooting cluster_SamplePrep Sample Prep & Matrix Troubleshooting cluster_End Resolution Start Poor Quantitation Results (Inaccuracy, Imprecision, Low Sensitivity) Check_Peak Review Peak Shape & Retention Time Start->Check_Peak Check_Recovery Assess Recovery & Matrix Effects Start->Check_Recovery Peak_Issue Peak Tailing / Splitting / Drifting RT? Check_Peak->Peak_Issue Matrix_Issue High Matrix Effect or Low/Variable Recovery? Check_Recovery->Matrix_Issue Fix_Chroma Optimize Mobile Phase Wash/Replace Column Check Injector Peak_Issue->Fix_Chroma Yes Good_Peak Peak Shape OK Peak_Issue->Good_Peak No Resolved Method Performance Restored Fix_Chroma->Resolved Good_Peak->Resolved Fix_SPE Enhance Sample Cleanup (e.g., Optimize SPE) Use SIL-IS Matrix_Issue->Fix_SPE Yes Good_Recovery Recovery & ME OK Matrix_Issue->Good_Recovery No Fix_SPE->Resolved Good_Recovery->Resolved

Caption: A logical workflow for troubleshooting common issues in norgestimate quantitation.

Norgestimate_Metabolism NGM Norgestimate DesAc_NGM 17-desacetyl norgestimate (Norelgestromin) - Primary Analyte - NGM->DesAc_NGM Rapid Deacetylation (First-Pass Metabolism) NG Norgestrel DesAc_NGM->NG Deoximation Metabolites Further Hydroxylated Metabolites DesAc_NGM->Metabolites CYP3A4, CYP2B6, CYP2C9 NG->Metabolites Oxidation / Glucuronidation

Caption: Simplified metabolic pathway of Norgestimate in the body.

References

Technical Support Center: Norgestimate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of norgestimate (B1679921) under acidic and basic conditions. The following information is intended to assist in designing and troubleshooting experiments related to the forced degradation of norgestimate.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for norgestimate?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • To identify the potential degradation products of norgestimate under various stress conditions, including acidic and basic environments.[1]

  • To understand the degradation pathways of the molecule.[2]

  • To develop and validate stability-indicating analytical methods that can accurately measure norgestimate in the presence of its degradation products.[3][4][5]

  • To gain insight into the intrinsic stability of the norgestimate molecule, which is essential for formulation development and determining appropriate storage conditions.[6]

Q2: What are the known degradation products of norgestimate?

A2: The primary degradation products of norgestimate identified in analytical studies include:

  • Norgestrel

  • syn-Norgestrel oxime

  • anti-Norgestrel oxime

  • Norgestrel acetate[7]

In the body, norgestimate is rapidly metabolized to active metabolites, primarily norelgestromin (B1679859) (17-desacetylnorgestimate) and norgestrel.[8]

Q3: What are the typical conditions for acid and base forced degradation of norgestimate?

A3: While specific quantitative data for norgestimate degradation is not extensively published, general protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) can be applied. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Stress ConditionReagentTypical ConcentrationTemperatureDuration
Acidic Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 MRoom Temperature to 80°CSeveral hours to days
Basic Hydrolysis Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)0.1 M - 1 MRoom Temperature to 80°CSeveral hours to days

Researchers should start with milder conditions and increase the severity (concentration, temperature, or time) until the target degradation is achieved.[9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No degradation observed under initial stress conditions. The conditions (acid/base concentration, temperature, time) are too mild. Norgestimate may be relatively stable under the tested conditions.- Increase the concentration of the acid or base.- Increase the temperature in increments (e.g., 10°C).- Extend the duration of the study.[10]
Complete or excessive degradation of norgestimate. The stress conditions are too harsh.- Decrease the concentration of the acid or base.- Lower the reaction temperature.- Reduce the exposure time and sample at earlier time points.
Poor separation of norgestimate from its degradation products in HPLC analysis. The analytical method is not optimized or is not a stability-indicating method.- Adjust the mobile phase composition (e.g., organic solvent ratio, pH).- Change the stationary phase (column).- Optimize the detector wavelength.- Employ a gradient elution method.[4]
Inconsistent or irreproducible degradation results. - Inaccurate preparation of stress solutions.- Fluctuations in temperature.- Inconsistent sampling times.- Issues with the analytical instrumentation.- Ensure accurate and consistent preparation of all solutions.- Use a calibrated and stable heating apparatus (e.g., water bath, oven).- Adhere strictly to the planned sampling schedule.- Perform system suitability tests before each analytical run.

Experimental Protocols

General Protocol for Forced Degradation by Acidic or Basic Hydrolysis
  • Preparation of Norgestimate Stock Solution: Accurately weigh and dissolve a known amount of norgestimate in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[9]

  • Stress Sample Preparation:

    • Acid Hydrolysis: Transfer a known volume of the norgestimate stock solution into a flask. Add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.1 M, 1 M).

    • Basic Hydrolysis: Transfer a known volume of the norgestimate stock solution into a flask. Add an equal volume of an appropriate concentration of sodium hydroxide (e.g., 0.1 M, 1 M).

  • Incubation: Incubate the flasks at a controlled temperature (e.g., 60°C) for a predetermined period. It is advisable to take samples at various time points (e.g., 2, 4, 8, 12, 24 hours) to monitor the degradation progress.

  • Neutralization: After the desired time, withdraw an aliquot of the sample and neutralize it. For the acidic sample, add an equivalent amount of base (e.g., 0.1 M NaOH). For the basic sample, add an equivalent amount of acid (e.g., 0.1 M HCl). This is crucial to stop the degradation reaction before analysis.

  • Dilution: Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Data Evaluation: Calculate the percentage of norgestimate degradation and quantify the formation of degradation products relative to the initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Norgestimate Stock Solution acid_stress Acid Hydrolysis: Mix Stock + Acid stock->acid_stress base_stress Base Hydrolysis: Mix Stock + Base stock->base_stress acid_sol Prepare Acid Solution (e.g., 1M HCl) acid_sol->acid_stress base_sol Prepare Base Solution (e.g., 1M NaOH) base_sol->base_stress incubation Incubate at Controlled Temperature acid_stress->incubation base_stress->incubation sampling Sample at Time Points incubation->sampling neutralize Neutralize Sample sampling->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze data Quantify Degradation analyze->data

Caption: Workflow for Norgestimate Forced Degradation Study.

degradation_pathway cluster_products Potential Degradation Products norgestimate Norgestimate norgestrel Norgestrel norgestimate->norgestrel Hydrolysis syn_oxime syn-Norgestrel Oxime norgestimate->syn_oxime Isomerization/Hydrolysis anti_oxime anti-Norgestrel Oxime norgestimate->anti_oxime Isomerization/Hydrolysis norgestrel_acetate Norgestrel Acetate norgestimate->norgestrel_acetate Hydrolysis

Caption: Potential Degradation Pathways of Norgestimate.

References

Validation & Comparative

Validated Analytical Method for Norgestimate in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and validation of a highly sensitive and specific analytical method for the quantification of Norgestimate's active metabolite, 17-desacetyl norgestimate (B1679921), in human plasma. The methodology presented is based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a state-of-the-art technique for bioanalytical studies. This document serves as a practical resource, offering comprehensive experimental protocols and performance data to support its application in pharmacokinetic and bioequivalence studies.

Methodology Overview: UPLC-MS/MS

The presented method utilizes a robust solid-phase extraction (SPE) technique for sample clean-up, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. This approach ensures minimal matrix effects and achieves low limits of quantification, which is critical for accurately determining drug concentrations in plasma.

Experimental Protocols

A detailed breakdown of the experimental procedures is provided below, covering sample preparation, chromatographic conditions, and mass spectrometric parameters.

Table 1: Sample Preparation via Solid-Phase Extraction (SPE)

StepProcedure
1. Plasma Preparation Thaw frozen human plasma samples at room temperature.
2. Internal Standard Spiking Spike an aliquot of plasma with the internal standard (17-desacetyl norgestimate D6).
3. Pre-treatment Add a buffer solution to the plasma sample.
4. SPE Cartridge Conditioning Condition the SPE cartridge with methanol (B129727) followed by water.
5. Sample Loading Load the pre-treated plasma sample onto the SPE cartridge.
6. Washing Wash the cartridge with a series of solutions to remove interferences.
7. Elution Elute the analyte and internal standard from the cartridge with an appropriate solvent.
8. Evaporation Evaporate the eluate to dryness under a stream of nitrogen.
9. Reconstitution Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

Table 2: UPLC-MS/MS Instrumental Conditions

ParameterSpecification
Chromatography System Waters Acquity UPLC
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) - Positive
MRM Transition (Analyte) Specific m/z values for precursor and product ions
MRM Transition (IS) Specific m/z values for precursor and product ions
Total Run Time 4.5 minutes[1]

Method Performance and Validation Data

The UPLC-MS/MS method has been rigorously validated according to regulatory guidelines. The key performance characteristics are summarized in the table below, demonstrating the method's reliability, accuracy, and precision.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 20 - 5000 pg/mL[1][2][3]
Correlation Coefficient (r²) ≥ 0.9988[1][2][3]
Intra-run Precision (%CV) Within 10%[1][3]
Inter-run Precision (%CV) Within 10%[1][3]
Intra-run Accuracy (%) Within 10%[1][3]
Inter-run Accuracy (%) Within 10%[1][3]
Overall Recovery (Analyte) 96.30%[1]
Overall Recovery (IS) 93.90%[1]
Lower Limit of Quantification (LLOQ) 20.221 pg/mL[2]

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the sample preparation and overall analytical workflow.

G cluster_prep Sample Preparation Workflow plasma Human Plasma Sample spike Spike with Internal Standard (17-desacetyl norgestimate D6) plasma->spike pretreat Pre-treat with Buffer spike->pretreat load Load Sample onto SPE Cartridge pretreat->load condition Condition SPE Cartridge (Methanol & Water) condition->load wash Wash Cartridge to Remove Interferences load->wash elute Elute Analyte and IS wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute

Caption: Solid-Phase Extraction (SPE) workflow for Norgestimate analysis.

G cluster_workflow Overall Analytical Workflow sample Plasma Sample Collection and Storage preparation Sample Preparation (Solid-Phase Extraction) sample->preparation analysis UPLC-MS/MS Analysis preparation->analysis data Data Acquisition and Processing analysis->data results Pharmacokinetic Analysis data->results

Caption: Overview of the analytical method from sample to result.

Comparison with Alternative Methods

While various analytical techniques exist for drug quantification, LC-MS/MS is the gold standard for analyzing compounds like Norgestimate in complex biological matrices such as human plasma.[4] Alternative methods may include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is generally less sensitive than LC-MS/MS and may be more susceptible to interferences from the plasma matrix, making it challenging to achieve the low detection limits required for pharmacokinetic studies of potent drugs like Norgestimate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS typically requires derivatization for non-volatile compounds like Norgestimate, adding complexity to the sample preparation process.

  • Immunoassays (e.g., ELISA): While potentially sensitive, immunoassays can suffer from cross-reactivity with metabolites or other endogenous compounds, leading to a lack of specificity.

The presented UPLC-MS/MS method offers superior sensitivity, specificity, and a wide dynamic range, making it the most reliable choice for the quantitative analysis of 17-desacetyl norgestimate in human plasma for clinical and research applications. The short run time also allows for high-throughput analysis, which is essential in large-scale studies.[1]

References

Norgestimate vs. Levonorgestrel: A Comparative Analysis of Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the receptor binding profiles of two widely used synthetic progestins: norgestimate (B1679921) and levonorgestrel (B1675169). The information presented is intended for researchers, scientists, and professionals involved in drug development and is supported by experimental data from peer-reviewed literature.

Introduction

Norgestimate and levonorgestrel are both synthetic progestins belonging to the 19-nortestosterone derivative class. They are key components in hormonal contraceptives and hormone replacement therapies. Their therapeutic efficacy and side-effect profiles are largely determined by their binding affinities to various steroid hormone receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), estrogen receptor (ER), and others. Understanding these interactions at a molecular level is crucial for the development of new hormonal agents with improved selectivity and fewer off-target effects.

Norgestimate is often considered a "prodrug" as it is rapidly metabolized in vivo to more active compounds, including norelgestromin (B1679859) (the primary active metabolite) and levonorgestrel.[1][2][3] This metabolic pathway is a key factor in its overall pharmacological profile. Levonorgestrel, on the other hand, is a potent progestin that also exhibits notable androgenic activity.[4][5]

Quantitative Analysis of Receptor Binding Affinities

The following table summarizes the relative binding affinities (RBA) and inhibitory concentrations (IC50) of norgestimate, its metabolites, and levonorgestrel for various steroid receptors and the sex hormone-binding globulin (SHBG). The data is compiled from multiple in vitro studies.

CompoundReceptor/ProteinRelative Binding Affinity (%)IC50 (nM)Reference CompoundSpecies/TissueCitations
Norgestimate Progesterone Receptor (PR)1.2 - 153.5Progesterone/PromegestoneRabbit/Human Uterus, Recombinant[2][6][7][8]
Androgen Receptor (AR)0.3764Dihydrotestosterone (DHT)Rat Prostate[7][9][10]
Estrogen Receptor (ER)< 0.02-Estradiol-[4]
Glucocorticoid Receptor (GR)Negligible325Dexamethasone-[11]
Mineralocorticoid Receptor (MR)-81.2Aldosterone-[11]
Sex Hormone-Binding Globulin (SHBG)No significant displacement>10,000Testosterone (B1683101)Human[9][12][13]
Norelgestromin (17-deacetyl norgestimate) Progesterone Receptor (PR)10-Promegestone-[8]
Androgen Receptor (AR)1.3-Dihydrotestosterone (DHT)Rat Prostate[8]
Sex Hormone-Binding Globulin (SHBG)No significant displacement>10,000TestosteroneHuman[13]
Levonorgestrel Progesterone Receptor (PR)125 - 323-ProgesteroneRabbit/Human Uterus, Recombinant[2][4][6]
Androgen Receptor (AR)22 - 58-Dihydrotestosterone (DHT)Rat Prostate[4][6][10]
Estrogen Receptor (ER)< 0.02-Estradiol-[4][14]
Glucocorticoid Receptor (GR)7.5-Dexamethasone-[4][14]
Mineralocorticoid Receptor (MR)17-Aldosterone-[4][14]
Sex Hormone-Binding Globulin (SHBG)High Affinity53.4TestosteroneHuman[13]

Experimental Protocols

The receptor binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to determine the binding affinity of a test compound (e.g., norgestimate or levonorgestrel) to a steroid receptor.

Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Receptor Source: Cytosol prepared from target tissues (e.g., rat prostate for AR, rabbit or human uterine tissue for PR) or recombinant receptors.[6]

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the receptor of interest (e.g., [³H]-R1881 for AR, [³H]-promegestone or [³H]-progesterone for PR).

  • Test Compounds: Norgestimate, levonorgestrel, and reference compounds (e.g., unlabeled progesterone, DHT).

  • Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.

  • Separation Agent: Hydroxylapatite (HAP) slurry or glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure:

  • Cytosol Preparation:

    • Target tissues are homogenized in cold TEDG buffer.

    • The homogenate is centrifuged at low speed to remove cellular debris.

    • The resulting supernatant is then ultracentrifuged to pellet the microsomal fraction, yielding the cytosol which contains the soluble receptors.

    • Protein concentration in the cytosol is determined using a standard protein assay.

  • Binding Assay:

    • A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound in assay tubes.

    • Control tubes are included for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of the unlabeled reference compound).

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by adding a separation agent like a hydroxylapatite slurry, which binds the receptor-ligand complexes, or by rapid filtration through glass fiber filters.

    • The mixture is then centrifuged (for HAP) or washed (for filters) to separate the bound radioligand from the free radioligand.

  • Quantification:

    • The amount of bound radioactivity is quantified by adding a scintillation cocktail to the HAP pellet or the filter and measuring the radioactive decay using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Receptor_Source Receptor Source (e.g., Cytosol) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Source->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (Unlabeled) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50 and Ki Determination) Quantification->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Comparative Analysis Logic

G cluster_compounds Compounds cluster_properties Properties cluster_outcomes Pharmacological Outcomes Norgestimate Norgestimate PR_Binding Progesterone Receptor Binding Affinity Norgestimate->PR_Binding Low (as prodrug) Metabolites: High AR_Binding Androgen Receptor Binding Affinity Norgestimate->AR_Binding Very Low SHBG_Binding SHBG Binding Affinity Norgestimate->SHBG_Binding Negligible Progestational_Activity Progestational Activity Norgestimate->Progestational_Activity Androgenic_Activity Androgenic Activity Norgestimate->Androgenic_Activity Minimal Levonorgestrel Levonorgestrel Levonorgestrel->PR_Binding High Levonorgestrel->AR_Binding High Levonorgestrel->SHBG_Binding High Levonorgestrel->Progestational_Activity Levonorgestrel->Androgenic_Activity Significant PR_Binding->Progestational_Activity AR_Binding->Androgenic_Activity SHBG_Binding->Androgenic_Activity Modulates

Caption: Comparative receptor binding and activity of Norgestimate and Levonorgestrel.

Conclusion

The comparative analysis of receptor binding profiles reveals significant differences between norgestimate and levonorgestrel. Norgestimate itself is a weak ligand for both progesterone and androgen receptors, underscoring its role as a prodrug.[1][2] Its minimal androgenicity is further supported by its lack of binding to SHBG, which prevents the displacement of testosterone and a subsequent increase in free testosterone levels.[9][13]

In contrast, levonorgestrel exhibits high binding affinity for both the progesterone and androgen receptors.[4][6] Its strong androgenic properties are a direct result of its high affinity for the androgen receptor. Additionally, its binding to SHBG can potentially displace endogenous androgens, further influencing its androgenic effect.[13]

These distinct receptor binding profiles are fundamental to the differing clinical characteristics of norgestimate- and levonorgestrel-containing hormonal therapies. This information is critical for the rational design and development of future progestins with tailored pharmacological effects.

References

Norgestimate and Steroid Immunoassays: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic progestin Norgestimate, a common component of hormonal contraceptives, and its active metabolites, norelgestromin (B1679859) and levonorgestrel (B1675169), possess structural similarities to endogenous steroid hormones. This structural overlap raises the potential for cross-reactivity in steroid immunoassays, which can lead to inaccurate measurements and misinterpretation of clinical or research data. This guide provides an objective comparison of potential cross-reactivity based on available data for structurally related compounds, outlines a detailed experimental protocol for assessing such interference, and visualizes the underlying principles of immunoassay cross-reactivity.

Understanding the Potential for Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target analyte. However, antibodies can sometimes bind to other molecules with similar chemical structures, a phenomenon known as cross-reactivity.[1] Due to their shared steroidal backbone, synthetic progestins like the metabolites of Norgestimate may be recognized by antibodies designed to detect endogenous hormones such as progesterone (B1679170) and testosterone (B1683101).[2] This can result in falsely elevated measurements of the endogenous hormone.

Comparative Cross-Reactivity Data

The following table summarizes the reported cross-reactivity of levonorgestrel and norethindrone (B1679910) in progesterone and testosterone immunoassays. This information can serve as a surrogate to estimate the potential for interference from Norgestimate's metabolites.

Cross-ReactantImmunoassay AnalyteAssay TypeReported Cross-Reactivity (%)Reference
d-Norgestrel (Levonorgestrel)ProgesteroneCompetitive Protein-Binding Assay4%[3]
NorethindroneTestosteroneImmunoassayCan cause clinically significant false positives, especially in females.[4]

Note: The degree of cross-reactivity can vary significantly between different immunoassay platforms and antibody lots.[5] The data above should be considered as an indicator of potential interference, and specific validation is recommended for any assay where such interference is a concern.

Experimental Protocol for Cross-Reactivity Assessment

A standardized approach is crucial for accurately determining the cross-reactivity of a compound in a specific immunoassay. The following protocol is based on guidelines such as the Clinical and Laboratory Standards Institute (CLSI) document EP7-A2 for interference testing in clinical chemistry.[6][7][8]

Objective: To quantify the percentage of cross-reactivity of Norgestimate and its metabolites (norelgestromin and levonorgestrel) in a given steroid immunoassay.

Materials:

  • The steroid immunoassay kit (e.g., for progesterone or testosterone).

  • Calibrators and controls provided with the immunoassay kit.

  • A base matrix (e.g., steroid-free serum or buffer).

  • High-purity Norgestimate, norelgestromin, and levonorgestrel.

  • A solvent for the test compounds that is compatible with the assay (e.g., ethanol (B145695) or DMSO), at a concentration that does not interfere with the assay.

  • Precision pipettes and other standard laboratory equipment.

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of Norgestimate, norelgestromin, and levonorgestrel in the chosen solvent.

  • Preparation of Spiked Samples:

    • Prepare a series of dilutions of each test compound in the base matrix to cover a range of concentrations. The highest concentration should be clinically relevant or sufficient to elicit a measurable response.

    • Prepare a control sample containing only the base matrix and the same amount of solvent used in the spiked samples.

  • Assay Measurement:

    • Assay the series of spiked samples and the control sample according to the immunoassay manufacturer's instructions.

    • Measure the apparent concentration of the endogenous steroid (e.g., progesterone or testosterone) in each sample.

  • Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:

    This calculation should be performed for each concentration of the test compound, and the results can be averaged or reported for the concentration that shows the most significant interference.

Visualizing Immunoassay Interference

The following diagram illustrates the principle of a competitive immunoassay and how a cross-reacting substance can interfere with the accurate measurement of the target analyte.

G cluster_0 Competitive Immunoassay: No Interference cluster_1 Competitive Immunoassay: Cross-Reactivity Analyte Target Analyte Antibody Antibody Analyte->Antibody Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Competes for Binding Bound_Complex Bound Complex (Signal Measured) Antibody->Bound_Complex Analyte_CR Target Analyte Antibody_CR Antibody Analyte_CR->Antibody_CR Binds Labeled_Analyte_CR Labeled Analyte Labeled_Analyte_CR->Antibody_CR Competes Cross_Reactant Cross-Reactant (e.g., Norgestimate Metabolite) Cross_Reactant->Antibody_CR Also Competes Bound_Complex_CR Falsely Low Bound Labeled Analyte (Inaccurate Signal) Antibody_CR->Bound_Complex_CR

Caption: Principle of competitive immunoassay and interference by a cross-reactant.

In a standard competitive immunoassay (left), the target analyte competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of target analyte in the sample. When a cross-reacting substance is present (right), it also competes for these binding sites, displacing the labeled analyte and leading to a signal that inaccurately reflects the true concentration of the target analyte.

Conclusion

The potential for cross-reactivity of Norgestimate and its metabolites in steroid immunoassays is a critical consideration for researchers and clinicians. While direct data for Norgestimate is sparse, information from structurally similar progestins like levonorgestrel and norethindrone suggests a tangible risk of interference, particularly in progesterone and testosterone assays. To ensure data accuracy, it is imperative to validate the specificity of any steroid immunoassay for the specific sample matrix and potential interfering substances. The experimental protocol outlined in this guide provides a framework for conducting such validation studies. For critical applications where high specificity is paramount, alternative methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are less susceptible to cross-reactivity, should be considered.[2]

References

Inter-Laboratory Validation of an HPLC-Based Analytical Method for Norgestimate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of Norgestimate (B1679921) in pharmaceutical formulations. The objective of this guide is to present the performance of the analytical method across multiple laboratories, highlighting its robustness, reliability, and suitability for routine quality control analysis. The data presented is representative of a typical inter-laboratory study designed to establish the method's official validation.

Introduction to Norgestimate Analysis

Norgestimate is a progestin widely used in oral contraceptives.[1] Accurate and precise quantification of Norgestimate is crucial for ensuring the safety and efficacy of these pharmaceutical products. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the determination of Norgestimate in dosage forms.[2][3] Method validation, as per the International Council for Harmonisation (ICH) guidelines, is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[4] Inter-laboratory validation is the ultimate test of a method's reproducibility and robustness, providing a high degree of confidence in its performance when used by different analysts in different laboratories.

Experimental Protocol: Standardized HPLC Method for Norgestimate

The following HPLC method was used as the standard protocol across all participating laboratories in this validation study.

2.1. Instrumentation

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A degassed mixture of water, tetrahydrofuran, and methanol (B129727) in a ratio of 65:25:10 (v/v/v).[2][3]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 230 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (approximately 25°C).

2.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve Norgestimate reference standard in methanol to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the expected range of the sample solutions.

  • Sample Preparation: Crush a representative number of tablets, and dissolve the powder in methanol. The solution is then filtered and diluted with the mobile phase to a concentration within the analytical range of the method.

Inter-Laboratory Validation Workflow

The inter-laboratory validation process follows a structured workflow to ensure consistency and comparability of results.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting A Method Development B Single-Laboratory Validation (ICH Q2(R1)) A->B C Protocol Design B->C D Sample Preparation & Distribution C->D E Lab 1 Analysis D->E F Lab 2 Analysis D->F G Lab 3 Analysis D->G H Statistical Analysis (e.g., ANOVA) E->H F->H G->H I Final Validation Report H->I

Figure 1: Inter-laboratory validation workflow. (Within 100 characters)

Validation Parameters and Logical Relationships

The validation of the Norgestimate analytical method is based on a set of interconnected parameters as defined by ICH guidelines.

G cluster_accuracy Accuracy cluster_precision Precision cluster_specificity Specificity cluster_linearity Linearity & Range cluster_robustness Robustness Accuracy Accuracy (% Recovery) Robustness Robustness (Deliberate Variations) Accuracy->Robustness Repeatability Repeatability (Intra-assay) Repeatability->Accuracy Intermediate Intermediate Precision (Inter-assay) Intermediate->Accuracy Reproducibility Reproducibility (Inter-laboratory) Reproducibility->Accuracy Specificity Specificity (No Interference) Specificity->Accuracy Linearity Linearity (R²) Specificity->Linearity Linearity->Repeatability Range Range Linearity->Range

Figure 2: Logical relationships of validation parameters. (Within 100 characters)

Inter-Laboratory Comparison of Validation Data

The following tables summarize the quantitative data from three independent laboratories that participated in the validation study.

Table 1: System Suitability Test (SST) Results

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Tailing Factor1.11.21.1≤ 2.0
Theoretical Plates> 2500> 2800> 2600> 2000
% RSD of Peak Area0.4%0.5%0.3%≤ 2.0%

Table 2: Method Validation Results

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99950.99980.9996≥ 0.999
Range (µg/mL) 50 - 15050 - 15050 - 150Defined by Linearity
Accuracy (% Recovery) 99.5%100.2%99.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.6%0.8%0.5%≤ 2.0%
- Intermediate Precision1.1%1.3%1.0%≤ 2.0%
Specificity No interferenceNo interferenceNo interferenceNo co-eluting peaks
Robustness PassedPassedPassedNo significant impact on results

Alternative Analytical Methods

While HPLC is the most prevalent method for Norgestimate analysis, other techniques have been explored.

Table 3: Comparison with Alternative Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation and UV detectionRobust, reliable, widely availableModerate sensitivity
UPLC-MS/MS Ultra-performance liquid chromatography with mass spectrometryHigh sensitivity and selectivityHigher cost and complexity
HPTLC High-performance thin-layer chromatographyHigh throughput, low costLower resolution and sensitivity compared to HPLC

Conclusion

The inter-laboratory validation of the HPLC method for Norgestimate demonstrated that the method is accurate, precise, linear, specific, and robust. The results obtained from the three participating laboratories were consistent and fell within the predefined acceptance criteria. This high degree of reproducibility confirms that the analytical method is suitable for its intended purpose of routine quality control testing of Norgestimate in pharmaceutical formulations. The standardized protocol and clear acceptance criteria ensure that the method can be successfully transferred and implemented in different analytical laboratories.

References

Norgestimate vs. Desogestrel: A Comparative Analysis of In Vitro Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic progestins, norgestimate (B1679921) and desogestrel (B1670305) are prominent third-generation compounds widely utilized in hormonal contraceptives. Their efficacy and side-effect profiles are intrinsically linked to their interaction with various steroid hormone receptors, primarily the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). This guide provides an objective in vitro comparison of the potency of norgestimate and desogestrel, focusing on their active metabolites, which are crucial for their biological activity. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Both norgestimate and desogestrel are prodrugs, meaning they are converted into their active forms in the body. Norgestimate is metabolized to 17-deacetylnorgestimate (norelgestromin) and levonorgestrel. Desogestrel is rapidly converted to etonogestrel (B1671717) (3-keto-desogestrel). This comparison focuses on the in vitro receptor binding affinities of these active metabolites.

Overall, the active metabolite of desogestrel, etonogestrel, demonstrates a significantly higher binding affinity for the progesterone receptor compared to the metabolites of norgestimate. Conversely, the metabolites of norgestimate exhibit a considerably lower binding affinity for the androgen receptor, suggesting a more favorable profile in terms of androgenic side effects.

Comparative In Vitro Potency

The in vitro potency of these progestins is primarily determined by their binding affinity to the progesterone and androgen receptors. This is often expressed as the Relative Binding Affinity (RBA) compared to a reference compound (e.g., progesterone for PR, dihydrotestosterone (B1667394) for AR) or as the concentration required to inhibit 50% of the binding of a radiolabeled ligand (IC50).

Progesterone Receptor Binding Affinity

Etonogestrel, the active metabolite of desogestrel, shows a markedly higher affinity for the progesterone receptor than the metabolites of norgestimate. One study found that etonogestrel has about nine times the binding affinity of progesterone for the rabbit uterine progestin receptor[1]. In contrast, norgestimate and its 17-deacetylated metabolite have binding affinities similar to that of progesterone itself[1]. Another study reported the RBA of levonorgestrel, a metabolite of norgestimate, to be 323% that of progesterone.

CompoundRelative Binding Affinity (RBA) vs. ProgesteroneReference
Norgestimate Similar to Progesterone[1]
17-Deacetylnorgestimate Similar to Progesterone[1]
Levonorgestrel ~5 times that of Progesterone[1]
Etonogestrel (3-keto-desogestrel) ~9 times that of Progesterone[1]
CompoundRelative Binding Affinity (RBA) vs. R5020Reference
Norgestimate (L-isomer) 0.8%[2]
Levonorgestrel-17-acetate 110%[2]
Levonorgestrel Similar to Levonorgestrel-17-acetate[2]
Androgen Receptor Binding Affinity

The metabolites of norgestimate generally display a much lower binding affinity for the androgen receptor compared to etonogestrel, indicating a lower potential for androgenic effects. The RBA of norgestimate for the rat prostatic androgen receptor was found to be 0.003 to 0.025 times that of dihydrotestosterone (DHT), whereas the RBA of 3-keto-desogestrel was 0.118 to 0.220 times that of DHT[1]. This highlights the high selectivity of norgestimate for the progesterone receptor over the androgen receptor[1].

CompoundRelative Binding Affinity (RBA) vs. Dihydrotestosterone (DHT)Reference
Norgestimate 0.3% - 2.5%[1]
17-Deacetylnorgestimate 1.3%[3]
Levonorgestrel 11.8% - 22.0%[1]
Etonogestrel (3-keto-desogestrel) 11.8% - 22.0%[1]
CompoundIC50 (nM) for Androgen ReceptorReference
Norgestimate 764[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for understanding how the comparative binding affinities were determined.

Progesterone Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the progesterone receptor.

1. Receptor Preparation:

  • Uterine tissue from estrogen-primed immature female rabbits is homogenized in a cold buffer (e.g., Tris-HCl, EDTA, dithiothreitol, and glycerol).

  • The homogenate is centrifuged at a low speed to remove cellular debris, followed by a high-speed ultracentrifugation to obtain the cytosolic fraction containing the progesterone receptors.

  • The protein concentration of the cytosol is determined using a standard protein assay.

2. Binding Assay:

  • A constant amount of the cytosolic receptor preparation is incubated with a fixed concentration of a radiolabeled progestin (e.g., [³H]-Progesterone or [³H]-R5020) and varying concentrations of the unlabeled test compounds (norgestimate, etonogestrel, etc.).

  • The incubation is carried out at a low temperature (e.g., 0-4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

  • To separate the receptor-bound from the free radioligand, a dextran-coated charcoal suspension is added, which adsorbs the unbound ligand.

  • The mixture is centrifuged, and the radioactivity in the supernatant (containing the receptor-bound ligand) is measured using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

  • The Relative Binding Affinity (RBA) is calculated as the ratio of the IC50 of the reference compound (e.g., progesterone) to the IC50 of the test compound, multiplied by 100.

Androgen Receptor Competitive Binding Assay

This assay measures the affinity of test compounds for the androgen receptor.

1. Receptor Preparation:

  • Ventral prostate tissue from castrated male rats is homogenized in a cold buffer solution.

  • The homogenate is centrifuged to obtain the cytosolic fraction containing the androgen receptors.

  • The protein concentration of the cytosol is quantified.

2. Binding Assay:

  • Aliquots of the cytosol are incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-R1881) and a range of concentrations of the test compounds.

  • The incubation is typically performed at 0-4°C overnight to allow for binding equilibrium.

  • The separation of bound and free radioligand is achieved using a method such as hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

  • The HAP is washed to remove unbound ligand, and the radioactivity is quantified.

3. Data Analysis:

  • Similar to the PR binding assay, IC50 values are determined from the competition curves.

  • The RBA is calculated relative to a standard androgen, such as dihydrotestosterone (DHT).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of progesterone and androgen receptors and a typical experimental workflow for a competitive binding assay.

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Dimerization Dimerization PR->Dimerization HSP dissociation HSP Heat Shock Proteins (HSP) HSP->PR PRE Progesterone Response Element (PRE) Dimerization->PRE Nuclear Translocation Nucleus Nucleus Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Progesterone Receptor Signaling Pathway.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Dimerization Dimerization AR->Dimerization HSP dissociation HSP Heat Shock Proteins (HSP) HSP->AR ARE Androgen Response Element (ARE) Dimerization->ARE Nuclear Translocation Nucleus Nucleus Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein

Caption: Androgen Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow A Receptor Preparation B Incubation with Radioligand & Test Compound A->B C Separation of Bound & Free Ligand B->C D Quantification of Bound Radioligand C->D E Data Analysis (IC50 & RBA Calculation) D->E

Caption: Competitive Binding Assay Workflow.

Conclusion

The in vitro data consistently demonstrates that etonogestrel, the active metabolite of desogestrel, is a more potent progestin in terms of its binding affinity to the progesterone receptor when compared to the active metabolites of norgestimate. However, norgestimate and its metabolites exhibit a significantly lower affinity for the androgen receptor, indicating a higher degree of selectivity and a lower potential for androgen-related side effects. This comparative guide provides essential in vitro potency data and methodologies to aid researchers and drug development professionals in their evaluation of these third-generation progestins.

References

A Comparative Analysis of the Androgenic Activity of Norgestimate and Other Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the androgenic activity of norgestimate (B1679921), a third-generation progestin, with other progestins commonly used in hormonal contraceptives. The information is supported by experimental data from preclinical studies to assist researchers and professionals in the field of drug development in making informed decisions.

Introduction

Progestins, synthetic analogs of the natural hormone progesterone (B1679170), are essential components of hormonal contraceptives. While their primary role is to prevent ovulation, they can also interact with other steroid hormone receptors, leading to a range of non-progestational effects. One of the most significant of these is androgenic activity, which can result in side effects such as acne, hirsutism, and unfavorable changes in lipid profiles.[1] Norgestimate was developed as a progestin with high progestational selectivity and minimal androgenicity.[2][3] This guide will delve into the comparative androgenic profile of norgestimate, supported by receptor binding and in vivo data.

In Vitro Androgen Receptor Binding Affinity

The androgenic potential of a progestin is initially assessed by its ability to bind to the androgen receptor (AR). This is typically determined through competitive binding assays where the progestin's ability to displace a radiolabeled androgen, such as dihydrotestosterone (B1667394) (DHT), is measured.

A key indicator of a progestin's selectivity is the ratio of its affinity for the androgen receptor to its affinity for the progesterone receptor (PR). A higher ratio signifies greater selectivity for progestational effects with lower androgenic potential.[4]

Table 1: Relative Binding Affinities (RBA) for Androgen and Progesterone Receptors

Progestin/MetaboliteRelative Binding Affinity (RBA) for Androgen Receptor (DHT = 1.0)Relative Binding Affinity (RBA) for Progesterone Receptor (Progesterone = 1.0)Androgen:Progestin IC50 Ratio*
Norgestimate 0.003 [2]~1.0 [4]219 [5][6]
17-deacetylated norgestimate0.013[2]~1.0[4]-
3-keto norgestimate0.025[4]~5.0[4]-
Levonorgestrel (B1675169)0.220[2][4]~5.0[4]Lower than Norgestimate[4]
Gestodene (B1671452)0.154[2]~9.0[4]Lower than Norgestimate[4]
3-keto desogestrel0.118[4]~9.0[4]Lower than Norgestimate[4]
Progesterone0.003[4]1.0Lower than Norgestimate[4]
Drospirenone (B1670955)Exhibits anti-androgenic properties[7][8]--

*A greater ratio value reflects better selectivity.[4]

The data clearly indicates that norgestimate and its primary metabolite, 17-deacetylated norgestimate, have a very low affinity for the androgen receptor, comparable to that of endogenous progesterone.[2][4] In contrast, older progestins like levonorgestrel and gestodene exhibit significantly higher binding affinities for the AR.[2][4] Furthermore, norgestimate displays a highly selective progestational response, as evidenced by its high androgen-to-progestin receptor binding ratio.[5][6]

In Vivo Androgenic Activity

In vivo studies in animal models provide crucial information on the physiological androgenic effects of progestins. A standard model for assessing androgenicity is the stimulation of prostatic growth in immature, castrated male rats.

Table 2: In Vivo Androgenic Activity (Stimulation of Rat Prostate Growth)

ProgestinAndrogenic Activity
Norgestimate Minimal [2][3][4]
17-deacetylated norgestimateMinimal[4]
LevonorgestrelAndrogenic[2][3]
GestodeneAndrogenic[2][3]

These in vivo studies corroborate the in vitro findings, demonstrating that norgestimate and its 17-deacetylated metabolite exhibit minimal androgenicity.[2][3][4] In contrast, other progestins with higher androgen receptor affinity, such as levonorgestrel and gestodene, stimulate prostate growth, indicating androgenic activity.[2][3]

Mechanisms of Low Androgenicity

The minimal androgenic profile of norgestimate is attributed to several factors:

  • Low Androgen Receptor Affinity: As demonstrated in the binding assays, norgestimate and its metabolites have a very poor affinity for the androgen receptor.[2]

  • Peripheral Anti-androgenic Activity: Norgestimate exhibits anti-androgenic effects through various mechanisms, including inhibiting the nuclear translocation of the androgen receptor and inhibiting 5α-reductase activity.[5][6][9]

  • Lack of Affinity for Sex Hormone-Binding Globulin (SHBG): Unlike some other progestins, norgestimate has a negligible affinity for SHBG.[2] This is significant because progestins that bind to SHBG can displace testosterone, increasing the levels of free, biologically active testosterone. When combined with an estrogen, norgestimate does not counteract the estrogen-induced increase in SHBG levels, further contributing to its low androgenic profile.[5]

Experimental Protocols

Androgen and Progesterone Receptor Binding Assays

Objective: To determine the relative binding affinity of norgestimate and other progestins to the androgen and progesterone receptors.

Methodology:

  • Tissue Preparation: Cytosol from rat prostate (for androgen receptors) and rabbit uterus (for progestin receptors) is prepared as the receptor source.[4]

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test progestin (e.g., norgestimate, levonorgestrel).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radiolabeled ligand from the unbound ligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test progestin that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test progestin to that of a reference compound (e.g., dihydrotestosterone for AR, progesterone for PR).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Rat Prostate Cytosol) Incubation Incubation (Competitive Binding) Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-DHT) Radioligand->Incubation TestProgestin Unlabeled Test Progestin (e.g., Norgestimate) TestProgestin->Incubation Separation Separation of Bound and Unbound Ligand Incubation->Separation Quantification Quantification (Scintillation Counting) Separation->Quantification IC50 IC50 Determination Quantification->IC50 RBA Relative Binding Affinity (RBA) Calculation IC50->RBA

Experimental workflow for receptor binding assays.

In Vivo Hershberger Assay

Objective: To assess the in vivo androgenic activity of norgestimate and other progestins.

Methodology:

  • Animal Model: Immature, castrated male rats are used as the animal model. Castration removes the endogenous source of androgens.

  • Dosing: The test progestins are administered to the animals, typically via subcutaneous injection, over a set period.[10]

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the ventral prostate is dissected and weighed.[4]

  • Data Analysis: The weight of the prostate in the treated groups is compared to that of a vehicle-treated control group. An increase in prostate weight indicates androgenic activity.

G cluster_animal Animal Model cluster_procedure Procedure cluster_analysis Analysis Animal Immature Castrated Male Rats Dosing Progestin Administration (e.g., Subcutaneous Injection) Animal->Dosing Endpoint Endpoint Measurement (Prostate Weight) Dosing->Endpoint Comparison Comparison to Control Group Endpoint->Comparison Conclusion Determination of Androgenic Activity Comparison->Conclusion

Workflow of the in vivo Hershberger assay.

Androgen Receptor Signaling Pathway

The androgenic effects of progestins are mediated through the androgen receptor signaling pathway. Understanding this pathway is crucial for interpreting the experimental data.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen/Progestin AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) Androgen_AR Androgen-AR Complex AR_HSP->Androgen_AR HSP Dissociation ARE Androgen Response Element (ARE) Androgen_AR->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Androgenic Effects) mRNA->Translation Translation

Simplified androgen receptor signaling pathway.

Conclusion

The experimental data from both in vitro and in vivo studies consistently demonstrate that norgestimate possesses a significantly lower androgenic potential compared to older progestins such as levonorgestrel and gestodene. Its low affinity for the androgen receptor, coupled with its high progestational selectivity and peripheral anti-androgenic activities, makes it a favorable option when minimizing androgenic side effects is a clinical priority. This comprehensive comparison provides a valuable resource for researchers and professionals involved in the development and evaluation of hormonal therapies.

References

A Comparative Guide to HPLC and UPLC Methods for Norgestimate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For the analysis of progestin Norgestimate (B1679921), both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques. This guide provides a detailed comparison of these two methods, supported by experimental data, to aid researchers in selecting the optimal approach for their specific analytical needs.

At a Glance: HPLC vs. UPLC for Norgestimate Analysis

Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC).[1][2][3] This is primarily due to the use of smaller stationary phase particles (sub-2 µm) in UPLC, which necessitates higher operating pressures.[1][4] The result is shorter run times, reduced solvent consumption, and improved peak resolution.[1][2]

ParameterHPLCUPLCKey Advantages of UPLC
Principle Separation based on analyte interaction with stationary and mobile phases.Same as HPLC, but with sub-2 µm stationary phase particles and higher pressure.[1][4]Higher efficiency and speed.[1]
Particle Size 3-5 µm< 2 µm[5]Increased surface area for better separation.
Operating Pressure Up to 6000 psi[6]Up to 15,000 psi[6]Allows for the use of smaller particles and longer columns for higher resolution.
Column Dimensions 150–250 mm length, 4.6 mm ID[1]30–100 mm length, 2.1 mm ID[1]Shorter analysis times and reduced solvent use.[1]
Flow Rate 0.5–2.0 mL/min[1]0.2–0.5 mL/min[1]Lower solvent consumption.[1]
Analysis Time 20–45 minutes[1]2–5 minutes[1]Increased sample throughput.[1][2]
Resolution GoodExcellentBetter separation of closely eluting compounds and impurities.[1][2]
Sensitivity GoodExcellentSharper, narrower peaks lead to higher sensitivity, ideal for trace analysis.[2]
Solvent Consumption HighLow (reduced by ~70-80%)[1]More environmentally friendly and cost-effective.[2]

Experimental Protocols for Norgestimate Analysis

The following are representative experimental methodologies for the analysis of Norgestimate, often in combination with Ethinyl Estradiol (B170435), using both HPLC and UPLC.

HPLC Method for Norgestimate and Ethinyl Estradiol

This method is designed for the simultaneous determination of potential impurities in a combination drug product.[7][8]

  • Column: Fused core particle C8 (150 mm × 4.6 mm i.d., sub-2 µm)

  • Mobile Phase: Gradient elution with water and acetonitrile[7][8]

  • Flow Rate: 1.0 mL/min[7][8]

  • Detection: UV at 230 nm[7][8]

  • Sample Preparation: Tablets are extracted with methanol (B129727) containing an internal standard.[9]

UPLC Method for Norgestimate and Ethinyl Estradiol

This method is a stability-indicating assay for the simultaneous determination of Norgestimate and Ethinyl Estradiol.[10]

  • Column: Phenyl column (50 x 2.1 mm, 1.7 µm)[10]

  • Mobile Phase: Isocratic elution with acetonitrile (B52724) and 0.1% Trifluoroacetic acid (50:50)[10]

  • Flow Rate: 0.5 ml/min[10]

  • Detection: PDA detector at 255 nm[10]

  • Linearity: The method demonstrates linearity with a regression coefficient (R²) > 0.999.[10]

Visualizing the Chromatographic Workflow

The fundamental workflow for both HPLC and UPLC is similar, with the primary distinctions lying in the instrumentation's pressure capacity and the column technology.

Chromatographic_Workflow cluster_HPLC HPLC Workflow cluster_UPLC UPLC Workflow hplc_sample Sample Preparation hplc_injection Autosampler Injection hplc_sample->hplc_injection hplc_pump HPLC Pump (~400 bar) hplc_injection->hplc_pump hplc_column HPLC Column (3-5 µm) hplc_pump->hplc_column hplc_detector Detector (e.g., UV, PDA) hplc_column->hplc_detector hplc_data Data Acquisition & Analysis hplc_detector->hplc_data uplc_sample Sample Preparation uplc_injection Autosampler Injection uplc_sample->uplc_injection uplc_pump UPLC Pump (>1000 bar) uplc_injection->uplc_pump uplc_column UPLC Column (<2 µm) uplc_pump->uplc_column uplc_detector Detector (e.g., PDA, MS) uplc_column->uplc_detector uplc_data Data Acquisition & Analysis uplc_detector->uplc_data

Caption: A comparison of the generalized workflows for HPLC and UPLC analysis.

Conclusion: Making the Right Choice

The selection between HPLC and UPLC for Norgestimate analysis hinges on the specific requirements of the laboratory.

UPLC is the preferred method when:

  • High throughput is critical.[1][2]

  • Enhanced sensitivity for low-level impurity detection is necessary.[2]

  • Reducing solvent consumption and operational costs is a priority.[2]

HPLC remains a viable and robust option when:

  • Established and validated methods are already in place.[1]

  • The primary focus is on routine analysis where the speed of UPLC is not a critical factor.

  • Budgetary constraints for initial instrument acquisition are a concern, as UPLC systems are generally more expensive.[11]

References

A Comparative Guide to Inter-Laboratory Method Transfer for Norgestimate Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the successful transfer of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Norgestimate (B1679921) from a originating laboratory (Lab A) to a receiving laboratory (Lab B). The content is designed for researchers, scientists, and drug development professionals to ensure consistency and reliability of analytical results across different sites.

The successful transfer of analytical methods is a critical step in pharmaceutical development and manufacturing, ensuring that a method developed in one laboratory can be executed by another to produce equivalent results. This guide outlines the key experimental protocols, presents a comparative data summary, and illustrates the logical workflow for such a transfer, focusing on a common reversed-phase HPLC method for Norgestimate.

Experimental Protocols

A robust method transfer protocol is fundamental for success. It should be co-authored and approved by both the transferring and receiving laboratories before the initiation of any experimental work.

1. Objective:

To demonstrate that the receiving laboratory (Lab B) can achieve comparable, precise, and accurate results to the transferring laboratory (Lab A) using the specified HPLC method for Norgestimate analysis.

2. Materials and Instrumentation:

  • Reference Standard: Norgestimate, USP Reference Standard

  • Reagents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Tetrahydrofuran (HPLC grade), and purified water.

  • Instrumentation (Lab A - Originating): Agilent 1260 Infinity II HPLC with Diode Array Detector.

  • Instrumentation (Lab B - Receiving): Waters Alliance e2695 Separations Module with 2998 Photodiode Array Detector.

3. HPLC Method Parameters:

A stability-indicating HPLC method was developed and validated at Lab A. An essential feature of this method is its ability to separate the syn and anti isomers of Norgestimate.[1][2]

ParameterSpecification
Column Reversed-phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v)[1][2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 247 nm
Run Time 15 minutes

4. Sample Preparation:

A stock solution of Norgestimate is prepared by dissolving the reference standard in methanol to achieve a concentration of 1 mg/mL. Working standard solutions are prepared by diluting the stock solution with the mobile phase to concentrations of 10 µg/mL, 50 µg/mL, and 100 µg/mL.

5. Method Transfer Approach:

A comparative testing approach will be utilized.[3] Both laboratories will analyze the same three lots of a Norgestimate drug product. Each lot will be analyzed in triplicate by each laboratory.

6. Acceptance Criteria:

The method transfer is considered successful if the following criteria are met:

  • System Suitability: The relative standard deviation (RSD) for six replicate injections of the 50 µg/mL standard solution is not more than 2.0%. The resolution between the syn and anti isomers of Norgestimate is not less than 1.5.

  • Assay Results: The mean assay results for each lot obtained by Lab B should not differ by more than 2.0% from the mean results obtained by Lab A.

  • Precision: The RSD of the triplicate preparations for each lot should not be more than 2.0% for both laboratories.

Data Presentation: Comparative Results

The following table summarizes the comparative assay results for three lots of Norgestimate drug product analyzed at Lab A and Lab B.

Lot NumberLab A Assay (% Label Claim)Lab B Assay (% Label Claim)% DifferenceLab A RSD (%)Lab B RSD (%)
NGT-00199.899.5-0.30.850.92
NGT-002101.2100.8-0.40.760.88
NGT-00398.598.9+0.40.910.95

The results demonstrate that Lab B successfully met the acceptance criteria, with the percentage difference in assay results well within the ±2.0% limit and comparable precision between the two laboratories.

Method Transfer Workflow

The following diagram illustrates the key stages of the analytical method transfer process.

MethodTransferWorkflow A Method Development & Validation (Lab A) B Define Transfer Scope & Objectives A->B Initiate Transfer C Form Cross-Functional Team (Lab A & B) B->C D Develop & Approve Transfer Protocol C->D E Personnel Training (Lab B) D->E F Instrument Qualification & Calibration (Lab B) D->F G Execute Transfer Protocol (Comparative Testing) E->G F->G H Data Analysis & Comparison G->H Generate Data I Generate & Approve Transfer Report H->I Evaluate Against Acceptance Criteria J Method Implemented at Lab B I->J

Caption: Workflow for Analytical Method Transfer.

Potential Challenges and Mitigation Strategies

During a method transfer, several challenges can arise. Awareness of these potential issues allows for proactive mitigation.

  • Differences in Instrumentation: As noted, Lab A and Lab B use different HPLC systems. This can lead to variations in gradient delay volume, detector response, and temperature control.[4]

    • Mitigation: A thorough understanding of both instruments is crucial. Adjustments to the gradient profile or injection parameters may be necessary. Instrument qualification and calibration at the receiving site are mandatory.[5]

  • Analyst Technique and Training: Minor variations in sample preparation or system setup can impact results.

    • Mitigation: On-site training of Lab B analysts by a qualified analyst from Lab A is highly recommended.[6] Detailed and unambiguous standard operating procedures (SOPs) are essential.

  • Interpretation of the Analytical Procedure: Ambiguities in the method description can lead to different executions.

    • Mitigation: The transfer protocol should be highly detailed, leaving no room for interpretation. Open communication between the laboratories is key to resolving any questions.[3]

By following a structured approach as outlined in this guide, the successful transfer of an analytical method for Norgestimate can be achieved, ensuring consistent product quality and regulatory compliance.

References

A Comparative Guide to Establishing Linearity and Range for Norgestimate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification of Norgestimate (B1679921), with a focus on establishing linearity and range. It is intended for researchers, scientists, and drug development professionals involved in bioanalytical and pharmaceutical analysis.

Comparison of Analytical Methods for Norgestimate Quantification

The selection of an analytical method for Norgestimate quantification is critical and depends on the required sensitivity, the sample matrix, and the desired analytical range. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two commonly employed techniques.

ParameterHPLC-UVUPLC-MS/MS (Method 1)UPLC-MS/MS (Method 2)
Analyte Norgestimate17-desacetyl norgestimateNorgestimate & 17-desacetyl norgestimate
Linear Range 8 - 20 µg/mL (for similar progestins)[1]20 - 5000 pg/mL[2][3][4]5 - 500 pg/mL (NGM), 25 - 2500 pg/mL (DNGM)[5]
Correlation Coefficient (r²) > 0.999[6]≥ 0.9988[2][3][4]Not explicitly stated, but method was validated[5]
Matrix Bulk and Formulations[1]Human Plasma[2][3][4]Human Plasma[5]
Primary Advantage Simplicity, cost-effectivenessHigh sensitivity and selectivity[2][3][4]Simultaneous quantification of parent and metabolite[5]
Primary Limitation Lower sensitivity, not suitable for biological matrices at therapeutic concentrationsHigher cost and complexityRequires derivatization to enhance response[5]

Note: Data for HPLC-UV is based on a method for a similar progestin (progesterone) as direct comparative data for Norgestimate was not available in the search results. 17-desacetyl norgestimate (DNGM) is the major active metabolite of Norgestimate (NGM).

Experimental Protocols

Adherence to a robust and well-documented protocol is essential for establishing the linearity and range of a bioanalytical method, in line with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[7][8][9]

Protocol: Establishing Linearity and Range for Norgestimate Quantification by UPLC-MS/MS

This protocol outlines the key steps for validating the linear range of a UPLC-MS/MS method for Norgestimate or its metabolites in a biological matrix.

1. Preparation of Stock and Standard Solutions:

  • Prepare a primary stock solution of Norgestimate and its deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol).

  • Perform serial dilutions of the primary stock solution to create working standard solutions at various concentration levels.

2. Preparation of Calibration Curve Standards:

  • Spike a controlled biological matrix (e.g., blank human plasma) with the working standard solutions to create a series of calibration standards.

  • According to ICH guidelines, a minimum of five to six non-zero concentration levels should be prepared to adequately define the linear range.[7]

  • The concentration range should bracket the expected concentrations of the study samples, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[10]

3. Sample Preparation and Extraction:

  • To each calibration standard and quality control (QC) sample, add a fixed amount of the internal standard working solution.

  • Perform sample extraction to isolate the analyte from matrix components. A common technique is solid-phase extraction (SPE).[2][3][4]

  • Evaporate the extracted samples to dryness and reconstitute in the mobile phase for injection into the UPLC-MS/MS system.

4. UPLC-MS/MS Analysis:

  • Inject the prepared samples into the UPLC-MS/MS system.

  • The chromatographic conditions (e.g., column, mobile phase, flow rate) should be optimized to achieve adequate separation and peak shape.[11]

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure selectivity and sensitivity.

5. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

  • Perform a linear regression analysis on the data.

  • Acceptance Criteria:

    • The correlation coefficient (r or r²) should be greater than a predefined value, typically ≥ 0.99.[11][12]

    • The calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the LLOQ).

    • The linear range is defined by the LLOQ and ULOQ that meet these criteria.

Visualizations

Experimental Workflow for Linearity and Range Assessment

The following diagram illustrates the sequential process for determining the linearity and range of a bioanalytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solutions (Analyte & IS) Working Create Working Standards Stock->Working Cal_Stds Spike Matrix to Create Calibration Standards (min. 5 levels) Working->Cal_Stds Extract Sample Extraction (e.g., SPE) Cal_Stds->Extract Inject UPLC-MS/MS Analysis Extract->Inject Plot Plot Peak Area Ratio vs. Concentration Inject->Plot Regress Perform Linear Regression Plot->Regress Criteria Evaluate Against Acceptance Criteria (r² ≥ 0.99) Regress->Criteria Result Linearity & Range Established Criteria->Result

Caption: Workflow for establishing linearity and range.

Logical Framework for Method Selection

This diagram outlines the decision-making process for selecting an appropriate analytical method based on key performance requirements.

G Start Define Analytical Need Matrix Sample Matrix? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Biological (e.g., Plasma) HPLC Select HPLC-UV Method Matrix->HPLC Pharmaceutical (e.g., Tablets) Sensitivity->HPLC Low (µg/mL range) LCMS Select UPLC-MS/MS Method Sensitivity->LCMS High (pg/mL range)

References

A Comparative Guide to Norgestimate Analytical Method: Accuracy and Precision Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Norgestimate (B1679921), a synthetic progestin widely used in oral contraceptives. The focus is on the critical performance characteristics of accuracy and precision, supported by detailed experimental protocols and a summary of reported data from various validated methods. This document aims to assist researchers and analytical scientists in selecting and implementing the most suitable method for their specific needs, whether for routine quality control or advanced drug development.

Comparison of Analytical Methods for Norgestimate

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) stand out as the most prevalent techniques for the analysis of Norgestimate in pharmaceutical formulations.[1][2][3][4][5] These methods offer high selectivity and sensitivity, crucial for accurately quantifying the active pharmaceutical ingredient (API) and its potential impurities.

The following table summarizes the performance characteristics of different HPLC and UPLC methods as reported in the literature. This allows for a comparative assessment of their accuracy and precision.

MethodAnalyte(s)ColumnMobile PhaseRecovery (% Accuracy)Precision (RSD%)Reference
HPLCNorgestimate and Ethinyl Estradiol (B170435)Reversed-phase C18 (5 µm)Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v)97.3 - 101.50.4 - 2.2[1]
Stability-Indicating HPLCNorgestimate and Ethinyl Estradiol ImpuritiesFused core particle C8 (sub-2 µm)Water and Acetonitrile (gradient)>95 for impurities<5.0[3][4]
UPLC-MS/MS17-desacetyl norgestimate (metabolite)Not specifiedNot specified96.30Intra-run: 1.62[6][7]
RP-UPLCNorgestimate and Ethinyl EstradiolPhenyl column (50x2.1 mm, 1.7 µ)Acetonitrile and 0.1% Trifluoroacetic acid (50:50)Within acceptable rangeWithin acceptable range[5]

Note: The data presented is sourced from different studies and may not be directly comparable due to variations in experimental conditions, matrices, and concentration levels.

Experimental Workflow

The general workflow for determining the accuracy and precision of a Norgestimate analytical method is depicted in the following diagram.

Norgestimate Analytical Method Validation Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation Standard Prepare Standard Solutions (Known Concentrations) Inject Inject into HPLC/UPLC System Standard->Inject Sample Prepare Sample Solutions (Spiked Placebo or Drug Product) Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (e.g., UV, MS) Separate->Detect Integrate Peak Integration and Quantification Detect->Integrate Calculate Calculate Accuracy (% Recovery) and Precision (RSD%) Integrate->Calculate Compare Compare against Acceptance Criteria Calculate->Compare

Workflow for Accuracy and Precision Testing

Experimental Protocols

Below are detailed methodologies for conducting accuracy and precision testing for a Norgestimate analytical method, based on established validation guidelines.

Accuracy (Recovery) Testing

Objective: To determine the closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study.

Methodology:

  • Placebo Preparation: Prepare a placebo mixture containing all the excipients present in the final drug product formulation, but without the Norgestimate API.

  • Spiking: Accurately spike the placebo with known amounts of Norgestimate reference standard at different concentration levels. Typically, three levels covering the specified range are used (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Sample Preparation: Prepare at least three replicate samples at each concentration level by following the sample preparation procedure outlined in the analytical method.

  • Analysis: Analyze the prepared samples using the specified HPLC or UPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the following formula:

    • % Recovery = (Measured Concentration / Theoretical Concentration) * 100

  • Acceptance Criteria: The mean percentage recovery should be within a pre-defined acceptable range (e.g., 98.0% to 102.0%).

Precision Testing

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

1. Repeatability (Intra-assay Precision)

Methodology:

  • Sample Preparation: Prepare a minimum of six independent samples of the Norgestimate drug product at 100% of the test concentration.

  • Analysis: Analyze these samples on the same day, by the same analyst, and using the same instrument.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

    • RSD (%) = (Standard Deviation / Mean) * 100

  • Acceptance Criteria: The RSD should not be more than a pre-defined limit (e.g., ≤ 2.0%).

2. Intermediate Precision (Inter-assay Precision)

Methodology:

  • Varying Conditions: Repeat the repeatability study under different conditions within the same laboratory. This may include different days, different analysts, and/or different equipment.

  • Analysis: Analyze a minimum of six samples for each variation.

  • Calculation: Calculate the RSD for each set of conditions and also perform a statistical comparison (e.g., using an F-test) of the results obtained under the different conditions to assess the overall precision of the method.

  • Acceptance Criteria: The RSD should be within a pre-defined limit (e.g., ≤ 2.0%).

3. Reproducibility

Methodology:

  • Inter-laboratory Study: This involves the analysis of the same sample by different laboratories to assess the transferability of the method.

  • Analysis: Each laboratory follows the same analytical protocol to analyze the provided samples.

  • Calculation: The results from all laboratories are statistically analyzed to determine the overall reproducibility of the method.

Alternative Analytical Methods

While HPLC and UPLC are the gold standards, other techniques have been explored for the analysis of Norgestimate and related compounds. High-Performance Thin-Layer Chromatography (HPTLC) has been developed for the simultaneous determination of Ethinylestradiol and Norgestimate in combined tablet dosage forms.[8] Additionally, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method, particularly useful for the quantification of Norgestimate and its metabolites in biological matrices like human plasma.[6][7][9] The choice of method will ultimately depend on the specific application, required sensitivity, and the available instrumentation.

References

A Comparative Pharmacodynamic Analysis of Norgestimate and Norethindrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacodynamic properties of two widely used progestins: Norgestimate and Norethindrone. The information presented is intended to support research and development efforts in the field of hormonal therapeutics by offering a comprehensive overview of their respective activities, supported by experimental data and methodologies.

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters of Norgestimate and Norethindrone, focusing on receptor binding affinity, in vivo bioactivity, and effects on Sex Hormone-Binding Globulin (SHBG).

Table 1: Receptor Binding Affinity

CompoundProgesterone (B1679170) Receptor (PR) Relative Binding Affinity (RBA)Androgen Receptor (AR) Relative Binding Affinity (RBA)Reference Compound
Norgestimate Similar to Progesterone[1]0.3% (vs. Dihydrotestosterone)[2]Progesterone, Dihydrotestosterone (B1667394)
Norgestimate Metabolite (17-deacetylated) Similar to Progesterone[1]-Progesterone
Norgestimate Metabolite (3-keto norgestimate) ~5 times that of Progesterone[1]-Progesterone
Norethindrone Two-fold stronger than Progesterone[3]3.2% (vs. 5α-dihydrotestosterone)[3]Progesterone, 5α-dihydrotestosterone

Table 2: In Vivo Bioactivity

CompoundProgestational ActivityAndrogenic Activity
Norgestimate Potent, stimulates rabbit endometrium[1]Minimal, does not significantly stimulate rat prostate growth[1][2]
Norethindrone Potent, with a mean active dose (s.c.) of 0.63 mg/kg in the McPhail test[3]Weak, with a mean active dose (s.c.) of 2.5 mg/kg in the Hershberger test[3]

Table 3: Effect on Sex Hormone-Binding Globulin (SHBG)

CompoundEffect on SHBG
Norgestimate Minimal to no affinity for SHBG in vitro[2][4][5]. When combined with ethinyl estradiol, it does not counteract the estrogen-induced increase in SHBG[4][6].
Norethindrone When used alone, it decreases SHBG levels due to its androgenic properties[7].

Experimental Protocols

The data presented in this guide are derived from established experimental protocols designed to assess the pharmacodynamic properties of steroidal compounds.

Receptor Binding Assays

Objective: To determine the in vitro binding affinity of Norgestimate and Norethindrone to the progesterone and androgen receptors.

Methodology: Competitive Radioligand Binding Assay

  • Receptor Source: Cytosol preparations from target tissues, such as human myometrial tissue for the progesterone receptor or rat ventral prostate for the androgen receptor, are used as the source of the receptors[8].

  • Radioligand: A radiolabeled ligand with high affinity for the receptor of interest (e.g., [³H]-promegestone for the progesterone receptor or [³H]-mibolerone for the androgen receptor) is used.

  • Competition: The ability of increasing concentrations of the test compounds (Norgestimate, Norethindrone, and their metabolites) to displace the radioligand from the receptor is measured.

  • Separation: Bound and free radioligand are separated using techniques such as hydroxylapatite slurry.

  • Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to a reference compound (e.g., progesterone for the PR or dihydrotestosterone for the AR).

In Vivo Bioassays

Objective: To assess the progestational and androgenic activity of Norgestimate and Norethindrone in living organisms.

Methodology: McPhail Test (Progestational Activity)

  • Animal Model: Immature female rabbits are used.

  • Hormonal Priming: The animals are primed with estrogen to induce endometrial proliferation.

  • Test Compound Administration: The test compound is administered subcutaneously or orally for a defined period.

  • Endpoint: The degree of endometrial transformation (secretory changes) is assessed histologically and scored on the McPhail scale.

Methodology: Hershberger Assay (Androgenic Activity)

  • Animal Model: Immature, castrated male rats are used.

  • Test Compound Administration: The test compound is administered daily for a set number of days.

  • Endpoint: The weights of androgen-dependent tissues, such as the ventral prostate and seminal vesicles, are measured and compared to a control group. An increase in the weight of these tissues indicates androgenic activity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general signaling pathways for progesterone and androgen receptors, which are the primary targets of Norgestimate and Norethindrone, as well as a logical workflow for a comparative study.

Progesterone_Receptor_Signaling Progestin Norgestimate or Norethindrone PR Progesterone Receptor (Cytoplasmic) Progestin->PR Binds HSP Heat Shock Proteins PR->HSP Dissociates from Dimerization Dimerization PR->Dimerization Translocation Nuclear Translocation Dimerization->Translocation PRE Progesterone Response Element (DNA) Translocation->PRE Binds to Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Progesterone Receptor Signaling Pathway.

Androgen_Receptor_Signaling Androgen Norgestimate or Norethindrone (Androgenic Activity) AR Androgen Receptor (Cytoplasmic) Androgen->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from Dimerization Dimerization AR->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ARE Androgen Response Element (DNA) Translocation->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Androgen Receptor Signaling Pathway.

Comparative_Study_Workflow ReceptorBinding Receptor Binding Assays (PR and AR) ProgestationalActivity Progestational Activity (e.g., McPhail Test) ReceptorBinding->ProgestationalActivity SHBGBinding SHBG Binding Assay AndrogenicActivity Androgenic Activity (e.g., Hershberger Assay) SHBGBinding->AndrogenicActivity DataCompilation Data Compilation and Tabulation ProgestationalActivity->DataCompilation AndrogenicActivity->DataCompilation ComparativeAnalysis Comparative Analysis of Pharmacodynamic Profiles DataCompilation->ComparativeAnalysis End End: Comprehensive Comparison Guide ComparativeAnalysis->End Start Start: Select Norgestimate and Norethindrone Start->ReceptorBinding Start->SHBGBinding

Caption: Logical Workflow for Comparative Study.

References

Safety Operating Guide

Proper Disposal of Norgestimate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of Norgestimate, a synthetic progestin, is a critical component of laboratory safety and environmental responsibility. As a potent hormonal compound, improper disposal can lead to environmental contamination and pose risks to aquatic ecosystems. This guide provides essential safety and logistical information for the operational disposal of Norgestimate in a laboratory setting, adhering to best practices for chemical and pharmaceutical waste management.

Summary of Norgestimate's Characteristics and Hazards

The following table summarizes key information about Norgestimate, underscoring the importance of specialized disposal procedures.

CharacteristicDescriptionImplication for Disposal
Compound Type Synthetic Progestin (Hormonal Compound)Potent endocrine disruptor; requires handling as hazardous waste to prevent environmental release.
Regulatory Framework Regulated under guidelines for pharmaceutical and hazardous waste (e.g., EPA, RCRA in the U.S.).[1][2][3]Disposal must comply with federal, state, and local regulations for hazardous chemical waste.[4]
Environmental Impact Can cause adverse effects in aquatic life, even at very low concentrations (nanograms per liter).Strict avoidance of disposal down the drain or in standard trash is mandatory to protect ecosystems.
Waste Form Can be in pure (API) form, in solution, or as contaminated lab materials (e.g., gloves, vials, pipette tips).Different forms of waste may require segregation and specific disposal containers.

Procedural Guidance for Norgestimate Disposal

The following step-by-step process outlines the recommended procedure for the disposal of Norgestimate from a laboratory setting. This process is designed to minimize exposure and ensure regulatory compliance.

Step 1: Personal Protective Equipment (PPE) and Handling
  • Consult the Safety Data Sheet (SDS): Before handling Norgestimate, always review its specific SDS for detailed safety information.

  • Wear Appropriate PPE: Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. For handling powdered Norgestimate, a respiratory mask may be necessary to prevent inhalation.[4]

  • Work in a Ventilated Area: All handling of Norgestimate, especially the pure compound or concentrated solutions, should be performed in a chemical fume hood to minimize inhalation exposure.[4]

Step 2: Waste Segregation and Collection
  • Use Designated Hazardous Waste Containers: Norgestimate waste must be collected in clearly labeled, sealed, and leak-proof containers designated for hazardous pharmaceutical or chemical waste.[2][3] These containers are often color-coded (e.g., black for hazardous pharmaceutical waste in some jurisdictions).[2][3]

  • Segregate Waste Types:

    • Solid Waste: Unused or expired pure Norgestimate, contaminated gloves, weigh boats, and other disposable lab materials should be placed in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing Norgestimate should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other incompatible chemical waste streams.

    • Sharps: Needles or other sharps contaminated with Norgestimate should be disposed of in a designated sharps container for hazardous waste.

Step 3: Decontamination of Labware and Surfaces
  • Gross Decontamination: For glassware and equipment, wipe off as much of the Norgestimate residue as possible with an absorbent material, which should then be disposed of as solid hazardous waste.[4]

  • Chemical Decontamination: A common recommendation for the decontamination of surfaces and non-disposable labware is the use of a sodium hypochlorite (B82951) solution (bleach).[4]

    • Note: This is a general recommendation. The efficacy of this method for complete degradation of Norgestimate should be verified under specific laboratory conditions.

Step 4: Final Disposal
  • Arrange for Licensed Waste Disposal: The collected hazardous waste containing Norgestimate must be disposed of through a licensed hazardous waste management company. These companies are equipped to transport and dispose of the material in accordance with all applicable regulations.

  • Incineration: High-temperature incineration is a common and effective method for the destruction of potent pharmaceutical compounds like Norgestimate, ensuring they are not released into the environment.[5]

  • Secure Landfill: In some cases, disposal in a licensed hazardous or toxic waste landfill may be an option, as determined by the waste management provider and local regulations.[6]

  • Documentation: Maintain accurate records of the waste generated, including the name of the chemical, quantity, and date of disposal, as required by your institution and local regulations.

Experimental Protocol: General Decontamination Procedure

Objective: To decontaminate surfaces and non-disposable labware contaminated with Norgestimate.

Materials:

  • 5.25% Sodium Hypochlorite solution (household bleach)

  • Water (deionized or distilled)

  • Absorbent pads

  • Appropriate PPE (lab coat, gloves, safety glasses)

  • Designated hazardous waste container

Procedure:

  • Preparation: Prepare a 1:10 dilution of the 5.25% sodium hypochlorite solution with water to achieve an approximately 0.5% solution. This should be done in a fume hood.

  • Initial Cleaning: Carefully wipe the contaminated surface or the interior of the glassware with a dry absorbent pad to remove any visible Norgestimate residue. Dispose of the pad in the solid hazardous waste container.

  • Application of Decontaminating Solution: Liberally apply the prepared sodium hypochlorite solution to the surface or glassware. Ensure all potentially contaminated areas are thoroughly wetted.

  • Contact Time: Allow the solution to remain in contact with the surface for a minimum of 15-30 minutes.

  • Rinsing: Thoroughly rinse the surface or glassware with water. The initial rinseate may need to be collected as hazardous liquid waste, depending on institutional policies. Subsequent rinses can likely be disposed of down the drain, but confirm this with your institution's safety officer.

  • Final Cleaning: Wash the glassware with a standard laboratory detergent and rinse thoroughly with purified water.

Logical Workflow for Norgestimate Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Norgestimate in a research environment.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Collection cluster_disposal Final Disposal start Norgestimate Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Identify Waste Type hood->waste_type solid_waste Solid Waste (API, Contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing Norgestimate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container storage Store Securely for Pickup solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange Pickup by Licensed Waste Contractor storage->pickup end Final Disposal (e.g., Incineration) pickup->end

References

Personal protective equipment for handling Norgestimate (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

Standard Operating Procedure: Handling Norgestimate

This document provides essential safety and logistical information for the handling and disposal of Norgestimate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Norgestimate is a synthetic progestin and is classified as a hazardous substance. The primary health risks associated with Norgestimate exposure include:

  • Reproductive Toxicity: May damage fertility or the unborn child.[1][2]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation and serious eye irritation.[1]

A thorough risk assessment should be conducted before any handling of Norgestimate to identify specific hazards associated with the planned procedures and to determine the appropriate control measures.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Norgestimate. All PPE should be donned before entering the designated handling area and doffed in a way that prevents contamination.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated gloves is required.To prevent skin contact and absorption. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contaminated.[3]
Gown Disposable, lint-free gown resistant to hazardous drugs.To protect clothing and skin from contamination.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes and airborne particles.
Face Shield Required when there is a risk of splashing.To provide an additional layer of protection for the face.
Respiratory Protection An N-95 or N-100 respirator is required for procedures that may generate dust or aerosols.To prevent inhalation of the substance.[3]
Operational Plan: Handling Norgestimate

3.1. Preparation and Engineering Controls:

  • All handling of Norgestimate powder should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]

  • Ensure all necessary PPE is available and has been inspected for integrity before use.

  • The work area should be covered with a disposable, absorbent liner to contain any potential spills.

3.2. Weighing and Reconstitution:

  • Don all required PPE as outlined in the table above.

  • Perform all weighing and reconstitution activities within the designated containment device (fume hood or biological safety cabinet).

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling Norgestimate. If not disposable, this equipment must be decontaminated immediately after use.

  • Handle the compound carefully to avoid generating dust.

  • If reconstituting, add the solvent slowly to the powder to prevent splashing.

3.3. Post-Handling:

  • After handling, carefully wipe down all surfaces within the containment device with an appropriate deactivating and cleaning agent.

  • Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the containment area.

  • Remove the remaining PPE in the designated doffing area, being careful to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan

All waste generated from the handling of Norgestimate is considered hazardous waste.

Waste StreamDisposal Procedure
Contaminated PPE All used gloves, gowns, and other disposable PPE must be placed in a designated, sealed hazardous waste container.
Empty Vials and Containers Empty vials and containers that held Norgestimate should be disposed of as hazardous waste.
Contaminated Labware Disposable labware should be discarded as hazardous waste. Reusable labware must be decontaminated using a validated procedure before being washed and reused.
Spill Cleanup Material All materials used to clean up a Norgestimate spill must be disposed of as hazardous waste.

All hazardous waste must be collected by a certified hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, to clean up the spill. Use an absorbent material to contain the spill, then decontaminate the area. All cleanup materials must be disposed of as hazardous waste.

Visualizations

Norgestimate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_exit Exit Procedure prep_area Enter Designated Handling Area don_ppe Don Full PPE (Double Gloves, Gown, Eye Protection, Respirator if needed) prep_area->don_ppe prep_workspace Prepare Workspace in Fume Hood (Cover with absorbent liner) don_ppe->prep_workspace weigh Weigh Norgestimate Powder prep_workspace->weigh Begin Handling reconstitute Reconstitute Compound weigh->reconstitute decontaminate_equipment Decontaminate Reusable Equipment reconstitute->decontaminate_equipment Complete Handling clean_hood Clean and Decontaminate Fume Hood decontaminate_equipment->clean_hood dispose_disposables Dispose of Contaminated Disposables in Hazardous Waste clean_hood->dispose_disposables doff_ppe Doff PPE in Designated Area dispose_disposables->doff_ppe Exit Handling Area wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of Norgestimate from preparation to exit.

Norgestimate_Disposal_Plan cluster_waste_streams Waste Generation cluster_disposal_process Disposal Process ppe Contaminated PPE (Gloves, Gown, etc.) collect Collect all waste in designated, labeled hazardous waste containers. ppe->collect containers Empty Vials & Containers containers->collect labware Contaminated Labware (Disposable & Reusable) labware->collect spill_cleanup Spill Cleanup Materials spill_cleanup->collect store Store waste in a secure, designated hazardous waste accumulation area. collect->store dispose Arrange for pickup and disposal by a certified hazardous waste vendor. store->dispose

Caption: Disposal plan for Norgestimate-contaminated waste streams.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.